Carboxyamidotriazole
Description
Properties
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZHQBJSXRYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244108 | |
| Record name | Carboxyamidotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99519-84-3 | |
| Record name | Carboxyamidotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99519-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyamidotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyamidotriazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 99519-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxyamidotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99519-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOXYAMIDOTRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carboxyamidotriazole (CAI): A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole (CAI) is a synthetic small molecule that has demonstrated potent anti-angiogenic and anti-tumor activities. Its primary mechanism of action centers on the inhibition of calcium-mediated signal transduction pathways, which are critical for endothelial cell proliferation, migration, and the formation of new blood vessels—a process known as angiogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which CAI exerts its anti-angiogenic effects, with a focus on its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Calcium Influx
The central tenet of CAI's anti-angiogenic activity is its ability to inhibit non-voltage-operated calcium channels, also known as store-operated calcium channels (SOCCs). This blockade of calcium influx into endothelial cells disrupts a cascade of downstream signaling events that are essential for angiogenesis.
VEGF, a potent pro-angiogenic factor, initiates its signaling by binding to the VEGF receptor-2 (VEGFR-2) on the surface of endothelial cells. This binding triggers a series of intracellular events, including the activation of phospholipase C-gamma (PLCγ), which in turn leads to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This depletion of intracellular calcium stores activates SOCCs, such as those containing the Orai1 protein, leading to a sustained influx of extracellular calcium. This sustained increase in intracellular calcium is a critical signal for various angiogenic processes.
CAI intervenes in this pathway by directly or indirectly inhibiting these non-voltage-operated calcium channels, thereby preventing the sustained increase in intracellular calcium concentration that is induced by VEGF.[1][2] This disruption of calcium homeostasis is the foundational event for the majority of CAI's anti-angiogenic effects.
Impact on VEGF Signaling Pathway
While CAI's primary target is calcium influx, its effects ripple through the VEGF signaling cascade. It is important to note that CAI does not prevent the initial activation of VEGFR-2 or the activation of some downstream effectors like MAP kinase.[1][2] However, the absence of the requisite calcium signal renders these upstream activation events insufficient to drive the full angiogenic program.[1][2]
The key downstream pathways affected by CAI's inhibition of calcium influx include:
-
Nitric Oxide Synthase (NOS) and Nitric Oxide (NO) Production: The sustained elevation of intracellular calcium is a crucial co-factor for the activation of endothelial nitric oxide synthase (eNOS). The product of this enzyme, nitric oxide (NO), is a key signaling molecule in angiogenesis, promoting vasodilation, endothelial cell migration, and proliferation. By blocking the calcium signal, CAI leads to a dose-dependent decrease in NOS expression and a subsequent reduction in NO production.[3][4][5][6][7][8] This, in turn, contributes to the overall anti-angiogenic effect.
-
VEGF Expression and Secretion: Interestingly, the disruption of the calcium-NOS-NO pathway by CAI has a feedback effect on VEGF itself. Studies have shown that treatment with CAI leads to a decrease in both VEGF expression and secretion by endothelial cells.[3][4][5][6][7] This suggests that CAI can disrupt a positive feedback loop that sustains the angiogenic microenvironment.
The following diagram illustrates the VEGF signaling pathway and the point of intervention by this compound.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-angiogenic effects of CAI.
| Parameter | Cell Line/Model | CAI Concentration | Effect | Reference |
| IC50 for Cell Proliferation | HEK-293 cells | 1.6 µM | Inhibition of cell proliferation | [9] |
| Inhibition of Microvessel Formation | Rat Aortic Rings | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of new microvessel formation | [4][5][6][7] |
| Inhibition of Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of proliferation | [3][4][5][6][7] |
| Inhibition of VEGF Secretion | A2058 Human Melanoma Cells | Not specified | Inhibition of VEGF secretion under media restriction and acidic pH | [10] |
| Reduction in Circulating VEGF | A2058 Human Melanoma Xenograft in vivo | Orally administered | Marked reduction in circulating VEGF | [10] |
| Reduction in Circulating IL-8 | A2058 Human Melanoma Xenograft in vivo | Orally administered | 88% reduction in circulating IL-8 concentration | [10] |
| Reduction in Vascular Volume | B16F1 Melanoma Liver Metastases in vivo | Orally administered | Significant decrease in vascular volume percentage within metastases | [11][12] |
| Parameter | Cell Line | CAI Concentration | Effect on Protein Expression/Secretion | Reference |
| NOS Expression | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in NOS expression | [3][4][5][6][7] |
| VEGF Expression | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in VEGF expression | [3][4][5][6][7] |
| VEGF Secretion | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in VEGF secretion | [3][4][5][6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the anti-angiogenic mechanism of CAI.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Endothelial cells (e.g., HUVECs, HAECs)
-
Culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
VEGF or other stimulants
-
CAI or other inhibitors
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Seeding: Seed endothelial cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere and reach the desired confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Baseline Fluorescence Measurement:
-
Mount the dish or plate on the fluorescence imaging system.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Stimulation and Inhibition:
-
To study the effect of CAI, pre-incubate the cells with the desired concentration of CAI for a specified period before adding the stimulant.
-
Add VEGF or another agonist to stimulate a calcium response and continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
The change in the F340/F380 ratio over time reflects the dynamics of the intracellular calcium response.
-
The following diagram outlines the workflow for measuring intracellular calcium concentration.
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic migration of endothelial cells in response to a chemoattractant.
Materials:
-
Transwell inserts (typically with 8.0 µm pore size polycarbonate membranes)
-
24-well plates
-
Endothelial cells
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., VEGF)
-
CAI or other inhibitors
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Preparation:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add chemoattractant (e.g., VEGF in serum-free medium) to the lower chamber.
-
In the upper chamber (the insert), add serum-free medium.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in serum-free medium.
-
If testing inhibitors, pre-incubate the cells with CAI.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution.
-
Stain the fixed cells with a suitable staining solution.
-
-
Quantification:
-
Allow the stained inserts to dry.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope. Multiple fields of view should be counted for each insert and averaged.
-
Alternatively, the stain can be eluted and the absorbance measured to quantify the number of migrated cells.
-
Endothelial Cell Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, such as Matrigel.
Materials:
-
Matrigel (or other basement membrane extract)
-
96-well or 24-well plates
-
Endothelial cells
-
Culture medium
-
VEGF (optional, as a stimulant)
-
CAI or other inhibitors
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in culture medium.
-
If testing inhibitors, add CAI to the cell suspension.
-
Seed the cells onto the solidified Matrigel.
-
-
Incubation: Incubate the plate at 37°C for 4-18 hours. During this time, endothelial cells will differentiate and form a network of tube-like structures.
-
Imaging and Quantification:
-
Visualize the tube formation using a phase-contrast microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation using image analysis software. Common parameters for quantification include total tube length, number of junctions, and number of loops.
-
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to detect the phosphorylation status of VEGFR-2, a key indicator of its activation, in response to VEGF and the effect of CAI.
Materials:
-
Endothelial cells
-
VEGF
-
CAI
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture endothelial cells to near confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Pre-treat cells with CAI, if applicable.
-
Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VEGFR-2 to normalize the phosphorylation signal to the total amount of receptor.
Conclusion
This compound exerts its anti-angiogenic effects primarily by inhibiting non-voltage-operated calcium influx in endothelial cells. This fundamental action disrupts the downstream signaling cascade initiated by VEGF, leading to the suppression of key angiogenic processes, including endothelial cell proliferation, migration, and tube formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the anti-angiogenic properties of CAI and similar compounds. The continued investigation into the intricate details of CAI's mechanism of action will be crucial for its potential clinical applications in oncology and other angiogenesis-dependent diseases.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. biocompare.com [biocompare.com]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. researchgate.net [researchgate.net]
- 7. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the pro-angiogenic microenvironment by carboxyamido-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Carboxyamidotriazole (CAI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole (CAI), chemically known as 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide, is a novel anti-neoplastic agent that has garnered significant interest for its unique mechanism of action as a calcium channel blocker.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for CAI, detailed experimental protocols, and a summary of the quantitative data associated with its production. Additionally, it elucidates the key signaling pathways modulated by CAI, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound is a small molecule inhibitor with demonstrated anti-proliferative and anti-metastatic properties.[3] Its mode of action is primarily attributed to the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for tumor growth and angiogenesis.[4] Understanding the synthetic routes to CAI is fundamental for its further investigation and potential clinical application. This guide outlines the most common and efficient methods for its laboratory-scale and potential pilot-scale synthesis.
Synthesis Pathways of this compound
The core structure of this compound, a substituted 1,2,3-triazole, is typically assembled via a 1,3-dipolar cycloaddition reaction. This key step involves the reaction of a substituted benzyl azide with a cyanoacetamide derivative. Two primary variations of this approach have been reported, differing in the choice of base and solvent system.
Pathway A: Sodium Ethoxide Mediated Cycloaddition
A widely cited method for the synthesis of 5-amino-4-carboxamido-1,2,3-triazole derivatives involves the use of sodium ethoxide as a base.[5] This pathway is a classical approach to forming the triazole ring from an azide and an active methylene compound.
Pathway B: Potassium Carbonate in Polar Aprotic Solvent
An alternative and potentially more scalable method utilizes potassium carbonate as the base in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[6] This method is described in the patent literature and may offer advantages in terms of reagent handling and work-up procedures.
A logical workflow for the synthesis of this compound is depicted below:
Figure 1: General experimental workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound and its key intermediate.
Synthesis of the Key Intermediate: 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide
The precursor to the final cycloaddition is the corresponding benzyl azide. A common route to this intermediate starts from the commercially available benzyl alcohol and proceeds via an azidation reaction. A safer alternative to using sodium azide involves the in-situ generation of an azide transfer reagent, such as p-toluenesulfonyl azide.[6]
Protocol using p-Toluenesulfonyl Azide:
-
Preparation of p-Toluenesulfonyl Azide: p-Toluenesulfonyl hydrazide is dissolved in a dilute acid aqueous solution (e.g., hydrochloric acid) and cooled to -10 to 20 °C. An aqueous solution of a nitrite (e.g., sodium nitrite) is added dropwise while maintaining the temperature. The reaction is stirred until completion to yield a solution of p-toluenesulfonyl azide.[6]
-
Azidation Reaction: The starting material, 3,5-dichloro-4-(4-chlorobenzoyl)benzyl alcohol, is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMAc). A base (e.g., calcium hydroxide, potassium carbonate) is added to the solution. The prepared p-toluenesulfonyl azide solution is then added, and the reaction mixture is stirred at a temperature ranging from 0 to 65 °C until the reaction is complete as monitored by HPLC or TLC.[6]
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization to yield the pure 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide.[6]
Synthesis of this compound (Pathway B)
Protocol using Potassium Carbonate in DMSO:
-
Reaction Setup: To a reaction vessel, add dimethyl sulfoxide (DMSO) and potassium carbonate. Stir the suspension and add cyanoacetamide. Continue stirring at room temperature for approximately 30 minutes.[6]
-
Cycloaddition: Add the previously synthesized 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide to the reaction mixture. The reaction is stirred at room temperature and monitored by HPLC until completion.[6]
-
Work-up and Purification: The reaction mixture is filtered. The filtrate is then slowly added to water under stirring to induce crystallization. The resulting precipitate is collected by filtration, washed, and dried to afford this compound.[6]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound, based on the patent literature. Yields and purities are representative and may vary based on reaction scale and optimization.
| Step | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Intermediate Azide Synthesis | 3,5-dichloro-4-(4-chlorobenzoyl)benzyl alcohol, p-toluenesulfonyl azide | DMAc | Calcium Hydroxide | 50 | ~74.1 | ~94.7 | [6] |
| This compound Synthesis | 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide, Cyanoacetamide | DMSO | Potassium Carbonate | Room Temperature | High | High | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways, primarily through its role as a calcium channel inhibitor.
Figure 2: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
The synthesis of this compound is well-documented, with the 1,3-dipolar cycloaddition of a substituted benzyl azide and cyanoacetamide being the cornerstone of its preparation. The choice of reaction conditions, particularly the base and solvent, can be adapted for different laboratory settings and scalability requirements. The multifaceted mechanism of action of CAI, involving the disruption of key signaling pathways, underscores its potential as a therapeutic agent. This guide provides a foundational understanding for researchers aiming to synthesize and further investigate this promising anti-cancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN114315637A - Preparation method of this compound and this compound intermediate - Google Patents [patents.google.com]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Chemical Properties of Carboxyamidotriazole (CAI)
Introduction
This compound (CAI), also known by its synonyms L-651,582 and NSC-609974, is a synthetic small molecule that has been the subject of extensive research due to its potent anti-angiogenic, anti-proliferative, and anti-metastatic properties. Initially investigated as an anti-parasitic agent, its unique mechanism of action as a calcium channel blocker quickly pivoted its development towards oncology. This guide provides a comprehensive overview of the discovery, chemical properties, and key experimental protocols related to CAI.
Discovery and Development
This compound was first synthesized and patented by scientists at Merck & Co., Inc. in the mid-1980s. The initial patent, EP 0151529, filed in 1985, describes a series of 5-(amino or substituted amino)-1,2,3-triazoles, including the compound that would later be known as this compound or L-651,582.
The development of CAI was initially aimed at identifying novel anti-parasitic agents. However, subsequent studies revealed its potent effects on calcium signaling pathways, which are crucial for a variety of cellular processes, including cell proliferation and migration. This discovery led to a shift in its therapeutic focus towards cancer treatment.
Timeline of Key Developments:
-
1985: European patent EP 0151529 filed by Merck & Co., Inc., describing the synthesis of a class of 5-amino-1,2,3-triazole derivatives, including the structure of this compound.
-
Early 1990s: The anti-proliferative and calcium influx inhibitory properties of L-651,582 (CAI) are first reported in scientific literature.
-
Mid-1990s to Present: Extensive preclinical and clinical studies investigate the efficacy of CAI as an anti-cancer agent, focusing on its anti-angiogenic and anti-metastatic effects.
Chemical Properties
This compound is a white to beige crystalline powder. Its chemical structure consists of a substituted 1,2,3-triazole core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-Amino-1-{[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
| Synonyms | CAI, L-651,582, NSC-609974 | |
| CAS Number | 99519-84-3 | |
| Chemical Formula | C₁₇H₁₂Cl₃N₅O₂ | |
| Molecular Weight | 424.67 g/mol | |
| Appearance | White to beige powder | |
| Melting Point | 200-202 °C | |
| Solubility | DMSO: 10 mg/mL (clear solution) | |
| Slightly soluble in methanol. | ||
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as outlined in the original patent literature. A key step involves the 1,3-dipolar cycloaddition reaction. Below is a representative synthetic scheme and a general protocol.
Synthetic Scheme:
Detailed Protocol for the Cycloaddition Step:
This protocol is adapted from a similar synthesis of a 5-amino-1,2,3-triazole-4-carboxamide derivative.
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at 60°C.
-
Addition of Cyanoacetamide: To the stirred sodium ethoxide solution, add 2-cyanoacetamide. Stir the mixture for 5-10 minutes.
-
Addition of Benzyl Azide: Add the 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0°C. The product may precipitate out of the solution. The crude product can be collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample is molten. For pure compounds, this range is typically narrow (0.5-1°C).
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/100mL).
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by inhibiting calcium influx through non-voltage-gated calcium channels. This disruption of calcium homeostasis affects several downstream signaling pathways critical for cell proliferation, angiogenesis, and metastasis.
Inhibition of Calcium-Mediated Signaling
CAI blocks both the influx of extracellular calcium and the release of calcium from intracellular stores. This leads to a reduction in the intracellular calcium concentration, which in turn inhibits calcium-dependent signaling cascades.
Anti-Angiogenic Effects via VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) triggers a signaling cascade that is partially dependent on intracellular calcium. By inhibiting this calcium-dependent signaling, CAI can block the pro-angiogenic effects of VEGF.
Modulation of Inflammatory and Proliferative Pathways
CAI has also been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. This activity contributes to its overall anti-cancer effects.
Conclusion
This compound is a fascinating molecule with a rich history of discovery and a complex mechanism of action. Its ability to modulate intracellular calcium levels has made it a valuable tool for studying calcium-dependent signaling and a promising candidate for anti-cancer therapy. This guide provides a foundational understanding of its discovery and chemical properties, which we hope will be a valuable resource for researchers in the field of drug development.
A-Technical-Guide-to-the-Preclinical-Pharmacology-of-Carboxyamidotriazole-(CAI)
-An-In-Depth-Review-for-Drug-Development-Professionals-
Abstract
Carboxyamidotriazole (CAI) is a synthetic, orally bioavailable small molecule that functions as a non-selective calcium channel blocker.[1][2] Initially investigated for its anti-parasitic properties, CAI has demonstrated significant cytostatic, anti-angiogenic, and anti-metastatic activities in a broad range of preclinical cancer models.[3][4] Its primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for cell proliferation and angiogenesis.[1][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of CAI, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols to inform ongoing research and drug development efforts.
1.-Mechanism-of-Action
CAI exerts its anti-tumor effects through the modulation of intracellular calcium ([Ca2+]i) homeostasis and the downstream signaling cascades. The core mechanism involves the inhibition of calcium influx, which in turn affects multiple pathways critical for tumor growth and survival.
1.1-Inhibition-of-Calcium-Influx
CAI is a potent inhibitor of transmembrane calcium influx, particularly targeting non-voltage-operated calcium channels.[1][5] It blocks store-operated calcium entry (SOCE), a process activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[7][8] A key component of SOCE is the Orai1 channel, which CAI has been shown to block.[9] This disruption of calcium entry has been observed in various cell types, including endothelial and cancer cells.[3][7]
-
Primary Target: Non-voltage-operated calcium channels, including Store-Operated Calcium (SOC) channels (e.g., Orai1).[1][8][9]
-
Secondary Effects: CAI also blocks L-type and T-type voltage-gated calcium channels at micromolar concentrations.[2]
1.2-Modulation-of-Signaling-Pathways
By attenuating the influx of calcium, CAI disrupts a multitude of downstream signaling pathways that are dependent on calcium as a second messenger. This leads to a cascade of anti-proliferative and anti-angiogenic effects.
-
VEGF-Signaling: CAI inhibits the signaling cascade induced by Vascular Endothelial Growth Factor-A (VEGF-A).[6] It blocks the VEGF-A-induced rise in intracellular calcium, which is necessary for endothelial cell proliferation.[6] This leads to the inhibition of nitric oxide synthase (NOS) activity and a subsequent decrease in the production of nitric oxide (NO) and VEGF itself.[10][11]
-
PI3K/mTOR-Pathway: In ovarian carcinoma cells, CAI has been shown to inhibit SOCE, leading to the deactivation of mTORC1 and a subsequent down-regulation of the anti-apoptotic protein Mcl-1.[8]
-
Other-Pathways: CAI has also been reported to inhibit signaling via pathways involving fibroblast growth factor (FGF), integrin, platelet-derived growth factor (PDGF), and Wnt-Norrin.[9] Furthermore, it can down-regulate the expression of matrix metalloproteinase-2 (MMP-2), c-fos, and HIF-1α.[9][11]
The following diagram illustrates the primary mechanism of action of CAI, focusing on its role in inhibiting calcium influx and the consequent effects on the VEGF signaling pathway.
Caption: Mechanism of this compound (CAI) Action.
2.-In-Vitro-Studies
A substantial body of in vitro research has characterized the anti-proliferative and anti-angiogenic effects of CAI across a variety of cell lines. The primary effect observed is cytostatic rather than cytotoxic.[4][12]
2.1-Anti-Proliferative-Activity
CAI demonstrates dose-dependent inhibition of cell growth in numerous cancer cell lines. The 50% inhibitory concentrations (IC50) typically fall within the low micromolar range.
Table-1:-IC50-Values-of-CAI-in-Various-Cell-Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| DU-145, PPC-1, PC3, LNCaP | Prostate Cancer | 10-30 µM | [12] |
| HEK-293 | Embryonic Kidney | 1.6 µM | [7] |
| FaDu, EVSCC17M | Squamous Cell Carcinoma | 13 µM, 15 µM | [2] |
| HUVEC | Human Umbilical Vein Endothelial | 1 µM | [2] |
| GH3 (L-type channels) | Rat Pituitary Cancer | 0.5 µg/mL | [2] |
| GH3 (T-type channels) | Rat Pituitary Cancer | 1.5 µg/mL | [2] |
| HeLa | Cervical Cancer | 0.06 µg/mL |[2] |
2.2-Anti-Angiogenic-and-Anti-Invasive-Activity
CAI effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.
-
Endothelial-Cell-Proliferation: CAI inhibits the proliferation of human aortic endothelial cells (HAECs) in a dose-dependent manner at concentrations from 0.25 to 12.0 µg/ml.[10][11]
-
Invasion: In vitro invasion of prostate cancer cells (DU-145, PC3, PPC-1) through Matrigel was reduced by approximately 60-70% with 10 µM CAI.[12]
-
Gene-Expression: Treatment of HAECs with CAI resulted in a dose-dependent decrease in the expression and secretion of both Nitric Oxide Synthase (NOS) and VEGF.[10][11]
3.-In-Vivo-Studies
Preclinical in vivo studies have confirmed the anti-tumor and anti-angiogenic efficacy of CAI in various animal models.
3.1-Anti-Tumor-and-Anti-Metastatic-Activity
Oral administration of CAI has been shown to inhibit tumor growth and metastasis in xenograft models.
-
Liver-Metastases: In a B16F1 melanoma mouse model, oral CAI treatment significantly reduced the volume of liver metastases by a factor of 8.[13]
-
Choroidal-Neovascularization: In a mouse model of choroidal neovascularization, a single intravitreal injection of a 1 µg CAI nanoparticle formulation significantly decreased the neovascular volume to 25% of the saline control on day 7 and 30% on day 14.[9][14]
3.2-Anti-Angiogenic-Activity
In vivo studies have provided direct evidence of CAI's ability to inhibit tumor-associated angiogenesis.
Table-2:-In-Vivo-Anti-Angiogenic-Effects-of-CAI
| Model | Finding | Quantitative Data | Reference |
|---|---|---|---|
| B16F1 Melanoma Liver Metastases | Decreased vascular volume within metastases | Reduced by at least a factor of two | [13] |
| Rat Aortic Ring Assay | Inhibition of new microvessel formation | Dose-dependent inhibition (0.25-12.0 µg/ml) | [10][11] |
| Chicken Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis | Effective at 20 µM |[2] |
The following diagram illustrates a typical workflow for preclinical evaluation of an anti-angiogenic agent like CAI.
Caption: General Preclinical Evaluation Workflow for CAI.
4.-Pharmacokinetics-and-Formulations
CAI is an orally active agent, but its absorption can be variable and its bioavailability is relatively low due to its hydrophobic nature.[3][15]
-
Absorption: Peak plasma concentrations are typically reached 2.4 +/- 1.5 hours after oral administration of a gelatin capsule formulation.[16]
Table-3:-Comparative-Pharmacokinetics-of-CAI-and-CTO-in-Rats-(Intravenous)
| Parameter | CAI-Orotate (CTO) | CAI | Reference |
|---|---|---|---|
| Elimination Half-life (hr) | 4.1 ± 0.06 | 2.41 ± 0.01 | [3] |
| AUC (ng-hr/mL) | 22272 ± 743 | 14748 ± 783 |[3] |
5.-Experimental-Protocols
This section provides an overview of the methodologies used in key preclinical studies of CAI.
5.1-Cell-Proliferation-Assay-(MTT-Assay)
-
Objective: To determine the cytostatic/cytotoxic effect of CAI on cancer cell lines.
-
Protocol:
-
Cells (e.g., human transitional cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[17]
-
Cells are treated with various concentrations of CAI (e.g., 10 µM) or vehicle control for specified time points (e.g., 24, 48, 72 hours).[17]
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.[17]
-
5.2-In-Vitro-Invasion-Assay-(Matrigel-Chamber)
-
Objective: To assess the effect of CAI on the invasive potential of cancer cells.
-
Protocol:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane matrix.
-
Cancer cells (e.g., DU-145) are seeded in the upper chamber in serum-free media containing CAI (e.g., 10 µM) or vehicle control.[12]
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.
-
Non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to the control.[12]
-
5.3-In-Vivo-Choroidal-Neovascularization-(CNV)-Model
-
Objective: To evaluate the anti-angiogenic efficacy of CAI in an in vivo model of ocular neovascularization.
-
Protocol:
-
Induction: Anesthesia is administered to mice. Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing a wound-healing response that leads to choroidal neovascularization.[9][14]
-
Evaluation: At specified time points (e.g., day 7 and day 14), the volume of the CNV lesions is quantified using imaging techniques such as optical coherence tomography (OCT).[9][14]
-
Analysis: The CNV volume in the treated groups is compared to the vehicle control group to determine the percentage of inhibition.
-
6.-Conclusion
This compound is a signal transduction inhibitor with a well-documented preclinical profile characterized by potent anti-proliferative and anti-angiogenic activities. Its primary mechanism, the inhibition of calcium influx, leads to the disruption of multiple signaling pathways essential for tumor growth, invasion, and neovascularization. While its oral bioavailability presents a challenge, formulation advancements such as the orotate salt (CTO) and nanoparticle delivery systems have shown promise in improving its pharmacokinetic properties. The extensive preclinical data support the continued investigation of CAI and its analogs as cytostatic anti-cancer agents, particularly in combination with other therapies.
References
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. ovid.com [ovid.com]
- 5. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the calcium influx inhibitor carboxyamido-triazole on the proliferation and invasiveness of human prostate tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase I clinical and pharmacokinetic study of oral this compound, a signal transduction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Carboxyamidotriazole: A Technical Guide to a Novel Calcium Signal Transduction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole (CAI) is a synthetic small molecule that functions as a potent inhibitor of calcium signal transduction. Initially investigated for its anti-parasitic properties, CAI has demonstrated significant anti-angiogenic and anti-proliferative activities, positioning it as a promising candidate in oncology and for the treatment of neovascular retinal diseases. This technical guide provides a comprehensive overview of CAI's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.
Introduction
This compound, chemically known as 5-amino[4-chlorobenzoyl)-3,5-dichlorobenzyl]-1,2,3-triazole-4-carboxamide, is an orally bioavailable agent that uniquely targets non-voltage-operated calcium channels.[1][2] Its primary mechanism involves the inhibition of calcium influx into cells and the prevention of calcium release from intracellular stores, thereby disrupting a multitude of calcium-dependent signaling pathways crucial for cell proliferation, migration, and angiogenesis.[1][3] This cytostatic, rather than cytotoxic, activity has been the focus of extensive research, leading to numerous clinical trials for various solid tumors.[4][5]
Mechanism of Action: Inhibition of Calcium Signal Transduction
CAI's primary molecular target is the Orai1 protein, a critical component of the Ca2+ release-activated Ca2+ (CRAC) channel.[2] By blocking the Orai1 channel, CAI effectively inhibits store-operated calcium entry (SOCE), a fundamental process for maintaining intracellular calcium homeostasis.[2][6] This disruption has several downstream consequences:
-
Inhibition of Angiogenesis: CAI's anti-angiogenic effects are well-documented. By attenuating intracellular calcium concentrations, it interferes with key pro-angiogenic processes, including endothelial cell proliferation and migration.[2] This is partly achieved by down-regulating the expression and secretion of Vascular Endothelial Growth Factor (VEGF) and inhibiting the nitric-oxide synthase (NOS) pathway.[7][8]
-
Anti-proliferative Effects: CAI has been shown to inhibit the proliferation of various tumor cell lines in vitro, including those of the prostate, glioblastoma, and breast.[9] This is attributed to the disruption of calcium-dependent signaling pathways that are essential for cell cycle progression.
-
Modulation of Multiple Signaling Pathways: Beyond its direct impact on calcium channels, CAI influences a range of signaling cascades. It has been shown to inhibit PI3K activity and interfere with pathways involving fibroblast growth factor (FGF), integrins, and platelet-derived growth factor (PDGF).[2][3] Furthermore, CAI can down-regulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for tumor invasion and metastasis.[9]
The following diagram illustrates the central role of CAI in inhibiting calcium-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity of CAI
| Cell Line/Assay | Parameter | Value | Reference |
| GH3 Rat Pituitary Cancer Cells | IC50 (L-type Ca²⁺ channels) | 0.5 µg/mL | [10] |
| GH3 Rat Pituitary Cancer Cells | IC50 (T-type Ca²⁺ channels) | 1.5 µg/mL | [10] |
| CHO cells (muscarinic M₅ receptors) | IC50 (Carbachol-stimulated Ca²⁺ influx) | 935 nM | [10] |
| CHO cells (muscarinic M₅ receptors) | IC50 (A23187-stimulated Ca²⁺ influx) | 359 nM | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (Proliferation) | 1 µM | [10] |
| FaDu Human Squamous Cell Carcinoma | IC50 (Growth) | 13 µM | [10] |
| EVSCC17M Human Squamous Cell Carcinoma | IC50 (Growth) | 15 µM | [10] |
| T. gondii in Human Fibroblasts & HeLa Cells | IC50 (Growth) | 0.06 µg/mL | [10] |
| Rat Aortic Cultures | Concentration Range (Inhibition of microvessel formation) | 0.25 - 12.0 µg/mL | [8] |
| Human Aortic Endothelial Cells (HAECs) | Concentration Range (Inhibition of proliferation) | 0.25 - 12.0 µg/mL | [8] |
Table 2: Pharmacokinetic Parameters of CAI Formulations in Humans
| Formulation | Dose | Cmax | Tmax (hours) | MTD | Key Toxicities | Reference |
| Gelatin Capsule | 75 mg/m² | - | 2.4 ± 1.5 | 75 mg/m² | Neurocerebellar (ataxia) | [11] |
| Micronized | 150 mg/m² | - | - | 150 mg/m² | Neurotoxicity (reversible vision loss) | [12][13] |
| Micronized | 300 mg/m² | - | - | 300 mg/m² (in a separate study) | Cerebellar ataxia, confusion | [14] |
| Orotate Salt (CTO) with Temozolomide | 219 - 812.5 mg/m² | - | - | 600 mg/day (fixed dose) | Fatigue, constipation, nausea, hypophosphatemia | [15] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; MTD: Maximum Tolerated Dose.
Table 3: Clinical Efficacy of CAI in Non-Small Cell Lung Cancer (Phase III)
| Treatment Group | Median Progression-Free Survival (PFS) | 95% Confidence Interval (CI) | Hazard Ratio (HR) | p-value | Objective Response Rate (ORR) | Reference |
| Chemotherapy + CAI | 134 days | 127–139 | 0.690 | 0.003 | 34.6% | [16] |
| Chemotherapy + Placebo | 98 days | 88–125 | 25.0% | [16] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytostatic activity of a compound.
-
Cell Seeding: Plate tumor cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0-50 µM) to the wells.[17]
-
Incubation: Incubate the plates for 72 hours.[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
The following diagram outlines the workflow for a typical in vitro cell proliferation assay.
Rat Aortic Ring Assay for Angiogenesis
This ex vivo assay provides a robust model for studying angiogenesis.
-
Aorta Excision: Excise the thoracic aorta from a euthanized rat.
-
Ring Preparation: Cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.
-
Treatment: Add culture medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the plates for 7-10 days to allow for the formation of microvessels.
-
Quantification: Quantify the extent of microvessel outgrowth from the aortic rings using microscopy and image analysis software.
Pharmacokinetic Studies in Rodents
This protocol outlines a typical pharmacokinetic study in rats.[9]
-
Dosing:
-
Oral: Administer a single dose of CAI suspended in a suitable vehicle (e.g., trioctanoin) via oral gavage.[9]
-
Intravenous: Administer a single bolus of CAI dissolved in an appropriate solvent via a tail vein.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.33, 1, 2, 4, 16, and 48 hours) via retro-orbital plexus puncture into EDTA-containing tubes.[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of CAI using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Clinical Development and Future Directions
This compound has undergone extensive clinical evaluation in various cancer types, including non-small cell lung cancer, renal cell carcinoma, and glioblastoma.[15][16][18] While it has shown promise in stabilizing disease and, in some cases, prolonging progression-free survival, its efficacy as a monotherapy has been modest.[16] The development of different formulations, such as the micronized version and the orotate salt (CTO), has aimed to improve its pharmacokinetic profile and reduce toxicity.[9][12]
Current research is exploring the use of CAI in combination with other anti-cancer agents, such as chemotherapy and targeted therapies, to enhance its therapeutic effect.[15][16] Additionally, its potent anti-angiogenic properties have led to its investigation in the treatment of neovascular retinal diseases, where it shows potential as a sustained-release therapy.[2]
The following diagram depicts the logical relationship in the development and investigation of different CAI formulations.
Conclusion
This compound represents a unique class of anti-cancer and anti-angiogenic agents that target a fundamental cellular process – calcium signal transduction. Its multifaceted mechanism of action, involving the inhibition of calcium influx and the modulation of numerous downstream signaling pathways, provides a strong rationale for its continued investigation. While challenges related to its pharmacokinetic profile and toxicity have been encountered, the development of improved formulations and its potential for combination therapies and new indications underscore its enduring relevance in drug development. This technical guide serves as a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this intriguing molecule.
References
- 1. Facebook [cancer.gov]
- 2. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anti-angiogenesis agents: review of the clinical experience with carboxyamido-triazole (CAI), thalidomide, TNP-470 and interleukin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
- 8. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Phase I clinical and pharmacokinetic study of oral this compound, a signal transduction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of a micronized formulation of this compound, a calcium signal transduction inhibitor: toxicity, bioavailability and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I trial of micronized formulation this compound in patients with refractory solid tumors: pharmacokinetics, clinical outcome, and comparison of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Carboxyamidotriazole: An In-depth Technical Guide on its Impact on Intracellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole (CAI), a small molecule inhibitor, has demonstrated significant anti-tumor, anti-angiogenic, and anti-proliferative properties. Its primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, leading to the modulation of several critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the signaling cascades affected by CAI, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug development.
Core Mechanism of Action: Inhibition of Calcium Signaling
This compound's principal mechanism revolves around its ability to disrupt intracellular calcium homeostasis. It specifically targets and inhibits store-operated calcium entry (SOCE), a crucial process for replenishing intracellular calcium stores and sustaining calcium-dependent signaling.[1]
Impact on Store-Operated Calcium Entry (SOCE)
CAI has been shown to be a potent inhibitor of SOCE.[1] This inhibition disrupts the sustained influx of extracellular calcium that is necessary for a multitude of cellular processes, including proliferation and angiogenesis.[2][3] The anti-angiogenic activity of CAI is attributed to its action against the Orai1 protein, a key component of the Ca2+-release activated Ca2+ (CRAC) channel, which is vital for VEGF-evoked Ca2+ entry in endothelial cells.[3] By blocking the Orai1 channel, CAI effectively reduces intracellular calcium concentrations, thereby impeding endothelial cell migration and tube formation.[3]
Mitochondrial Calcium Import
Beyond its effects on plasma membrane channels, CAI also impacts mitochondrial calcium dynamics. Studies have revealed that CAI can inhibit mitochondrial calcium uptake.[4] This leads to an alteration of the mitochondrial inner-membrane potential and disrupts local calcium clearance, a process essential for maintaining capacitative calcium entry.[4]
Affected Signaling Pathways
The disruption of calcium signaling by this compound has cascading effects on several downstream intracellular signaling pathways that are critical for cell growth, survival, and proliferation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[5][6][7] CAI has been demonstrated to inhibit the activation of this pathway. By blocking calcium entry, CAI leads to a dose-dependent inhibition of mTORC1 activation, as evidenced by a decrease in the phosphorylation of mTORC1 itself and its downstream targets, 4E-BP1 and p70S6K.[1] This inhibition of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative effects of CAI.[1]
MAPK/ERK Pathway
Apoptosis and Cell Survival Pathways
CAI has been shown to modulate the expression of key proteins involved in apoptosis. Specifically, it can reduce the intracellular levels of the anti-apoptotic protein Bcl-2.[8] This reduction in Bcl-2 enhances apoptotic cell death, suggesting that CAI's anti-tumor effect is, at least in part, due to the restoration of apoptotic pathways.[8] Furthermore, in some contexts, CAI can increase the levels of Bcl-2, suggesting a neuroprotective effect.[3] The combination of CAI with other agents, such as sorafenib, has been shown to synergistically induce apoptosis, accompanied by the activation of caspase-3 and PARP.[9]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| HEK-293 | Proliferation Assay | Inhibition of cell proliferation | 1.6 µM | [4] |
| Lewis Lung Carcinoma, A549, NCI-H1975 | Proliferation Assay | Synergistic inhibition with sorafenib | Combination Index < 1 | [9] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Endpoint | Result | Reference |
| Murine Choroidal Neovascularization | Intravitreal injection of CAI-PLGA nanoemulsion (0.5 µg) | Reduction in CNV volume at day 7 | 50.73% reduction (p=0.0066) | [3] |
| Murine Choroidal Neovascularization | Intravitreal injection of CAI-PLGA nanoemulsion (1.0 µg) | Reduction in CNV volume at day 7 | 75.13% reduction (p=0.0001) | [3] |
| Murine Choroidal Neovascularization | Intravitreal injection of CAI-PLGA nanoemulsion (1.0 µg) | Reduction in CNV volume at day 14 | 69.48% reduction (p=0.030) | [3] |
| Advanced Solid Tumors (Phase I) | CTO monotherapy | Maximum Tolerated Dose | 427 mg/m²/day | [10] |
| Non-Small Cell Lung Cancer (Phase III) | CAI + Chemotherapy | Median Progression-Free Survival | 134 days (vs. 98 days with placebo) | [11] |
| Non-Small Cell Lung Cancer (Phase III) | CAI + Chemotherapy | Objective Response Rate | 34.6% (vs. 25.0% with placebo) | [11] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of CAI. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Western Blotting
-
Purpose: To determine the effect of CAI on the expression and phosphorylation status of specific proteins within a signaling pathway.
-
Protocol:
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR, anti-Akt, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein levels.
-
Murine Choroidal Neovascularization (CNV) Model
-
Purpose: To evaluate the anti-angiogenic effects of CAI in an in vivo model of neovascular eye disease.
-
Protocol:
-
Induction of CNV: Laser photocoagulation is used to rupture Bruch's membrane in the eyes of mice (e.g., C57BL/6J strain), inducing the formation of new blood vessels.
-
Imaging and Quantification: The extent of neovascularization is assessed at specific time points (e.g., 7 and 14 days) using techniques such as fluorescein angiography (FA) and optical coherence tomography (OCT). The volume of the CNV lesions is quantified from the OCT images.
-
Histology: At the end of the experiment, eyes are enucleated, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination.
-
Conclusion
This compound is a multifaceted small molecule inhibitor that exerts its primary anti-cancer and anti-angiogenic effects through the disruption of intracellular calcium signaling. This leads to the downstream inhibition of critical pathways such as the PI3K/Akt/mTOR cascade and the modulation of apoptosis-related proteins. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of CAI and the development of novel strategies targeting these signaling networks. The continued investigation into the intricate molecular mechanisms of CAI will undoubtedly pave the way for its optimized clinical application in the treatment of various malignancies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Carboxyamidotriazole in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboxyamidotriazole (CAI), and its more bioavailable orotate salt (CTO), is a novel small molecule inhibitor of non-voltage-gated calcium channels. By modulating intracellular calcium signaling, CAI exerts pleiotropic anti-tumor effects, including the disruption of key signaling pathways implicated in glioblastoma (GBM) pathogenesis. Preclinical and clinical exploratory studies have highlighted its potential to inhibit GBM cell proliferation, invasion, and angiogenesis, particularly in combination with standard-of-care therapies such as temozolomide (TMZ). This technical guide provides a comprehensive overview of the foundational and recent research on CAI in glioblastoma, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform further research and development efforts in this challenging disease.
Introduction to this compound (CAI)
This compound is a synthetic small molecule that functions as a calcium channel blocker, specifically targeting non-voltage-dependent calcium channels. This mode of action disrupts the intricate calcium signaling cascades that are crucial for a multitude of cellular processes frequently hijacked by cancer cells, including proliferation, invasion, and the formation of new blood vessels (angiogenesis).[1] Early clinical development of CAI was hindered by issues of toxicity and poor bioavailability. The subsequent formulation of this compound Orotate (CTO) demonstrated improved bioavailability and a more favorable safety profile, reigniting interest in its clinical potential for difficult-to-treat cancers like glioblastoma.[2]
Preclinical Efficacy and Mechanism of Action in Glioblastoma
In vitro and in vivo preclinical studies have provided the foundational evidence for CAI's anti-glioblastoma activity. These investigations have elucidated its mechanism of action, demonstrating its impact on cell viability, invasion, and key signaling pathways.
Inhibition of Glioblastoma Cell Proliferation
CAI has been shown to inhibit the proliferation of multiple human glioblastoma cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for proliferation varies across different cell lines, suggesting a degree of heterogeneity in response.[3]
Table 1: In Vitro Inhibition of Glioblastoma Cell Proliferation by this compound (CAI) [3]
| Cell Line | IC50 for Proliferation (µM) |
| H4 | 1.5 - 44 |
| T98G | 1.5 - 44 |
| U373 | No effect |
| Other 5 cell lines | 1.5 - 44 |
Note: The original study tested eight cell lines, with specific IC50 values for each not individually detailed in the abstract, but presented as a range.
Inhibition of Glioblastoma Cell Invasion and Adhesion
A hallmark of glioblastoma is its highly invasive nature, which contributes significantly to tumor recurrence and therapeutic resistance. CAI has demonstrated a consistent ability to inhibit the invasive phenotype of glioma cell lines in vitro.[3]
Table 2: In Vitro Inhibition of Glioblastoma Cell Invasion by this compound (CAI) [3]
| Cell Line | IC50 for Invasion (Matrigel Assay) (µM) |
| Multiple Glioma Cell Lines | 13 - 28 |
CAI also impacts the adhesion of glioblastoma cells to extracellular matrix components, a critical step in the invasive process. Pretreatment with CAI has been shown to inhibit the adhesion of specific glioblastoma cell lines to tissue culture plastic and collagen type IV.[3] Furthermore, CAI decreases the production of type IV collagenases (matrix metalloproteinases MMP-2 and MMP-9), enzymes crucial for degrading the extracellular matrix and facilitating invasion.[3]
Table 3: In Vitro Effects of this compound (CAI) on Glioblastoma Cell Adhesion and Matrix Metalloproteinase Production [3]
| Effect | Cell Lines | Quantitative Data |
| Inhibition of Adhesion to Tissue Culture Plastic | H4, T98G, U373 | Not specified |
| Inhibition of Adhesion to Collagen Type IV | H4, T98G | Not specified |
| Decreased Production of 72 kDa (MMP-2) and 92 kDa (MMP-9) Collagenases | All cell lines tested | 16% to 93% inhibition |
In Vivo Synergism with Temozolomide
Preclinical xenograft models have been instrumental in demonstrating the in vivo potential of CTO, particularly in combination with the standard-of-care alkylating agent, temozolomide. In a U251 human glioblastoma xenograft mouse model, the combination of CTO and temozolomide resulted in a synergistic anti-tumor effect, leading to significantly greater tumor growth inhibition than temozolomide monotherapy.[4]
Table 4: In Vivo Efficacy of this compound Orotate (CTO) in a U251 Glioblastoma Xenograft Model [4]
| Treatment Group | Effect on Tumor Growth | Statistical Significance (vs. Vehicle) |
| CTO (342 mg/kg) | No significant inhibition | P = 0.615 |
| CTO (513 mg/kg) | Significant inhibition | P = 0.034 |
| Temozolomide (17 mg/kg) + CTO (513 mg/kg) | Synergistic and significant inhibition | P < 0.001 |
Signaling Pathways Modulated by this compound in Glioblastoma
The anti-tumor effects of CAI in glioblastoma are underpinned by its ability to modulate multiple intracellular signaling pathways that are critical for tumor growth and survival. The primary mechanism of CAI is the inhibition of non-voltage-gated calcium channels, which leads to a reduction in intracellular calcium levels. This, in turn, affects downstream calcium-dependent signaling cascades.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in a large percentage of glioblastomas.[4] Preclinical evidence suggests that CTO targets the PI3K pathway via its modulation of Ca++ signaling.[5] By reducing intracellular calcium, CAI can interfere with the activation of this critical survival pathway, potentially sensitizing glioblastoma cells to other therapies.
Caption: CAI inhibits Ca²⁺ influx, modulating PI3K/Akt/mTOR signaling.
Angiogenesis and the VEGF Pathway
Glioblastomas are highly vascularized tumors, and angiogenesis is a critical process for their growth and sustenance. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis in glioblastoma. CAI has been shown to inhibit angiogenesis, in part by downregulating the expression and secretion of VEGF. This effect is believed to be mediated through the inhibition of calcium-dependent signaling pathways that regulate VEGF production.
Caption: CAI reduces VEGF production by inhibiting Ca²⁺ signaling.
Clinical Exploratory Studies in Glioblastoma
The promising preclinical data for CTO led to its evaluation in early-phase clinical trials for patients with both newly diagnosed and recurrent glioblastoma.
Phase IB Study of CTO and Temozolomide
A multicenter Phase IB trial investigated the safety and efficacy of escalating doses of CTO in combination with standard temozolomide regimens in patients with recurrent anaplastic gliomas or GBM, and in newly diagnosed GBM patients receiving chemoradiation.[1]
The study found that CTO could be safely combined with TMZ and chemoradiation, with the treatment being generally well-tolerated. The recommended Phase II dose of CTO was established at a 600 mg flat daily dose.[1] Pharmacokinetic analyses showed that CTO effectively penetrates the blood-brain barrier, achieving therapeutic concentrations in the tumor and brain without altering TMZ levels.[1]
Table 5: Clinical Activity of CTO and Temozolomide in Recurrent Glioblastoma/Anaplastic Glioma (Cohort 1, n=27) [6]
| Clinical Outcome | Result | 95% Confidence Interval |
| Objective Response Rate | 26% | 11% - 46% |
| - Complete Response | 1 patient | - |
| - Partial Response | 6 patients | - |
| Stable Disease | 11 patients (41%) | - |
| Clinical Benefit Rate | 67% | 46% - 83% |
| Median Overall Survival | 10.2 months | 8 - 30 months |
| 1-Year Overall Survival Rate | 46% | 31% - 70% |
| Median Progression-Free Survival | 3.1 months | 2.5 - 6.8 months |
| 6-Month Progression-Free Survival Rate | 37% | 12% - 62% |
Notably, responses were observed in tumors typically resistant to chemotherapy, including those with unmethylated MGMT and those that had recurred after anti-VEGF therapy.[1] In patients with newly diagnosed GBM (Cohort 2), the combination of CTO with standard chemoradiation also showed promising activity.[1]
Table 6: Clinical Activity of CTO with Chemoradiation in Newly Diagnosed Glioblastoma (Cohort 2, n=15) [1]
| Clinical Outcome | Result | 95% Confidence Interval |
| Median Progression-Free Survival | 15 months | 5 months - infinity |
| 1-Year Progression-Free Survival Rate | 52% | 23% - 75% |
| 2-Year Progression-Free Survival Rate | 35% | 11% - 61% |
| Median Overall Survival | Not reached | - |
| 1-Year Overall Survival Rate | 93% | 61% - 99% |
| 2-Year Overall Survival Rate | 62% | 31% - 82% |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound in glioblastoma.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Glioblastoma cells (e.g., U87MG, T98G, A172) are seeded in 96-well plates at a predetermined density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of CAI. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7] The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Cell Invasion Assay (Matrigel Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane-like matrix.
-
Chamber Preparation: Transwell inserts with an 8.0 µm pore size membrane are coated with a thin layer of Matrigel, a reconstituted basement membrane matrix. The Matrigel is allowed to solidify at 37°C.
-
Cell Seeding: Glioblastoma cells are serum-starved for a period (e.g., 24 hours) and then seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Drug Treatment: CAI is added to both the upper and lower chambers at various concentrations.
-
Incubation: The plates are incubated for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of invading cells is counted under a microscope in several random fields. The percentage of invasion inhibition is calculated relative to the untreated control.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated forms of Akt.
-
Cell Lysis: Glioblastoma cells are treated with CAI for a specified time, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
Exploratory studies have established this compound as a promising therapeutic agent for glioblastoma, demonstrating both preclinical efficacy and encouraging signals of clinical activity, particularly in combination with standard-of-care treatments. Its mechanism of action, centered on the modulation of calcium signaling, allows it to impact multiple oncogenic pathways, including PI3K/Akt/mTOR and VEGF-mediated angiogenesis.
Future research should focus on several key areas to advance the clinical development of CAI/CTO for glioblastoma:
-
Biomarker Discovery: Identifying predictive biomarkers of response to CAI/CTO therapy will be crucial for patient selection and stratification in future clinical trials.
-
Combination Strategies: Further investigation into the synergistic effects of CAI/CTO with other targeted therapies and immunotherapies could unlock more potent treatment regimens.
-
Mechanisms of Resistance: Understanding the potential mechanisms of resistance to CAI/CTO will be essential for developing strategies to overcome them and prolong therapeutic benefit.
-
Impact on the Tumor Microenvironment: A more in-depth characterization of how CAI/CTO modulates the complex glioblastoma tumor microenvironment, including immune cell infiltration and function, is warranted.
References
- 1. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Inhibitory effects of CAI in glioblastoma growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"initial findings on Carboxyamidotriazole's anti-inflammatory properties"
An In-depth Technical Guide to the Anti-inflammatory Properties of Carboxyamidotriazole (CAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAO), also known as CAI, is a small molecule inhibitor of non-voltage-gated calcium channels.[1][2] Originally developed as a non-cytotoxic anti-cancer agent, it has demonstrated anti-proliferative, anti-angiogenic, and anti-migratory activities.[3][4] Recent preclinical research has unveiled its significant anti-inflammatory potential, positioning it as a promising candidate for treating a variety of inflammatory conditions.[4][5] This document provides a detailed overview of the initial findings regarding CAO's anti-inflammatory properties, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to elicit these findings.
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[7][8] In an unstimulated state, the NF-κB p50/p65 dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα.[3] Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][8]
CAO intervenes in this process by:
-
Suppressing the phosphorylation and subsequent degradation of IκBα. [3][9]
-
Decreasing the phosphorylation and nuclear translocation of the p65 subunit. [3][9]
By preventing the degradation of the inhibitory IκBα protein, CAO effectively traps the NF-κB complex in the cytoplasm, thereby blocking the transcription of pro-inflammatory cytokines.[3][10]
Caption: CAO Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
Caption: CAO Inhibition of the MAPK Signaling Pathway.
Quantitative Data on Anti-inflammatory Effects
CAO has been shown to dose-dependently reduce the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of CAO on Pro-inflammatory Cytokine Production
| Cytokine | CAO Concentration (µM) | Inhibition of LPS-induced Production |
|---|---|---|
| TNF-α | 10 | Significant Reduction |
| 20 | Greater Reduction | |
| 40 | Maximal Reduction Observed | |
| IL-1β | 10 | Significant Reduction |
| 20 | Greater Reduction | |
| 40 | Maximal Reduction Observed | |
| IL-6 | 10 | Significant Reduction |
| 20 | Greater Reduction | |
| 40 | Maximal Reduction Observed |
Data synthesized from qualitative descriptions in source[3]. Specific percentages of inhibition were not provided in the abstract.
Table 2: Effect of CAO on Nitric Oxide (NO) Production and iNOS Expression
| Mediator | CAO Concentration (µM) | Effect on LPS-induced Expression/Production |
|---|---|---|
| Nitric Oxide (NO) | 10, 20, 40 | Dose-dependent decrease in production |
| iNOS (mRNA) | 10, 20, 40 | Dose-dependent downregulation |
| iNOS (protein) | 10, 20, 40 | Dose-dependent downregulation |
Data synthesized from descriptions in source[3].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial findings.
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.[3]
-
Culture Conditions: Standard cell culture conditions (specific media not detailed in abstracts).
-
Viability Protocol:
-
Cells are seeded in appropriate plates.
-
Treated with various concentrations of CAO (e.g., 10, 20, 40 µM).[3]
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[3]
-
Findings indicate that CAO does not affect cell viability at concentrations effective for inflammation inhibition.[3]
-
Measurement of Cytokine and Nitric Oxide (NO) Levels
-
Objective: To quantify the effect of CAO on the production of pro-inflammatory mediators.
-
Protocol:
-
RAW 264.7 cells are seeded at a density of 2x10⁵ cells/well in 24-well plates.[3]
-
Cells are pretreated with CAO (10, 20, and 40 µM) or vehicle (0.1% DMSO) for 2 hours.[3]
-
The cells are then stimulated with 1 µg/ml of lipopolysaccharide (LPS).[3]
-
For cytokine measurement (TNF-α, IL-1β, IL-6), the culture supernatants are collected after 6 hours of LPS stimulation.[3]
-
For NO measurement, the culture supernatants are collected after 24 hours of LPS stimulation.[3]
-
Cytokine and NO levels are quantified using appropriate assays (e.g., ELISA for cytokines, Griess reagent for NO).
-
Caption: Experimental Workflow for Cytokine and NO Measurement.
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of CAO on the phosphorylation state of NF-κB and MAPK pathway proteins.
-
Protocol:
-
RAW 264.7 cells are cultured, pretreated with CAO, and stimulated with LPS as described above.
-
Whole-cell lysates are prepared. For analysis of nuclear translocation, nuclear and cytoplasmic fractions are separated.
-
Protein concentrations are determined (e.g., using a BCA assay).
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Results consistently show decreased levels of p-IκBα, p-p65, p-p38, p-JNK, and p-ERK in CAO-treated cells compared to LPS-only controls.[3]
-
Conclusion
Initial findings strongly support the anti-inflammatory properties of this compound. Its ability to inhibit the production of a range of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and NO, is mechanistically linked to the dual inhibition of the NF-κB and MAPK signaling pathways.[3] These discoveries provide a solid foundation for further investigation into CAO as a potential therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and others where macrophage-driven inflammation plays a key pathogenic role.[3][9][10] The well-tolerated nature of CAO in previous clinical trials for cancer further enhances its translational potential.[3][4]
References
- 1. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPKs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-inflammatory and analgesic potency of this compound, a tumorostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Regulates the Function of Salivary Gland Epithelial Cells and B Cells to Alleviate Experimental Sjögren's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates experimental colitis by inhibition of cytokine production, nuclear factor-κB activation, and colonic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Carboxyamidotriazole: A Technical Guide to its Biochemical and Biophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxyamidotriazole (CAI) is a synthetic small molecule inhibitor of non-voltage-operated calcium channels with demonstrated anti-angiogenic, anti-proliferative, and anti-metastatic properties.[1][2] This technical guide provides an in-depth overview of the biochemical and biophysical characteristics of CAI, its mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for assays commonly used to evaluate the activity of CAI are also presented, along with a summary of its quantitative effects on various cell lines. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Introduction
This compound (CAI), with the chemical name 5-Amino-1-{[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide, is an orally bioavailable compound that has been investigated for its potential as an anti-cancer agent.[3][4] Its primary mechanism of action involves the inhibition of calcium influx through non-voltage-gated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for tumor growth, angiogenesis, and metastasis.[1][5][6] CAI has been the subject of numerous preclinical studies and has advanced to clinical trials for various cancer types, including non-small cell lung cancer, glioblastoma, and ovarian cancer.[7][8][9]
Biophysical Properties
| Property | Value | Source |
| IUPAC Name | 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide | |
| Molecular Formula | C₁₇H₁₂Cl₃N₅O₂ | |
| Molar Mass | 424.668 g/mol | |
| CAS Number | 99519-84-3 | |
| Synonyms | CAI, L-651,582, NSC 609974 | [4] |
| Solubility | DMSO: slightly soluble (heated), Methanol: slightly soluble | [4] |
Biochemical Properties and Mechanism of Action
Inhibition of Calcium Influx
The principal biochemical function of CAI is the inhibition of calcium ion (Ca²⁺) influx into cells. Unlike many calcium channel blockers that target voltage-gated channels, CAI primarily acts on non-voltage-operated calcium channels, including store-operated calcium channels (SOCCs).[1][2][6]
Store-operated calcium entry (SOCE) is a critical mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) and for mediating sustained calcium signaling. CAI has been shown to potently inhibit SOCE in various cell types, including ovarian carcinoma cells and HEK-293 cells.[10][11] This inhibition disrupts the downstream signaling cascades that are dependent on sustained intracellular calcium levels.
Modulation of Signaling Pathways
By attenuating intracellular calcium signaling, CAI impacts multiple downstream pathways implicated in cancer progression:
-
VEGF Signaling and Angiogenesis: CAI inhibits angiogenesis by interfering with the vascular endothelial growth factor (VEGF) signaling pathway.[12][13] It has been shown to decrease the production and secretion of VEGF and inhibit nitric oxide synthase (NOS) activity, which is dependent on intracellular calcium levels.[14] This leads to a reduction in endothelial cell proliferation, migration, and tube formation.[6]
-
PI3K/Akt/mTOR Pathway: In ovarian cancer cells, CAI has been demonstrated to inhibit the PI3K/Akt/mTORC1 pathway.[10] This inhibition leads to the deactivation of mTORC1 and a subsequent decrease in the translation of Mcl-1, an anti-apoptotic protein.[9] The downregulation of Mcl-1 sensitizes cancer cells to apoptosis.
-
Wnt-Norrin Pathway: CAI has also been implicated in the inhibition of the Wnt-Norrin pathway, which is involved in pathological angiogenesis in ocular diseases.[15]
Effects on Mitochondrial Function
Recent studies have suggested that CAI may also exert its anti-cancer effects by targeting mitochondrial function. It has been shown to inhibit mitochondrial respiration, specifically complex I of the electron transport chain.[16][17] This inhibition of oxidative phosphorylation can lead to a bioenergetic crisis in cancer cells.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated in a variety of cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cell Type | IC₅₀ | Source |
| HEK-293 | Human Embryonic Kidney | 1.6 µM | [11] |
| GH3 | Rat Pituitary Cancer | 0.5 µg/ml (L-type channels), 1.5 µg/ml (T-type channels) | [4] |
| CHO (expressing M₅ receptors) | Chinese Hamster Ovary | 935 nM (Carbachol-stimulated Ca²⁺ influx), 359 nM (A23187-stimulated Ca²⁺ influx) | [4] |
| T. gondii in human fibroblasts | Parasite in Human Fibroblasts | 0.06 µg/ml | [4] |
| HeLa | Human Cervical Cancer | 0.06 µg/ml | [4] |
| FaDu | Human Squamous Cell Carcinoma | 13 µM | [4] |
| EVSCC17M | Human Squamous Cell Carcinoma | 15 µM | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Impact on VEGF-Mediated Angiogenesis
CAI-Mediated Inhibition of the mTORC1 Pathway
General Experimental Workflow for In Vitro Angiogenesis Assay
Detailed Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Glass-bottom culture dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, D-glucose, pH 7.4
-
Thapsigargin (SERCA inhibitor)
-
This compound (CAI)
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Baseline Measurement:
-
Mount the dish on the microscope stage and perfuse with calcium-free HBS.
-
Record the baseline fluorescence ratio (F340/F380) for several minutes.
-
-
ER Store Depletion:
-
To deplete endoplasmic reticulum (ER) calcium stores, add thapsigargin (1-2 µM) to the calcium-free HBS and continue recording. This will cause a transient increase in cytosolic calcium due to leakage from the ER.
-
-
Measurement of SOCE:
-
Once the cytosolic calcium level returns to baseline, switch the perfusion to HBS containing 2 mM CaCl₂. The subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE.
-
-
Inhibition with CAI:
-
To test the effect of CAI, pre-incubate the Fura-2-loaded cells with the desired concentration of CAI for a specified time before initiating the SOCE measurement protocol. Alternatively, introduce CAI during the SOCE phase to observe acute inhibition.
-
-
Data Analysis:
-
The F340/F380 ratio is proportional to the intracellular calcium concentration. The magnitude and rate of the calcium increase upon re-addition of extracellular calcium are used to quantify SOCE.
-
MTT Cell Proliferation Assay for IC₅₀ Determination
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (CAI) stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of CAI in complete medium.
-
Remove the old medium from the wells and add 100 µL of the CAI dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the CAI concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blotting for Signaling Protein Expression
This protocol allows for the detection and quantification of specific proteins (e.g., Mcl-1, p-Akt, p-mTOR) in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-phospho-Akt, anti-phospho-mTOR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plate
-
This compound (CAI) and other test compounds (e.g., VEGF as a positive control)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a small volume of basal medium.
-
Seed 10,000-20,000 cells per well on top of the solidified Matrigel.
-
Add the test compounds (CAI, VEGF, vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-18 hours.
-
-
Imaging and Analysis:
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Conclusion
This compound is a multifaceted small molecule that exerts its anti-cancer effects through the inhibition of calcium signaling, leading to the disruption of key pathways involved in angiogenesis and cell survival. Its ability to target non-voltage-operated calcium channels, particularly store-operated calcium entry, distinguishes it from traditional calcium channel blockers. The in-depth understanding of its biochemical and biophysical properties, coupled with standardized experimental protocols, is essential for its continued investigation and potential clinical application in oncology and other diseases characterized by pathological angiogenesis. This technical guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 2. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. promocell.com [promocell.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The rat aortic ring model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Store-Operated Calcium Entry in Human Neural Cells: From Precursors to Differentiated Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
"Carboxyamidotriazole's history as a non-cytotoxic anti-cancer drug"
A Technical Guide on the History, Mechanism, and Clinical Development of a Novel Signal Transduction Inhibitor
Abstract
Carboxyamidotriazole (CAI) represents a significant departure from traditional cytotoxic chemotherapies, offering a cytostatic mechanism of action centered on the inhibition of calcium-mediated signal transduction. This technical guide provides an in-depth exploration of the history of CAI, from its initial development to its evolution as a non-cytotoxic anti-cancer agent. We will detail its unique mechanism of action, focusing on its role as a blocker of non-voltage-operated calcium channels and its subsequent impact on key signaling pathways implicated in tumor growth, angiogenesis, and metastasis, such as the VEGF and PI3K/Akt/mTOR pathways. This whitepaper will also present a comprehensive summary of preclinical and clinical data, organized into clear, comparative tables. Furthermore, detailed experimental protocols for key assays and visualizations of critical signaling pathways and experimental workflows are provided to offer a complete resource for researchers, scientists, and drug development professionals.
A Historical Perspective on this compound (CAI)
The journey of this compound (CAI) in the realm of oncology is a compelling narrative of repositioning a molecule from its initial intended use to a novel anti-cancer agent. Unlike the serendipitous discovery of nitrogen mustards in the 1940s, which ushered in the era of cytotoxic chemotherapy, the development of CAI was more directed, rooted in the growing understanding of the pivotal role of signal transduction in cancer biology.[1][2]
Initially investigated for other therapeutic indications, the unique properties of CAI as an inhibitor of calcium influx soon garnered attention for its potential in oncology.[3] Early research in the late 1980s and early 1990s began to elucidate its non-cytotoxic but potent anti-proliferative and anti-angiogenic effects.[3][4] This was a departure from the prevailing paradigm of cancer treatment, which predominantly relied on drugs that directly kill rapidly dividing cells.[1]
The development of CAI coincided with a broader shift in cancer drug discovery, moving towards targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival. The story of CAI is one of scientific persistence, navigating the challenges of formulation and bioavailability to optimize its therapeutic potential.[5][6] Over the years, various formulations, including micronized powders and the orotate salt form (CTO), have been developed to enhance its pharmacokinetic profile and clinical utility.[3][5]
Mechanism of Action: A Focus on Calcium Signal Transduction
This compound's primary mechanism of action is the inhibition of non-voltage-operated calcium channels, which play a crucial role in regulating intracellular calcium levels.[7][8] By blocking both the influx of extracellular calcium and the release of calcium from intracellular stores, CAI disrupts a cascade of downstream signaling events essential for cancer cell proliferation, survival, and angiogenesis.[7][8][9]
One of the key pathways affected by CAI is the Vascular Endothelial Growth Factor (VEGF) signaling cascade.[7][10] VEGF, a potent pro-angiogenic factor, relies on calcium signaling to stimulate endothelial cell proliferation and the formation of new blood vessels that supply tumors with essential nutrients.[10] CAI has been shown to inhibit VEGF-induced calcium signaling, thereby exerting its anti-angiogenic effects.[10]
Furthermore, CAI impacts the PI3K/Akt/mTOR pathway, a critical signaling network that is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival.[6] By modulating intracellular calcium levels, CAI can indirectly inhibit the activation of this pathway. Another important aspect of CAI's mechanism is its ability to down-regulate the expression of Mcl-1, an anti-apoptotic protein of the Bcl-2 family. This action sensitizes cancer cells to apoptosis, particularly when used in combination with other agents.
A novel aspect of CAI's mechanism that has been more recently elucidated is its ability to inhibit mitochondrial respiration, specifically targeting complex I of the electron transport chain.[11] This inhibition of oxidative phosphorylation can lead to a significant decrease in cellular ATP levels, further contributing to its anti-cancer effects, especially when combined with glycolysis inhibitors.[11]
dot
Caption: Signaling pathways affected by this compound (CAI).
Preclinical and Clinical Data
The anti-cancer activity of this compound has been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative data from this research.
In Vitro Anti-Proliferative Activity
CAI has demonstrated cytostatic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies depending on the cell type and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HEK-293 | Embryonic Kidney | 1.6 | Not Specified | [12] |
| IGROV1-R10 | Ovarian Carcinoma | ~2.5-5 | 48 | [8] |
| OVCAR3 | Ovarian Carcinoma | ~2.5-5 | 72 | [8] |
| SKOV3 | Ovarian Carcinoma | ~2.5-5 | 72 | [8] |
| Lewis Lung Carcinoma | Lung Cancer | Synergistic with Sorafenib | Not Specified | [13] |
| A549 | Lung Cancer | Synergistic with Sorafenib | Not Specified | [13] |
| NCI-H1975 | Lung Cancer | Synergistic with Sorafenib | Not Specified | [13] |
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have shown that CAI can inhibit tumor growth, often in a synergistic manner with cytotoxic chemotherapies.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| U251 | Glioblastoma | CTO + Temozolomide | Synergistic Inhibition | [5] |
| HT29 | Colon Cancer | CTO + 5-FU | Greater efficacy than Bevacizumab + 5-FU | [5] |
| NSCLC | Non-Small Cell Lung Cancer | CAI + Sorafenib | Significant Suppression | [13] |
| B16F1 Metastases | Melanoma | CAI | 8x reduction in metastasis volume | [14] |
Clinical Trial Data
CAI has been evaluated in several clinical trials, both as a monotherapy and in combination with standard chemotherapy regimens.
| Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |
| Phase I | Refractory Solid Tumors | Micronized CAI (100-350 mg/m²) | 21 | MTD: 300 mg/m²/d; 1 minor response, 9 stable disease | [6] |
| Phase III | Advanced Non-Small Cell Lung Cancer | CAI (100 mg daily) + Cisplatin/Vinorelbine | 495 (378 CAI, 117 Placebo) | Median PFS: 134 days (CAI) vs 98 days (Placebo); ORR: 34.6% (CAI) vs 25.0% (Placebo) | [10] |
| Phase I | Refractory Solid Tumors | CAI (liquid & gelcap formulations) | 39 | Effective cytostatic exposure achieved with daily or every-other-day dosing | [15] |
Pharmacokinetic Parameters
The pharmacokinetic profile of CAI has been characterized for various formulations. The orotate salt (CTO) has shown improved bioavailability compared to the parent compound.
| Formulation | Subject | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability | Reference |
| CAI (Oral Gavage) | Rat | 14.5 | 2408 | 12.8 | 57% | [16] |
| CAI-Orotate (Oral Gavage) | Rat | 12.0 | 4683 | 12.5 | 74% | [16] |
| CAI (Gelcap) | Human | 2.06 | Not specified | 111 | - | [15] |
| CAI (Liquid) | Human | 5.31 | 5100 (at 150 mg/m²) | 111 | - | [15] |
| Micronized CAI | Human | Slower than gelcap | - | - | 58% reduction vs PEG-400 liquid | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Calcium Flux Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to stimuli, and its inhibition by CAI, using a fluorescent calcium indicator.
Materials:
-
HEK-293 cells
-
Fura-2/AM (calcium indicator dye)
-
Complete culture medium
-
Trypsin
-
Buffer solution (116 mM NaCl, 5.6 mM KCl, 1.2 mM MgCl₂, 1 mM NaH₂PO₄, 5 mM NaHCO₃, 0.1 mM EGTA, 20 mM HEPES, pH 7.3)
-
This compound (CAI)
-
Agonist (e.g., carbachol)
-
Spectrofluorometer
Procedure:
-
Load HEK-293 cells (5x10⁶ cells/ml) with 4 µM Fura-2/AM in complete culture medium for 45 minutes at 37°C.[17]
-
Wash the cells by centrifugation at 300 g for 1 minute in the same medium.[17]
-
Resuspend the cell pellet in the buffer solution.[17]
-
Transfer the cell suspension to a quartz cuvette and place it in a spectrofluorometer with continuous stirring at 37°C.[17]
-
Record the baseline fluorescence ratio (excitation at 340/380 nm, emission at 510 nm).
-
Add the desired concentration of CAI and incubate for a specified period.
-
Introduce an agonist (e.g., carbachol) to stimulate calcium release and influx.[17]
-
Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of CAI on the agonist-induced calcium signal.
dot
Caption: Experimental workflow for a calcium flux assay.
Western Blot for Signaling Pathway Analysis
This protocol outlines the procedure for analyzing the effect of CAI on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Ovarian carcinoma cell lines (e.g., IGROV1-R10, OVCAR3, SKOV3)
-
This compound (CAI)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-Akt, anti-Akt, anti-P-mTOR, anti-mTOR, anti-Mcl-1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat ovarian carcinoma cells with increasing concentrations of CAI for specified durations (e.g., 48-72 hours).[8]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of CAI on protein expression and phosphorylation, normalizing to a loading control like actin.[8]
In Vitro Angiogenesis (Tube Formation) Assay
This protocol describes how to assess the anti-angiogenic potential of CAI by measuring its effect on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
ECM Gel Solution (e.g., Matrigel)
-
96-well plates
-
This compound (CAI)
-
Calcein AM (for fluorescence-based quantification)
-
Microscope with imaging software
Procedure:
-
Thaw the ECM gel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the solution.[18]
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[19]
-
Harvest HUVECs and resuspend them in medium containing various concentrations of CAI.
-
Seed the HUVECs onto the solidified ECM gel.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.[18]
-
(Optional) For quantification, stain the cells with Calcein AM.
-
Visualize the tube-like structures under a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.
dot
Caption: Workflow for an in vitro angiogenesis assay.
Conclusion
This compound has carved a unique niche in the landscape of anti-cancer drug development. Its non-cytotoxic mechanism of action, centered on the inhibition of calcium-mediated signal transduction, offers a promising alternative or complementary approach to traditional chemotherapy. The ability of CAI to inhibit angiogenesis, suppress proliferation, and sensitize cancer cells to apoptosis through the modulation of key signaling pathways like VEGF and PI3K/Akt/mTOR underscores its multifaceted anti-tumor activity. While challenges related to bioavailability have been addressed through formulation improvements, ongoing and future research will continue to refine its clinical application. This technical guide provides a comprehensive overview of the history, mechanism, and clinical development of CAI, serving as a valuable resource for the scientific community dedicated to advancing cancer therapy.
References
- 1. bu.edu [bu.edu]
- 2. This compound inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Phase I trial of micronized formulation this compound in patients with refractory solid tumors: pharmacokinetics, clinical outcome, and comparison of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 8. oncotarget.com [oncotarget.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Inhibition of store-operated channels by this compound sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes: Administering Carboxyamidotriazole in Mouse Xenograft Studies
Introduction
Carboxyamidotriazole (CAI) and its orotate salt, this compound Orotate (CTO), are orally active, anti-angiogenic, and anti-proliferative agents.[1][2] CAI functions as a non-voltage-operated calcium channel blocker, disrupting calcium-dependent signal transduction pathways crucial for tumor growth, invasion, and angiogenesis.[1][3] Specifically, it inhibits the influx of calcium into cells and its release from intracellular stores.[1][4] CTO, the orotate salt form, offers improved oral bioavailability and achieves higher plasma concentrations compared to the parent compound, CAI.[5] These characteristics make CAI and CTO valuable compounds for preclinical evaluation in mouse xenograft models for various cancers, including glioblastoma, colon cancer, and non-small cell lung cancer.[4][6][7]
Mechanism of Action
CAI's primary mechanism involves the inhibition of non-voltage-gated calcium channels. This disruption of calcium homeostasis interferes with multiple downstream signaling pathways that are often dysregulated in cancer:
-
VEGF Signaling: By blocking calcium influx, CAI inhibits Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway for angiogenesis (the formation of new blood vessels that supply tumors).[1][4]
-
PI3K/Akt/mTOR Pathway: Calcium signaling is linked to the PI3K/Akt pathway, which is hyperactivated in many cancers and promotes cell survival, growth, and proliferation.[4] CAI can inhibit this pathway.
-
Oxidative Phosphorylation: Recent studies have shown that CAI can inhibit mitochondrial respiration and oxidative phosphorylation (OXPHOS) in cancer cells.[8][9] This forces a reliance on glycolysis, and combining CAI with glycolysis inhibitors like 2-deoxyglucose (2-DG) has shown synergistic anti-tumor effects.[8]
-
Mcl-1 Expression: CAI has been shown to down-regulate the anti-apoptotic protein Mcl-1 by deactivating the mTORC1 pathway, sensitizing cancer cells to apoptosis.[10][11]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for conducting mouse xenograft studies with CAI/CTO.
1. Protocol: Murine Xenograft Model Establishment
This protocol outlines the steps for establishing subcutaneous xenografts in immunocompromised mice.
-
Materials:
-
Cancer cell line of interest (e.g., U251 glioblastoma, HT29 colon)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
6- to 8-week-old male athymic NCr-nu/nu mice[4]
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to ~80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium, then centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Count cells and assess viability (should be >95%).
-
Preparation of Inoculum: Dilute the cell suspension to the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 0.1 mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Inject the cell suspension (typically 0.1 mL) subcutaneously into the right flank of the mouse.
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
2. Protocol: Preparation and Administration of CAI/CTO
This protocol describes how to formulate and administer CAI or CTO to mice.
-
Materials:
-
Procedure:
-
Formulation:
-
Determine the required dose (e.g., 30 mg/kg, 342 mg/kg, 513 mg/kg).[4][7]
-
Weigh the appropriate amount of CAI/CTO powder.
-
Dissolve the powder in the chosen vehicle (e.g., 100% PEG 400).[4] The final injection volume is typically 0.1 mL per 10 g of body weight.[4]
-
Use a vortex mixer or sonicator to ensure complete dissolution. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse daily to calculate the precise volume for administration.
-
Administer the formulated drug via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid accidental tracheal administration.
-
For the control group, administer an equivalent volume of the vehicle alone.[4]
-
Treatment is typically administered once daily.
-
-
3. Protocol: Assessment of Antitumor Efficacy
This protocol details the measurement of tumor growth and other endpoints.
-
Materials:
-
Digital calipers
-
Animal scale
-
-
Procedure:
-
Tumor Measurement: Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for a set duration.
-
Data Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the tumors and record their final weight.
-
Calculate Tumor Growth Inhibition (TGI) if applicable.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment groups with the control group.
-
-
The overall experimental process can be visualized in the workflow diagram below.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize quantitative data from preclinical studies evaluating CTO in combination with standard chemotherapy agents in glioblastoma and colon cancer xenograft models.[4]
Table 1: Efficacy of CTO in U251 Human Glioblastoma Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Administration Route | Median Tumor Weight (mg) on Day 76 | Statistical Significance (vs. Vehicle) | Notes |
| Vehicle Control | - | Oral | 3,612 | - | Tumors grew progressively. |
| CTO Monotherapy | 342 | Oral | Not Reported | P = 0.615 (No significant effect) | No significant tumor growth inhibition. |
| CTO Monotherapy | 513 | Oral | Not Reported | P = 0.034 (Significant effect) | Statistically significant tumor growth inhibition. |
| Temozolomide | Not Specified | Not Specified | Not Reported | Significant | - |
| CTO + Temozolomide | 513 | Oral | Not Reported | Significant (Synergistic) | More efficacious than temozolomide alone. High dose was toxic. |
Table 2: Efficacy of CTO in HT29 Human Colon Cancer Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Weight on Day 41 (vs. Vehicle) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | Oral | - | - |
| CTO Monotherapy | 342 | Oral | Significantly lower | P = 0.005 |
| CTO Monotherapy | 513 | Oral | Significantly lower | P = 0.001 |
| 5-Fluorouracil (5-FU) | Not Specified | Not Specified | Not significantly different | P = 0.182 |
| CTO (Low Dose) + 5-FU | 342 | Oral | Significantly lower | Significant |
| CTO (High Dose) + 5-FU | 513 | Oral | Significantly lower | Significant |
| Bevacizumab + 5-FU | 40 or 60 | Not Specified | Significantly lower | P = 0.0035 or P = 0.0017 |
Note: The studies with CTO demonstrated that in combination with chemotherapy, it had a more significant anti-tumor effect than chemotherapy alone in both glioblastoma and colon cancer models.[4][6] In the HT29 model, the combination of CTO and 5-FU showed greater efficacy than the combination of bevacizumab and 5-FU.[4][6]
References
- 1. Facebook [cancer.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Inhibition of store-operated channels by this compound sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxyamido-triazole (CAI) reverses the balance between proliferation and apoptosis in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxyamidotriazole (CAI) in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxyamidotriazole (CAI) is a novel, orally bioavailable small molecule that functions as an inhibitor of non-voltage-operated calcium channels, thereby disrupting calcium-mediated signal transduction pathways. This activity confers upon CAI potent anti-angiogenic, anti-proliferative, and pro-apoptotic properties in a wide range of cancer cell lines.[1][2][3] These application notes provide a summary of effective CAI concentrations across various cell lines and detailed protocols for key in vitro assays to assess its biological activity.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations and IC50 values of CAI in different cell lines and experimental contexts. These values can serve as a starting point for designing new experiments. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Anti-proliferative and Cytotoxic Effects of CAI
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Exposure Time | Citation |
| DU-145, PPC-1, PC3, LNCaP | Human Prostate Cancer | Anchorage-dependent growth | 10-30 µM | Continuous | [2] |
| IGROV1-R10, OVCAR3, SKOV3 | Human Ovarian Carcinoma | Proliferation Assay | Anti-proliferative effect from 2.5 µM | 48-72 hours | [1] |
| HEK-293 | Human Embryonic Kidney | Proliferation Assay | IC50 = 1.6 µM | Not Specified | [4] |
| FaDu, EVSCC17M | Human Squamous Cell Carcinoma | Growth Inhibition | IC50 = 13 µM and 15 µM, respectively | Not Specified | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Growth Inhibition | IC50 = 1 µM | Not Specified | [5] |
| HeLa | Human Cervical Cancer | Growth Inhibition | IC50 = 0.06 µg/ml | Not Specified | [5] |
| Non-cancerous human fibroblasts | Human Fibroblasts | Growth Inhibition | IC50 = 0.06 µg/ml | Not Specified | [5] |
Table 2: Anti-Angiogenic Effects of CAI
| Model System | Assay | Effective Concentration | Citation |
| Rat Aortic Cultures | Microvessel Formation | 0.25 to 12.0 µg/ml (dose-dependent inhibition) | [6][7] |
| Human Aortic Endothelial Cells (HAEC) | Proliferation | 0.25 to 12.0 µg/ml (dose-dependent inhibition) | [6][7] |
| Chicken Chorioallantoic Membrane | Angiogenesis Assay | 20 µM | [5] |
Signaling Pathways Modulated by this compound
CAI exerts its effects by modulating intracellular calcium levels, which in turn affects multiple downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.
Calcium-Mediated NOS-VEGF Pathway in Angiogenesis
CAI's anti-angiogenic effects are partly mediated by its inhibition of the calcium-mediated nitric-oxide synthase (NOS) and vascular endothelial growth factor (VEGF) pathway. By blocking calcium influx, CAI reduces NOS activity, leading to decreased production of nitric oxide (NO), a key signaling molecule in angiogenesis. This subsequently downregulates VEGF expression and secretion, inhibiting new blood vessel formation.[6][7]
Caption: CAI inhibits angiogenesis by blocking calcium influx, which downregulates the NOS-NO-VEGF signaling pathway.
mTORC1 Signaling Pathway in Proliferation and Survival
In cancer cells, CAI has been shown to inhibit store-operated calcium entry (SOCE), leading to the deactivation of the mTORC1 signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTORC1, CAI can downregulate the expression of anti-apoptotic proteins like Mcl-1, thereby sensitizing cancer cells to apoptosis.[1]
Caption: CAI inhibits the mTORC1 pathway, leading to decreased Mcl-1 and reduced cell proliferation.
Experimental Protocols
Stock Solution Preparation
This compound has limited solubility in aqueous solutions. It is slightly soluble in DMSO and methanol, especially with heating. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.25 mg of CAI (Molecular Weight: 424.67 g/mol ) in 1 mL of sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of CAI on cell proliferation using a 96-well plate format.
Caption: Workflow for the MTT cell proliferation assay.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (CAI) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of CAI in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the CAI dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by CAI using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (CAI) stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CAI and a vehicle control for the chosen duration.
-
Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Rat Aortic Ring Angiogenesis Assay
This ex vivo assay provides a more physiologically relevant model to study the anti-angiogenic effects of CAI.
-
Materials:
-
Thoracic aortas from rats
-
Serum-free culture medium (e.g., EBM-2)
-
Collagen solution or Matrigel
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors)
-
This compound (CAI) stock solution
-
-
Procedure:
-
Aseptically dissect the thoracic aorta from a euthanized rat and place it in a petri dish containing cold serum-free medium.
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Coat the wells of a pre-chilled 48-well plate with a thin layer of collagen solution or Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of collagen or Matrigel and allow it to polymerize.
-
Add culture medium containing different concentrations of CAI or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
After a set period (e.g., 7-9 days), capture images of the rings and quantify the extent of microvessel outgrowth (e.g., by measuring the area of outgrowth or counting the number of sprouts).
-
References
- 1. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 2. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. chondrex.com [chondrex.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Carboxyamidotriazole (CAI) in Combination with Paclitaxel for Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with chemoresistance being a major obstacle to successful treatment. The standard of care often includes taxanes, such as paclitaxel, which stabilize microtubules and induce mitotic arrest. However, acquired resistance to paclitaxel is common. Carboxyamidotriazole (CAI) is an inhibitor of non-voltage-gated calcium channels, specifically targeting store-operated calcium entry (SOCE). By modulating intracellular calcium signaling, CAI has been shown to impact cancer cell proliferation and survival pathways. Preclinical and early clinical studies have explored the combination of CAI and paclitaxel, suggesting a potential synergistic or additive effect in ovarian cancer. This document provides detailed application notes and protocols based on published research to guide further investigation into this combination therapy.
Mechanism of Action and Rationale for Combination
This compound's primary mechanism of action is the inhibition of SOCE, which leads to the deactivation of mTORC1. This, in turn, downregulates the translation of Mcl-1, an anti-apoptotic protein often implicated in chemotherapy resistance.[1] Paclitaxel's cytotoxic effect is primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The rationale for combining CAI with paclitaxel in ovarian cancer is twofold:
-
Sensitization to Apoptosis: By downregulating Mcl-1, CAI may lower the apoptotic threshold of cancer cells, making them more susceptible to paclitaxel-induced cell death.
-
Overcoming Resistance: The PI3K/Akt/mTOR pathway is frequently deregulated in ovarian cancer and can contribute to paclitaxel resistance. CAI's inhibitory effect on this pathway presents a strategy to potentially circumvent or reverse resistance mechanisms.
The following diagram illustrates the proposed signaling pathway for CAI's mechanism of action in sensitizing ovarian cancer cells.
Caption: Proposed signaling pathway of this compound (CAI) in ovarian cancer cells.
Data Presentation
In Vitro Efficacy: Colony Formation Assay in A2780 Human Ovarian Cancer Cells
The following table summarizes the results of a colony-forming assay testing the activity of CAI in combination with paclitaxel on the A2780 human ovarian cancer cell line. An additive effect was observed when CAI preceded subtherapeutic doses of paclitaxel.[2]
| Treatment Group | CAI Concentration (µM) | Paclitaxel Concentration (nM) | Colony Growth (% of Control) |
| Control | 0 | 0 | 100 |
| CAI alone | 1 | 0 | ~85 |
| 5 | 0 | ~60 | |
| Paclitaxel alone | 0 | 1 | ~75 |
| 0 | 2.5 | ~50 | |
| CAI (1 µM) -> Paclitaxel (1 nM) | 1 | 1 | ~60 |
| CAI (5 µM) -> Paclitaxel (2.5 nM) | 5 | 2.5 | ~30 |
In Vivo Efficacy: OVCAR-5 Human Ovarian Tumor Xenografts
The following table presents data from a study evaluating the combination of this compound Orotate (CTO) and paclitaxel in a subcutaneous OVCAR-5 human ovarian tumor xenograft model in athymic NCr-nu/nu mice.[3][4]
| Treatment Group | Dosage | Median Tumor Growth Delay (days) | Maximum Body Weight Loss (%) |
| Control (Vehicle) | - | 0 | 0 |
| CTO (low dose) | 342 mg/kg, PO, QDx14 | Statistically significant delay | Low |
| Paclitaxel (low dose) | 10 mg/kg, IV, Q2Dx3/2 weeks | Statistically significant inhibition | ~10 |
| Paclitaxel (high dose) | 20 mg/kg, IV, Q2Dx3/2 weeks | Highest antitumor activity | 19 |
| CTO (low dose) + Paclitaxel (low dose) | 342 mg/kg + 10 mg/kg | Increased antitumor activity vs. monotherapy | Reduced compared to high dose paclitaxel |
Experimental Protocols
In Vitro Protocol: Colony Formation Assay for A2780 Cells
This protocol is adapted from a study demonstrating the additive effect of CAI and paclitaxel in the A2780 human ovarian cancer cell line.[2]
Materials:
-
A2780 human ovarian cancer cells
-
RPMI medium supplemented with 10% Fetal Calf Serum (FCS), penicillin, streptomycin, and glutamine
-
U-100 human insulin
-
This compound (CAI)
-
Paclitaxel
-
12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Culture A2780 cells in RPMI medium.
-
Trypsinize and resuspend the cells.
-
Seed 300-500 cells per well in 12-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Sequential Treatment (CAI followed by Paclitaxel):
-
Remove the medium and expose the cells to medium containing the desired concentration of CAI (e.g., 1 µM or 5 µM) for 24 hours.
-
Expose the cells to medium containing the desired concentration of paclitaxel (e.g., subtherapeutic doses) for another 24 hours.
-
-
Control Groups:
-
Include wells with no drug treatment (vehicle control).
-
Include wells treated with CAI alone for 24 hours followed by fresh medium for 24 hours.
-
Include wells treated with paclitaxel alone for 24 hours (after an initial 24-hour incubation with fresh medium).
-
-
-
Colony Formation:
-
After the 48-hour treatment period, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Change the medium every 2-3 days.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Express the results as a percentage of the control (untreated) wells.
-
Caption: Workflow for the in vitro colony formation assay.
In Vivo Protocol: OVCAR-5 Xenograft Model
This protocol is based on a study investigating the combination of CTO and paclitaxel in an OVCAR-5 xenograft model.[3][4]
Materials:
-
Female athymic NCr-nu/nu mice
-
OVCAR-5 human ovarian tumor tissue from an in vivo passage
-
13-gauge needle for implantation
-
This compound Orotate (CTO)
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., 12.5% Cremophor EL / 12.5% ethanol / 75% saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a 30-40 mg fragment of OVCAR-5 tumor tissue near the right flank of each mouse using a 13-gauge needle.
-
Allow the tumors to grow to a palpable size.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle for paclitaxel intravenously and a vehicle for CTO orally according to the treatment schedule.
-
Monotherapy Groups:
-
Administer CTO orally (e.g., 342 mg/kg) daily for 14 days (QDx14).
-
Administer paclitaxel intravenously (e.g., 10 mg/kg or 20 mg/kg) three times a week for two weeks (Q2Dx3/2 weeks).
-
-
Combination Therapy Group:
-
Administer CTO orally and paclitaxel intravenously at the desired doses and schedules.
-
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Calculate the median time to tumor doubling and the median tumor growth delay for each group.
-
Caption: Workflow for the in vivo OVCAR-5 xenograft study.
Western Blot Protocol for Mcl-1 and mTORC1 Pathway Analysis
This protocol is a general guideline for analyzing the effects of CAI on the mTORC1/Mcl-1 pathway in ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV1-R10, OVCAR3, SKOV3)
-
This compound (CAI)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Mcl-1, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate ovarian cancer cells and treat with the desired concentrations of CAI for the specified duration (e.g., 48-72 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Clinical Context: Phase I Trial of this compound and Paclitaxel
A Phase I clinical trial (NCT00019019) investigated the combination of CAI and paclitaxel in patients with advanced solid tumors, including ovarian cancer. The study established a dosing regimen and evaluated the safety and preliminary efficacy of the combination.
Dosing Regimen:
-
This compound (CAI): Administered orally on a daily basis.
-
Paclitaxel: Administered as an intravenous infusion over 3 hours on day 8 of each 21-day cycle.
This trial demonstrated that the sequential combination of CAI and paclitaxel is well-tolerated, with some patients experiencing partial or minor responses.[2]
Conclusion
The combination of this compound and paclitaxel represents a promising area of investigation for the treatment of ovarian cancer, particularly in the context of overcoming chemoresistance. The provided data and protocols offer a foundation for researchers to further explore the synergistic potential and underlying mechanisms of this combination therapy. Future studies should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and evaluating the efficacy of this combination in various preclinical models of paclitaxel-resistant ovarian cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment with Paclitaxel Orotate and this compound Orotate in SC-Implanted OVCAR-5 Human Ovarian Tumor Xenografts [scirp.org]
- 3. Combinatorial treatment using CTO with paclitaxel or paclitaxel orotate in sc-implanted human OVCAR-5 ovarian tumor model. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Carboxyamidotriazole and Temozolomide Co-administration in Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard-of-care treatment involving surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ).[1][2] A significant challenge in GBM treatment is the development of resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and the activation of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade.[2][3][4]
Carboxyamidotriazole (CAI), and its orotate salt this compound Orotate (CTO), is an inhibitor of non-voltage-gated calcium channels.[5][6] By modulating intracellular calcium signaling, CAI can disrupt multiple downstream oncogenic pathways, including the PI3K/Akt and MAPK/Erk pathways, which are frequently dysregulated in glioma.[1][5] Preclinical and clinical studies have demonstrated a synergistic anti-tumor effect when combining CAI/CTO with TMZ, offering a promising therapeutic strategy to overcome TMZ resistance and improve patient outcomes in glioma.[1][5]
These application notes provide a comprehensive overview of the preclinical and clinical protocols for the co-administration of this compound and Temozolomide in glioma research, supported by quantitative data and detailed methodologies.
Data Presentation
Preclinical In Vivo Efficacy of CTO and TMZ in a U251 Glioblastoma Xenograft Model
The following table summarizes the key findings from a preclinical study evaluating the combination of CTO and TMZ in a subcutaneous U251 human glioblastoma xenograft mouse model.[1]
| Treatment Group | Dose and Schedule | Median Days to 3 Tumor Doublings | Tumor Growth Delay (days) |
| Vehicle Control | - | 12.1 | - |
| CTO | 342 mg/kg, daily | 21.2 | 9.1 |
| CTO | 513 mg/kg, daily | 24.3 | 12.2 |
| TMZ | 17 mg/kg, daily | 19.8 | 7.7 |
| CTO + TMZ | 342 mg/kg + 17 mg/kg, daily | 28.4 | 16.3 |
| CTO + TMZ | 513 mg/kg + 17 mg/kg, daily | 35.7 | 23.6 |
Data sourced from Karmali et al., 2011.[1]
Clinical Response in Phase IB Trial of CTO and TMZ in Glioblastoma
This table presents the clinical outcomes from a multicenter Phase IB trial of CTO in combination with TMZ in patients with recurrent and newly diagnosed glioblastoma.[5][6]
| Patient Cohort | Treatment Regimen | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | 2-Year Overall Survival (OS) |
| Cohort 1: Recurrent Glioma | CTO (219-812.5 mg/m² daily) + TMZ (150 mg/m² for 5 days per 28-day cycle) | 27 | 26% (7 of 27 patients with partial or complete response) | 3.1 months | Not Reported |
| Cohort 2: Newly Diagnosed GBM | CTO (219-481 mg/m² daily) + Radiotherapy + TMZ (75 mg/m² daily), followed by adjuvant CTO + TMZ (150-200 mg/m² for 5 days per 28-day cycle) | 15 | Not the primary endpoint | 15 months | 62% |
Data sourced from Omuro et al., 2018.[5][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a general method for assessing the cytotoxic effects of this compound and Temozolomide on glioma cell lines.
1. Cell Culture:
- Culture human glioblastoma cell lines (e.g., U87MG, U251MG) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
- Prepare stock solutions of this compound (CAI) and Temozolomide (TMZ) in a suitable solvent (e.g., DMSO).
- Further dilute the stock solutions in culture media to achieve the desired final concentrations.
3. Cell Seeding:
- Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight.
4. Drug Treatment:
- Treat cells with varying concentrations of CAI, TMZ, or the combination of both.
- Include a vehicle control group (medium with the highest concentration of DMSO used).
- Incubate the plates for 48-72 hours.
5. Cell Viability Assessment (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) values for each treatment group using non-linear regression analysis.
In Vivo Glioblastoma Xenograft Model Protocol
This protocol is based on the methodology described for evaluating the efficacy of CTO and TMZ in a U251 xenograft model.[1]
1. Animal Model:
- Use immunodeficient mice (e.g., athymic NCr-nu/nu).
- House animals in a pathogen-free environment with access to food and water ad libitum.
2. Tumor Cell Implantation:
- Subcutaneously inject U251 human glioblastoma cells (e.g., 5 x 10^6 cells in a volume of 0.2 mL of a suitable medium) into the flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (length x width^2) / 2.
4. Treatment Initiation:
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
5. Drug Administration:
- This compound Orotate (CTO): Administer daily by oral gavage at the desired doses (e.g., 342 mg/kg and 513 mg/kg).
- Temozolomide (TMZ): Administer daily by oral gavage at the desired dose (e.g., 17 mg/kg).
- Combination Therapy: Administer both CTO and TMZ daily at their respective doses.
- Vehicle Control: Administer the vehicle used for drug formulation.
6. Efficacy Evaluation:
- Continue treatment for a predefined period (e.g., 21 days).
- Monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth delay, defined as the time for tumors in the treated groups to reach a predetermined size compared to the control group.
Clinical Protocol for Co-administration in Newly Diagnosed Glioblastoma
This protocol is a summary of the treatment regimen for newly diagnosed GBM patients as described in the Phase IB clinical trial.[5][6]
1. Concurrent Phase (with Radiotherapy):
- Radiotherapy: Standard fractionated external beam radiation therapy.
- Temozolomide (TMZ): 75 mg/m² administered orally once daily, seven days a week, from the first to the last day of radiotherapy.
- This compound Orotate (CTO): Escalating doses (from 219 to 481 mg/m²) administered orally once daily.
2. Adjuvant Phase (Post-Radiotherapy):
- Four weeks after the completion of the concurrent phase, begin adjuvant therapy.
- Temozolomide (TMZ): 150-200 mg/m² administered orally once daily for 5 consecutive days every 28-day cycle, for 6 cycles.
- This compound Orotate (CTO): Continued daily oral administration at the dose determined during the dose-escalation phase.
3. Monitoring and Dose Adjustments:
- Regularly monitor patients for toxicities, including hematological and non-hematological adverse events.
- Dose adjustments for both CTO and TMZ should be made according to predefined criteria for managing treatment-related toxicities.
Visualizations
Signaling Pathway of CAI and TMZ Co-administration in Glioma
Caption: CAI inhibits Ca²⁺ influx, suppressing pro-survival PI3K/Akt and MAPK pathways, while TMZ induces DNA damage, leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating CTO and TMZ combination therapy in a glioblastoma xenograft model.
Logical Relationship of Clinical Trial Cohorts
Caption: Logical structure of the Phase IB clinical trial for CTO and TMZ in different glioblastoma patient populations.
References
- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 365-Glioblastoma temozolomide chemoradiation (part 1) | eviQ [eviq.org.au]
- 5. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application of Micronized Carboxyamidotriazole (mCAI) in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole (CAI) is a novel small molecule inhibitor of non-voltage-operated calcium channels. Its micronized formulation (mCAI) has been developed to improve its pharmaceutical properties. In preclinical settings, mCAI has demonstrated significant anti-proliferative, anti-angiogenic, and anti-metastatic activities across a range of cancer models. These effects are primarily attributed to its ability to modulate intracellular calcium levels, thereby interfering with key signaling pathways involved in tumor growth and vascularization. This document provides a summary of quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying mechanisms of action to guide researchers in the preclinical evaluation of mCAI.
Data Presentation
Table 1: Preclinical Efficacy of this compound (CAI) in Various Animal Models
| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Findings | Reference |
| Nude Mice | Human Melanoma (A2058) Xenograft | Oral CAI | Prevented xenograft growth; Marked reduction in circulating VEGF and IL-8. | [1] |
| C57BL/6 Mice | B16F1 Melanoma Liver Metastases | Oral CAI | 8-fold reduction in the volume of metastases; Significant decrease in vascular volume within metastases. | [2] |
| Athymic NCr-nu/nu Mice | Glioblastoma (U251) Xenograft | This compound orotate (CTO) alone and in combination with temozolomide. | Combination therapy was more efficacious than chemotherapy alone. | [3][4] |
| Athymic NCr-nu/nu Mice | Colon (HT29) Xenograft | CTO alone and in combination with 5-fluorouracil (5-FU). | Combination therapy exhibited significant antitumor effects. | [3][4] |
| Female Fischer 344 Rats | Chemically Induced Bladder Cancer | Oral and intravesical CAI (up to 250 mg/kg) | Increased apoptosis and decreased proliferation in tumors; 5 out of 10 animals tumor-free with oral administration. | [5] |
| C57BL/6J Mice | Laser-Induced Choroidal Neovascularization (CNV) | Intravitreal injection of CAI-PLGA nanoemulsion (1 µg) | Significantly decreased CNV volume, comparable to aflibercept. | [6][7][8] |
| New Zealand White Rabbits | VEGF-Induced Retinal Vascular Leakage | Intravitreal CAI-PLGA implant | Significantly reduced neovascularization compared to aflibercept at day 60. | [6][8] |
| C57BL/6J Mice | Lewis Lung Carcinoma | CAI (30 mg/kg) in combination with sorafenib (10 mg/kg) | Significantly suppressed tumor growth, equivalent to high-dose sorafenib monotherapy. | [9] |
Table 2: Preclinical Pharmacokinetics of this compound (CAI) and its Orotate Salt (CTO)
| Formulation | Animal Model | Administration | Key Pharmacokinetic Parameters | Reference |
| CAI | Rats | Oral gavage (100 mg/kg) | Slower absorption, lower Cmax and AUC compared to CTO. | [10] |
| CTO | Rats | Oral gavage (137 mg/kg, equimolar to CAI) | Faster absorption, higher Cmax and AUC compared to CAI. | [10] |
| CAI | Ferrets | Oral (250 mg/kg) | Mild to moderate retching in 4 out of 5 animals. | [10] |
| CTO | Ferrets | Oral (335 mg/kg, equimolar to CAI) | Mild retching in 1 out of 5 animals, suggesting reduced nausea. | [10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound involves the inhibition of non-voltage-operated calcium channels, leading to a reduction in intracellular calcium concentration. This disruption of calcium homeostasis affects multiple downstream signaling pathways critical for tumor progression and angiogenesis.
CAI's Impact on VEGF Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. CAI interferes with VEGF signaling at multiple levels. By inhibiting calcium influx, CAI blocks the activation of nitric oxide synthase (NOS), leading to decreased nitric oxide (NO) production, a key mediator of VEGF-induced endothelial cell proliferation and migration.[11] Furthermore, CAI has been shown to reduce the expression and secretion of VEGF from tumor cells.[1]
Caption: CAI inhibits angiogenesis by blocking VEGF-induced calcium influx.
Broader Signaling Impact of CAI
Beyond its effects on VEGF signaling, CAI's modulation of calcium-dependent pathways has broader implications for tumor cell biology. It has been shown to impact pathways involving PI3K and Wnt, which are crucial for cell survival, proliferation, and invasion.[2][6]
Caption: CAI's broad impact on calcium-dependent signaling pathways.
Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies of CAI. Researchers should adapt these protocols to their specific experimental needs and consult the original publications for finer details.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the efficacy of mCAI in a subcutaneous tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
1. Animal Model:
-
Species: Athymic Nude Mice (e.g., NCr-nu/nu), 5-6 weeks old.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Tumor Cell Implantation:
-
Cell Lines: Human cancer cell lines such as A2058 (melanoma), U251 (glioblastoma), or HT29 (colon).
-
Procedure: Harvest cells during logarithmic growth phase. Resuspend cells in a suitable medium (e.g., sterile PBS or Matrigel). Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
3. Treatment:
-
Drug Formulation: Micronized CAI can be suspended in a vehicle such as 100% PEG 400.[3]
-
Dosing: Dosing can range based on the study, for example, 30 mg/kg for Lewis lung carcinoma model.[9] Administer daily via oral gavage.
-
Groups:
-
Vehicle control (e.g., PEG 400)
-
mCAI treatment group(s)
-
Positive control (standard-of-care chemotherapy, if applicable)
-
4. Efficacy Evaluation:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
-
Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).
Murine Choroidal Neovascularization (CNV) Model
This protocol outlines the induction and evaluation of CNV to test the anti-angiogenic potential of mCAI formulations in the eye.[6][7]
1. Animal Model:
-
Species: C57BL/6J mice.
2. CNV Induction:
-
Procedure: Anesthetize the mice. Use a laser with specific settings (e.g., 50 µm spot size, 100 ms duration, 200 mW power) to rupture Bruch's membrane at several locations around the optic nerve. A bubble formation indicates successful rupture.
3. Treatment:
-
Administration: Immediately after laser induction, perform a single intravitreal injection (e.g., 2 µL volume) of the test article.
-
Groups:
-
Vehicle control
-
Positive control (e.g., aflibercept 10 µg)
-
4. Efficacy Evaluation:
-
Imaging: Perform optical coherence tomography (OCT) and fluorescein angiography (FA) at specified time points (e.g., day 7 and 14) to visualize and quantify the CNV lesions.
-
Endpoint: Euthanize animals at the end of the study.
-
Analysis: Enucleate eyes for histological analysis to further assess the extent of neovascularization.
Pharmacokinetic Study in Rats
This protocol provides a framework for assessing the pharmacokinetic profile of different CAI formulations.[10]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
2. Drug Administration:
-
Formulations:
-
Micronized CAI suspended in a suitable vehicle (e.g., trioctanoin).
-
-
Administration:
-
Oral (p.o.): Administer a single dose via oral gavage (e.g., 100 mg/kg CAI or an equimolar dose of CTO).
-
Intravenous (i.v.): Administer via tail vein injection for bioavailability assessment.
-
3. Sample Collection:
-
Procedure: Collect blood samples (e.g., via retro-orbital plexus) into EDTA-containing tubes at multiple time points post-administration (e.g., 0.33, 1, 2, 4, 8, 16, 24, 48 hours).
-
Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of CAI in plasma samples.
5. Data Analysis:
-
Software: Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Conclusion
Micronized this compound has demonstrated promising anti-cancer and anti-angiogenic activity in a variety of preclinical models. Its mechanism of action, centered on the inhibition of calcium-dependent signaling, provides a strong rationale for its further development. The data and protocols presented here offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of mCAI. Careful consideration of the appropriate animal model, formulation, and endpoints will be crucial for the successful preclinical evaluation of this compound.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxyamido-triazole (CAI) reverses the balance between proliferation and apoptosis in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tvst.arvojournals.org [tvst.arvojournals.org]
- 7. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 11. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Carboxyamidotriazole Orotate for In Vivo Efficacy Studies: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Carboxyamidotriazole orotate (CAO), the orotate salt of this compound (CAI), is an orally bioavailable inhibitor of non-voltage-operated calcium channels with demonstrated anti-angiogenic and anti-proliferative properties.[1][2][3] Its enhanced pharmacokinetic profile, including increased bioavailability compared to its parent compound, makes it a compelling candidate for in vivo studies in various disease models, particularly in oncology.[4][5][6] This document provides a comprehensive guide to the preparation and administration of CAO for pre-clinical in vivo research, including detailed protocols for formulation, recommended dosing, and an overview of its mechanism of action.
Introduction to this compound Orotate (CAO)
This compound orotate is a novel small molecule that modulates calcium-dependent signaling pathways crucial for tumor growth, invasion, and angiogenesis.[7][8] By blocking non-voltage-operated calcium channels, CAO disrupts calcium influx into cells and the release of calcium from intracellular stores.[1][3] This action inhibits key signaling pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF) and Phosphoinositide 3-kinase (PI3K).[1][3][8] The orotate salt formulation of CAI was developed to improve its aqueous solubility and oral bioavailability, leading to more consistent and higher plasma concentrations in animal models.[4][5][6]
Physicochemical Properties and Solubility
Understanding the solubility of CAO is critical for preparing appropriate formulations for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₆Cl₃N₇O₆ | [3] |
| Molecular Weight | 580.8 g/mol | [3] |
| Water Solubility | Insoluble | [9] |
| DMSO Solubility | 25 mg/mL (43.04 mM) | [9] |
| Ethanol Solubility | Insoluble | [9] |
Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[9]
In Vivo Formulation Protocol
Given its poor water solubility, CAO must be formulated as a suspension for oral administration in animal studies. The following protocol is a general guideline; specific concentrations may need to be adjusted based on the required dosage for the animal model.
Materials
-
This compound Orotate (powder)
-
Vehicle:
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate size sterile vials
Protocol for Suspension in CMC-Na
This is a commonly used vehicle for oral gavage of insoluble compounds.
-
Prepare the Vehicle: To prepare a 0.5% (w/v) CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved. Autoclave to sterilize.
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, the dose per animal (in mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Weigh CAO: Accurately weigh the required amount of CAO powder.
-
Create a Paste: If necessary for small volumes, place the weighed CAO in a mortar. Add a small volume of the CMC-Na vehicle and triturate with the pestle to create a smooth, uniform paste. This helps to break up any aggregates and facilitate suspension.
-
Prepare the Suspension: Transfer the paste to a sterile vial. Gradually add the remaining CMC-Na vehicle while stirring continuously with a magnetic stirrer.
-
Ensure Homogeneity: Continue stirring until a homogenous suspension is achieved. Visually inspect for any large particles. For larger volumes, a homogenizer may be used at a low speed to ensure uniformity.
-
Storage: Store the suspension at 2-8°C, protected from light. It is recommended to prepare the suspension fresh daily. Before each use, vortex or stir the suspension well to ensure a uniform concentration.
Dosing and Administration in Pre-clinical Models
CAO is orally bioavailable and has been administered in various animal models, including rats and mice, primarily via oral gavage.[4][6][7]
Recommended Dosage
Dosages in published studies have varied depending on the cancer model and combination therapies.
| Animal Model | Tumor Type | Dosage | Vehicle | Route | Source |
| Rats | N/A (Pharmacokinetics) | 137 mg/kg | Trioctanoin | Oral Gavage | [4] |
| Mice | Glioblastoma (U251) | 342 & 513 mg/kg | Not specified | Oral Gavage | [6] |
| Mice | Colon Cancer (HT29) | 342 & 513 mg/kg | Not specified | Oral Gavage | [6] |
| Mice | Chronic Myelogenous Leukemia | 342 & 513 mg/kg | Not specified | Intraperitoneal | [2] |
Note: The 137 mg/kg dose of CAO is equimolar to a 100 mg/kg dose of CAI.[4]
Administration Protocol (Oral Gavage)
-
Animal Handling: Ensure animals are properly restrained according to approved institutional animal care and use committee (IACUC) protocols.
-
Suspension Preparation: Immediately before dosing, thoroughly mix the CAO suspension by vortexing or inverting the vial to ensure a uniform concentration.
-
Dose Aspiration: Withdraw the calculated volume of the suspension into a syringe fitted with a proper-sized gavage needle.
-
Administration: Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitoring: Observe the animals post-dosing for any signs of distress or adverse reactions.
Mechanism of Action and Signaling Pathways
CAO's primary mechanism is the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction.[1][9] This leads to the modulation of multiple downstream pathways involved in cancer progression.
Caption: CAO inhibits calcium influx, modulating multiple oncogenic pathways.
Experimental Workflow Overview
A typical in vivo efficacy study involving CAO follows a standardized workflow from preparation to data analysis.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Orotate | C22H16Cl3N7O6 | CID 11599548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Experimental Design for Carboxyamidotriazole (CAI) Clinical Trials in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole (CAI) is a novel, orally bioavailable small molecule that functions as a calcium channel blocker.[1] It inhibits non-voltage-dependent calcium channels, thereby disrupting calcium-mediated signal transduction pathways implicated in tumor cell proliferation, metastasis, and angiogenesis.[1] Preclinical and clinical studies have demonstrated the potential of CAI as a therapeutic agent in Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality worldwide. These application notes provide a comprehensive overview of the experimental design for clinical trials of CAI in NSCLC, including detailed protocols for key assays and a summary of relevant preclinical and clinical data.
Mechanism of Action and Signaling Pathways
CAI exerts its anti-cancer effects by blocking calcium influx, which in turn modulates several downstream signaling pathways crucial for tumor progression. The primary mechanism involves the inhibition of store-operated calcium entry, which is essential for a variety of cellular processes. This disruption of calcium homeostasis affects the following key pathways in NSCLC:
-
VEGF Signaling: CAI has been shown to inhibit the production and secretion of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[2] By blocking the calcium-mediated nitric-oxide synthase (NOS)-VEGF pathway, CAI can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[2]
-
NANOG Signaling: Preclinical studies have indicated that CAI can reduce the expression of the homeobox protein NANOG.[3] NANOG is a transcription factor associated with cancer stem cell-like properties, including self-renewal and resistance to therapy. Its inhibition may render cancer cells more susceptible to treatment.
-
PI3K/AKT Pathway: The disruption of calcium signaling by CAI can indirectly affect the PI3K/AKT pathway, which is a central regulator of cell survival, proliferation, and metabolism. While not a direct inhibitor, the modulation of upstream signals that are calcium-dependent can lead to a downstream dampening of PI3K/AKT activity.
Below is a diagram illustrating the proposed signaling pathway of this compound in NSCLC.
Caption: Proposed signaling pathway of this compound (CAI) in NSCLC.
Preclinical Data Summary
Preclinical studies have provided a strong rationale for the clinical development of CAI in NSCLC. These in vitro and in vivo studies have demonstrated its anti-proliferative, pro-apoptotic, and anti-invasive properties.
In Vitro Efficacy
| Cell Line | Assay | Parameter | Result | Reference |
| Lewis Lung Carcinoma (LLC), A549, NCI-H1975 | Proliferation | Combination Index (CI) with Sorafenib | CI < 1 (synergistic) | [3][4] |
| NSCLC cell lines | Apoptosis | Apoptosis Induction | Increased apoptosis | [3] |
| NSCLC cell lines | Invasion | Invasion Assay | Inhibition of invasion | [3] |
In Vivo Efficacy
| Model | Treatment | Parameter | Result | Reference |
| C57BL/6J mice with LLC xenografts | CAI (30 mg/kg) + Sorafenib (10 mg/kg) | Tumor Growth | Significant suppression | [3] |
Clinical Trial Design
A well-designed clinical trial is crucial to evaluate the safety and efficacy of CAI in NSCLC patients. Based on previous studies, a Phase II/III randomized, double-blind, placebo-controlled trial is a suitable design.
Study Objectives
-
Primary Objective: To evaluate the efficacy of CAI in combination with standard-of-care chemotherapy in prolonging Progression-Free Survival (PFS) in patients with advanced NSCLC.
-
Secondary Objectives:
-
To assess the Overall Survival (OS) of patients treated with CAI plus chemotherapy versus chemotherapy alone.
-
To determine the Objective Response Rate (ORR) and Disease Control Rate (DCR).
-
To evaluate the safety and tolerability of the combination therapy.
-
To assess the quality of life (QoL) of patients.
-
-
Exploratory Objectives:
-
To identify potential predictive biomarkers of response to CAI.
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of CAI in this patient population.
-
Patient Population
-
Inclusion Criteria:
-
Histologically or cytologically confirmed Stage IV NSCLC.
-
No prior systemic chemotherapy for advanced disease.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Known EGFR mutations or ALK rearrangements for which targeted therapy is available.
-
Symptomatic central nervous system (CNS) metastases.
-
Significant cardiovascular comorbidities.
-
Treatment Plan
-
Experimental Arm: this compound (100 mg, oral, daily) in combination with a platinum-based chemotherapy doublet (e.g., cisplatin and vinorelbine).[1]
-
Control Arm: Placebo (oral, daily) in combination with the same platinum-based chemotherapy doublet.
The treatment cycle would typically be 21 days, with chemotherapy administered on days 1 and 8.[1] CAI or placebo would be administered continuously until disease progression or unacceptable toxicity.
Below is a diagram illustrating the experimental workflow for a Phase III clinical trial of CAI in NSCLC.
Caption: Experimental workflow for a Phase III clinical trial of CAI in NSCLC.
Clinical Data Summary
A phase III, randomized, double-blind, controlled trial of CAI plus chemotherapy for the treatment of advanced NSCLC has provided valuable insights into its clinical utility.[1]
| Parameter | Chemotherapy + CAI (n=378) | Chemotherapy + Placebo (n=117) | p-value | Hazard Ratio (95% CI) | Reference |
| Median PFS | 134 days | 98 days | 0.003 | 0.690 (0.539–0.883) | [1] |
| ORR | 34.6% | 25.0% | 0.042 | - | [1] |
| DCR | 80.7% | 76.9% | 0.334 | - | [1] |
| Median OS | 360 days | 353 days | 0.744 | 1.046 (0.797–1.373) | [1] |
Adverse Events
The combination of CAI and chemotherapy was associated with a higher incidence of Grade ≥3 adverse events compared to chemotherapy alone (68.1% vs. 55.2%, p=0.014).[1] The most common Grade ≥3 adverse events were neutropenia and leukopenia.[1]
Experimental Protocols
Detailed and standardized protocols are essential for the successful execution of preclinical and clinical studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1975) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of CAI, chemotherapy, or the combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat NSCLC cells with the desired concentrations of CAI and/or other agents for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved NSCLC cells in the upper chamber in serum-free medium.
-
Treatment: Add CAI or control to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples from patients at predetermined time points before and after CAI administration.
-
Plasma Separation: Process the blood samples to separate plasma.
-
Drug Concentration Measurement: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of CAI.
-
PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Collect tumor biopsies and/or blood samples at baseline and during treatment.
-
Biomarker Assessment:
-
Immunohistochemistry (IHC): Assess the expression of proteins in the VEGF and NANOG pathways in tumor tissue.
-
ELISA: Measure the plasma levels of VEGF.
-
Flow Cytometry: Analyze immune cell populations in peripheral blood.
-
-
Correlation Analysis: Correlate changes in biomarker levels with clinical outcomes (PFS, ORR) to identify potential predictive biomarkers.
Conclusion
This compound, in combination with standard chemotherapy, has shown promise in prolonging progression-free survival in patients with advanced NSCLC.[1] Its mechanism of action, targeting calcium-mediated signaling pathways, provides a strong rationale for its use in this setting. The detailed experimental designs and protocols provided in these application notes are intended to guide researchers and clinicians in the further investigation and development of CAI as a valuable therapeutic option for NSCLC. Future studies should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this treatment and to explore novel combination strategies.
References
- 1. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodology for Assessing Carboxyamidotriazole's Anti-Metastatic Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole (CAI) is a small molecule inhibitor of non-voltage-operated calcium channels, demonstrating potential anti-neoplastic activities. Its mechanism involves the disruption of calcium-mediated signaling pathways crucial for tumor growth, angiogenesis, and metastasis. These notes provide a comprehensive guide to the methodologies required to assess the anti-metastatic potential of CAI, encompassing both in vitro and in vivo experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metastatic processes as reported in the literature.
Table 1: Effect of this compound (CAI) on Cancer Cell Invasion
| Cell Line | Assay Type | CAI Concentration | Duration of Treatment | Result |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Matrigel Invasion Assay | 10 µM | 24 hours | 2- to 14-fold reduction in invasion |
Note: Further quantitative data from various cancer cell lines and across different metastatic assays would be beneficial for a more comprehensive understanding of CAI's anti-metastatic efficacy.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-metastatic potential of CAI are provided below.
In Vitro Cell Migration Assay: Scratch (Wound Healing) Assay
This assay assesses the effect of CAI on the collective migration of a cell population.
Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate of closure of this scratch by migrating cells is monitored over time in the presence or absence of CAI.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Culture: Culture the cells in appropriate complete media until they reach 90-100% confluency.
-
Inhibiting Proliferation (Optional but Recommended): To ensure that wound closure is due to migration and not cell proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 2 hours before the scratch. Alternatively, use serum-free or low-serum media during the assay.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium (with or without a proliferation inhibitor) containing various concentrations of CAI or a vehicle control (e.g., DMSO).
-
Imaging: Immediately acquire images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same scratch fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Percentage of Wound Closure = [ (Initial Area - Area at time T) / Initial Area ] * 100
In Vitro Cell Invasion Assay: Transwell (Boyden Chamber) Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and how this is affected by CAI.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) gel (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the ECM and the membrane to the lower surface is quantified.
Protocol:
-
Rehydration of Inserts: Rehydrate Transwell inserts (typically with 8 µm pores) by adding serum-free medium to the upper and lower chambers and incubating for 2 hours at 37°C.
-
Coating with ECM: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell membrane. Incubate for at least 1 hour at 37°C to allow the gel to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Seed the prepared cells in the upper chamber of the coated inserts in serum-free medium containing various concentrations of CAI or a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and gently scrape off the non-invading cells and the Matrigel layer with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes. Stain the cells with a staining solution such as crystal violet.
-
Imaging and Quantification: After washing and drying, take images of the stained cells on the lower surface of the membrane using a microscope. Count the number of invaded cells in several random fields.
-
Data Analysis: Calculate the average number of invaded cells per field for each treatment condition. Normalize the results to the vehicle control.
In Vitro Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to extracellular matrix components and the impact of CAI on this process.
Principle: Cells are allowed to adhere to wells pre-coated with ECM proteins (e.g., fibronectin, collagen). Non-adherent cells are washed away, and the remaining adherent cells are quantified.
Protocol:
-
Coating of Plates: Coat the wells of a 96-well plate with specific ECM proteins (e.g., 10 µg/mL fibronectin or collagen I) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block any non-specific binding sites with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C.
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of CAI or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Cell Seeding: Seed the treated cells into the coated and blocked wells and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining followed by solubilization and absorbance reading) or a fluorescence-based assay.
In Vivo Anti-Metastatic Potential Assessment: Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-metastatic effects of CAI in an experimental metastasis mouse model using bioluminescence imaging.
Principle: Cancer cells engineered to express luciferase are injected into immunocompromised mice. The formation and growth of metastatic tumors in distant organs are monitored non-invasively using bioluminescence imaging. The effect of CAI treatment on metastasis is then quantified.
Protocol:
-
Cell Line Preparation: Use a cancer cell line that has been stably transfected with a luciferase reporter gene.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice), typically 6-8 weeks old.
-
Tumor Cell Injection (Experimental Metastasis Model):
-
Harvest the luciferase-expressing cancer cells and resuspend them in sterile PBS.
-
Inject the cells (e.g., 1 x 10^6 cells in 100 µL) into the lateral tail vein of the mice to induce lung metastases, or via intracardiac injection for wider dissemination.
-
-
Drug Administration:
-
Randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Begin treatment with CAI or vehicle control one day after tumor cell injection. Administer CAI orally or via intraperitoneal injection at a predetermined dose and schedule.
-
-
Bioluminescence Imaging (BLI):
-
Perform BLI weekly to monitor the development and progression of metastases.
-
Inject the mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).
-
After 10-15 minutes, anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS).
-
Acquire images and quantify the bioluminescent signal (photon flux) from regions of interest (e.g., the thoracic region for lung metastases).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 4-6 weeks or when control mice show signs of significant tumor burden), euthanize the mice.
-
Excise the organs of interest (e.g., lungs, liver, bones) and perform ex vivo BLI for more sensitive detection of metastatic foci.
-
Fix the organs in formalin for subsequent histological analysis (e.g., H&E staining) to confirm the presence and size of metastases.
-
-
Data Analysis:
-
Perform statistical analysis to determine the significance of any observed anti-metastatic effects.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Metastatic Action
Caption: CAI inhibits Orai1, blocking Ca2+ influx and downstream mTORC1 signaling to reduce metastasis.
Experimental Workflow for In Vitro Invasion Assay
Caption: Workflow for assessing cancer cell invasion through a Matrigel-coated Transwell insert.
Logical Relationship in In Vivo Anti-Metastasis Study
Caption: Logical flow of an in vivo study to evaluate the anti-metastatic efficacy of CAI.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Carboxyamidotriazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of apoptosis induced by Carboxyamidotriazole (CAI) using flow cytometry. This document includes an overview of CAI's mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and accurate results.
Introduction to this compound (CAI) and Apoptosis
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis and distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the induction of apoptosis in different cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Apoptosis in U251 Human Glioma Cells
| CAI Concentration (µM) | Treatment Time (hours) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 72 | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 20 | 72 | 78.4 ± 3.5 | 15.2 ± 2.3 | 6.4 ± 1.1 |
| 30 | 72 | 61.7 ± 4.2 | 28.9 ± 3.1 | 9.4 ± 1.8 |
Data is representative and compiled from typical results observed in studies on carboxamide derivatives in U251 cells.[1][4]
Table 2: Time-Dependent Apoptosis in Bovine Aortic Endothelial Cells (BAECs)
| CAI Concentration (µM) | Treatment Time (hours) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 20 | 0 (Control) | 96.5 ± 1.8 | 2.5 ± 0.6 | 1.0 ± 0.3 |
| 20 | 24 | 85.1 ± 2.9 | 12.3 ± 1.7 | 2.6 ± 0.8 |
| 20 | 48 | 68.9 ± 3.8 | 25.4 ± 2.5 | 5.7 ± 1.2 |
| 20 | 72 | 52.3 ± 4.5 | 38.7 ± 3.9 | 9.0 ± 1.5 |
Data is representative and based on the described time-dependent effects of CAI on endothelial cells.[3]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating cultured cells with CAI to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cell line of interest (e.g., U251 glioma cells, bovine aortic endothelial cells)
-
Complete cell culture medium
-
This compound (CAI) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of CAI Working Solutions: Prepare a series of dilutions of the CAI stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used for the CAI stock).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CAI or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. Proceed to the Annexin V/PI staining protocol.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol describes the staining procedure for distinguishing between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Following the CAI treatment and harvesting, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Controls: Prepare the following controls for setting up the flow cytometer and for proper compensation:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a quadrant dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membrane integrity due to other reasons)
-
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Carboxamide derivatives induce apoptosis in the U251 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxyamido-triazole induces apoptosis in bovine aortic endothelial and human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxamide derivatives induce apoptosis in the U251 glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carboxyamidotriazole (CAI) Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Carboxyamidotriazole (CAI) for in vitro assays.
Troubleshooting Guide: Overcoming CAI Solubility Issues
This compound (CAI) is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation and inaccurate results in in vitro experiments. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution & Protocol |
| CAI precipitates when preparing aqueous working solutions from a DMSO stock. | CAI is poorly soluble in aqueous solutions. The rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤0.1%) to minimize cytotoxicity, but high enough to maintain CAI solubility. Prepare a more dilute DMSO stock solution if necessary. 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into your aqueous medium. This gradual decrease in DMSO concentration can help prevent precipitation. 3. Pre-warm Media: Gently warming the cell culture media to 37°C before adding the CAI/DMSO stock can sometimes improve solubility. |
| Low or inconsistent bioactivity observed in assays. | The actual concentration of soluble CAI is lower than the nominal concentration due to precipitation. | 1. Verify Solubilization: After preparing the final working solution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant for your assay, leaving any pelleted precipitate behind. 2. Use a Solubility-Enhancing Formulation: Consider using a formulation approach to increase the aqueous solubility of CAI. See the detailed protocols below for preparing a CAI-cyclodextrin inclusion complex. |
| Visible precipitate forms in the cell culture plate wells during incubation. | The compound may be precipitating over time due to interactions with media components or temperature changes. The limited solubility of CAI in the aqueous environment of the cell culture medium is a primary factor. | 1. Reduce Final Concentration: If possible, lower the final concentration of CAI in your assay. 2. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the culture medium can sometimes help to keep hydrophobic compounds in solution through protein binding. 3. Utilize Cyclodextrins: Incorporate a water-soluble cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your formulation to enhance and maintain CAI solubility. |
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (235.48 mM)[1] | Requires ultrasonication for dissolution. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| DMSO | 10 mg/mL | - |
| Methanol | Slightly soluble[2] | - |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Poorly soluble | CAI is a hydrophobic compound and is known to have low solubility in aqueous environments.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of CAI. It can be dissolved in DMSO at concentrations up to 100 mg/mL with the help of ultrasonication.[1] However, it is crucial to use fresh, high-quality, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of hydrophobic compounds.[1]
Q2: My CAI, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue due to the poor aqueous solubility of CAI. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: While seemingly counterintuitive, having too high a concentration of your compound in the initial DMSO stock can lead to precipitation upon dilution. Try making a more dilute stock solution in DMSO.
-
Perform a serial dilution: Instead of a single dilution, add your DMSO stock to a small volume of media first, mix well, and then transfer this to your final culture volume.
-
Pre-condition your media: Add a small amount of DMSO to your media before introducing your compound-DMSO stock.[4]
Q3: How can I increase the aqueous solubility of CAI for my experiments?
Q4: Can I heat the solution to dissolve CAI?
A4: While some sources suggest that heating can aid in dissolving CAI in DMSO, caution should be exercised.[2] Excessive heat can degrade the compound. If you choose to heat the solution, do so gently and for a minimal amount of time. It is generally recommended to use sonication as a primary method for difficult-to-dissolve compounds.
Q5: How does pH affect the solubility of CAI?
Experimental Protocols
Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex
This protocol describes a general method for preparing a drug-cyclodextrin inclusion complex, which can be adapted for this compound to improve its aqueous solubility. The kneading method is a simple and effective technique.[9][10]
Materials:
-
This compound (CAI) powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of CAI to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Molecular Weight of CAI: 424.67 g/mol
-
Average Molecular Weight of HP-β-CD: ~1380 g/mol
-
-
Weighing: Accurately weigh the calculated amounts of CAI and HP-β-CD.
-
Mixing: Place the HP-β-CD powder into a clean, dry mortar.
-
Kneading: Gradually add a small amount of deionized water to the HP-β-CD powder while triturating with the pestle to form a thick paste.
-
Incorporation of CAI: Add the CAI powder to the HP-β-CD paste and continue to knead for at least 30-60 minutes. The mixture should be uniform.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum at room temperature.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the complex in a tightly sealed container, protected from light and moisture.
-
Solubility Testing: To confirm the improved solubility, compare the dissolution of the prepared complex in your aqueous buffer or cell culture medium to that of the uncomplexed CAI powder.
Protocol 2: Preparation of a CAI Stock Solution in DMSO
Materials:
-
This compound (CAI) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weighing: In a sterile microcentrifuge tube or vial, weigh out the desired amount of CAI powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mg/mL).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minute intervals until the solution is clear.[1] Avoid excessive heating of the water bath.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. It is recommended to use fresh DMSO for preparing stock solutions as it is hygroscopic.[1]
Signaling Pathways and Experimental Workflows
This compound's Impact on Orai1 and VEGF Signaling
Caption: CAI inhibits angiogenesis by blocking the Orai1 channel, preventing VEGF-mediated Ca²⁺ influx.
This compound's Effect on the mTORC1 Signaling Pathway
By inhibiting calcium entry, CAI can lead to the deactivation of mTORC1, a key regulator of cell growth and proliferation. This can sensitize cancer cells to other treatments.[13][14]
Caption: CAI inhibits mTORC1 signaling by blocking store-operated Ca²⁺ entry, reducing Mcl-1 translation.
Experimental Workflow for Preparing and Using CAI in Cell Culture
This workflow outlines the general steps for preparing a CAI working solution and adding it to an in vitro assay.
Caption: A general workflow for preparing and using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of store-operated channels by this compound sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of store-operated channels by this compound sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Carboxyamidotriazole (CAI) Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of Carboxyamidotriazole (CAI) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and evaluation of CAI delivery systems.
Nanoparticle Formulations
Problem: Low encapsulation efficiency of CAI in PLGA nanoparticles.
-
Possible Cause 1: Poor affinity of CAI for the PLGA matrix. CAI is a hydrophobic molecule, but its interaction with the polymer matrix is crucial for efficient encapsulation.
-
Solution: Modify the nanoprecipitation method by changing the solvent-to-antisolvent ratio to promote more rapid polymer precipitation, thus entrapping the drug more effectively.[1] Consider using a different polymer with functional groups that may have a higher affinity for CAI.
-
-
Possible Cause 2: Drug leakage into the external aqueous phase. During the solvent evaporation/diffusion step, the hydrophobic drug can partition into the aqueous phase, especially if stabilized by surfactants.
-
Solution: Optimize the concentration of the stabilizer (e.g., PVA). A higher concentration can reduce the interfacial tension, leading to smaller nanoparticles but may also increase drug leakage.[2] Experiment with different types of stabilizers. For hydrophobic drugs, a stabilizer that forms a stronger association with the nanoparticle surface may reduce drug loss.
-
-
Possible Cause 2: Lyophilization-induced aggregation. The freezing and drying stresses during lyophilization can force nanoparticles into close proximity, leading to irreversible aggregation upon reconstitution.
-
Solution: Incorporate cryoprotectants (e.g., trehalose, sucrose) into the nanoparticle suspension before lyophilization. These agents form a glassy matrix that separates and protects the nanoparticles.[5] Optimize the freezing rate; a slower rate can sometimes reduce the formation of large ice crystals that can damage nanoparticles.[3]
-
Liposomal Formulations
Problem: Low encapsulation efficiency of CAI in liposomes.
-
Possible Cause 1: Unfavorable drug-lipid interactions. As a hydrophobic molecule, CAI is expected to partition into the lipid bilayer. However, the specific lipid composition can greatly influence this process.
-
Solution: Experiment with different lipid compositions. The inclusion of cholesterol can modulate membrane fluidity and may enhance the incorporation of hydrophobic drugs.[6] Vary the drug-to-lipid ratio during formulation; there is an optimal ratio beyond which encapsulation efficiency may plateau or decrease.
-
-
Possible Cause 2: Drug leakage during storage. Liposomal bilayers are dynamic structures, and encapsulated drugs can leak out over time, especially at temperatures above the phase transition temperature of the lipids.
-
Solution: Store liposomal formulations at a temperature below the phase transition temperature of the lipids used (typically 4°C for many formulations).[7] The addition of cholesterol can decrease the permeability of the lipid bilayer and improve drug retention.
-
Problem: Aggregation of liposomes upon storage.
-
Possible Cause 1: Destabilization of the lipid bilayer. Changes in pH or the presence of certain ions can alter the surface charge of liposomes, leading to aggregation.
-
Solution: Maintain a stable pH for the liposomal suspension, typically around neutral pH.[7] The use of buffers is recommended. Incorporating charged lipids into the formulation can increase electrostatic repulsion between liposomes, preventing aggregation.
-
-
Possible Cause 2: Fusion of liposomal vesicles. Over time, smaller liposomes can fuse to form larger ones, a process known as Oswald ripening.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most promising strategies for enhancing CAI delivery across the BBB?
A1: Based on current research, promising strategies include developing novel formulations of CAI, such as this compound Orotate (CTO), which has shown favorable brain penetration in clinical trials.[9][10][11][12] Other viable approaches that are more broadly applicable to hydrophobic small molecules like CAI include encapsulation in brain-targeted nanoparticles or liposomes and the development of prodrugs.
Q2: What are the key physicochemical properties of CAI to consider when designing a delivery system?
A2: CAI is a hydrophobic small molecule. This property is advantageous for passive diffusion across the BBB to some extent, but it also presents challenges such as poor aqueous solubility, which can affect formulation and administration. Its hydrophobicity makes it a good candidate for encapsulation within the lipid bilayer of liposomes or the polymeric matrix of nanoparticles.
Nanoparticle and Liposome FAQs
Q3: What size of nanoparticles or liposomes is optimal for crossing the BBB?
A3: Generally, nanoparticles and liposomes with a diameter of less than 200 nm are considered more effective for crossing the BBB. Smaller particles are thought to be more readily taken up by the endothelial cells of the BBB through endocytosis.
A4: Brain targeting can be achieved by functionalizing the surface of the nanoparticles or liposomes with ligands that bind to receptors expressed on the BBB. Common targeting ligands include transferrin, insulin, and certain peptides that can facilitate receptor-mediated transcytosis.[13]
Prodrug FAQs
Q5: What is a prodrug approach, and how can it be applied to CAI?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[5][7][14] For CAI, a prodrug could be designed by attaching a promoiety that enhances its transport across the BBB, for example, by making it a substrate for an influx transporter. Once in the brain, the promoiety would be cleaved by brain-specific enzymes to release the active CAI.[7][14]
Q6: What are the main challenges in developing a successful prodrug for CNS delivery?
A6: Key challenges include ensuring the prodrug is stable in the bloodstream to avoid premature conversion, efficiently transported across the BBB, and rapidly and selectively converted to the active drug within the brain.[4][14] The promoiety should also be non-toxic.
Data Presentation
Table 1: Comparison of this compound (CAI) Formulations and Brain Penetration
| Formulation | Description | Brain/Tumor Concentration Data | Reference |
| This compound (CAI) | Original compound | Limited data on brain penetration, but high plasma protein binding (99.5%) suggests low free fraction available to cross the BBB.[15] | [15] |
| Micronized CAI | Encapsulated micronized powder | Showed a better toxicity profile but reduced bioavailability (58% reduction) compared to a PEG-400 liquid formulation. No specific brain concentration data available.[16] | [16] |
| This compound Orotate (CTO) | Orotate salt formulation of CAI | Demonstrated favorable brain penetration in a Phase IB clinical trial for glioblastoma. Therapeutic concentrations were achieved in both tumor and brain tissue. In two patients, tumor tissue levels were higher than plasma levels.[9][10][11][12][17] | [9][10][11][12][17] |
Note: Quantitative data for nanoparticle and liposomal formulations of CAI are not yet available in the public domain.
Experimental Protocols
Protocol 1: Formulation of CAI-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is adapted for a hydrophobic drug like CAI.
Materials:
-
This compound (CAI)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Ice bath
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA (e.g., 250 mg) and CAI in DCM (e.g., 5 ml).[18] The amount of CAI will depend on the desired drug loading.
-
Preparation of the Aqueous Phase: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution under constant stirring. Immediately sonicate the mixture in an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (power, time) should be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles. Alternatively, a rotary evaporator can be used for faster solvent removal.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated CAI.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, consider lyophilization with a cryoprotectant.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol uses a Transwell system to model the BBB and assess the permeability of different CAI formulations.
Materials:
-
Transwell inserts (e.g., with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Astrocyte conditioned medium or co-culture with astrocytes
-
CAI formulation to be tested
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or HPLC for CAI quantification
Procedure:
-
Cell Culture: Culture the brain endothelial cells on the apical side of the Transwell inserts until a confluent monolayer is formed. Co-culture with astrocytes on the basolateral side can enhance the tightness of the barrier.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates a tight barrier. Additionally, assess the permeability of Lucifer yellow; low permeability confirms tight junction formation.
-
Permeability Study:
-
Replace the medium in the apical (donor) chamber with a medium containing a known concentration of the CAI formulation.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of CAI in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model.
Protocol 3: In Vivo Brain Uptake Study in a Rodent Model
This protocol provides a general framework for assessing the brain concentration of CAI formulations in rodents.
Materials:
-
Rodents (e.g., mice or rats)
-
CAI formulation to be tested
-
Anesthesia
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS or HPLC for CAI quantification
Procedure:
-
Administration: Administer the CAI formulation to the animals via the desired route (e.g., intravenous, oral).
-
Blood and Brain Collection: At predetermined time points after administration, anesthetize the animals and collect blood samples via cardiac puncture. Perfuse the animals with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Process the plasma and brain homogenate samples to extract CAI. Quantify the concentration of CAI in both plasma and brain homogenate using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point to evaluate the extent of brain penetration of the CAI formulation.
Visualizations
Caption: Logical relationships between delivery strategies and BBB transport mechanisms.
Caption: Signaling pathway for receptor-mediated transcytosis of targeted nanocarriers.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 5. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simbecorion.com [simbecorion.com]
- 7. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Drug Transport to Brain with Targeted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 16. Phase I trial of micronized formulation this compound in patients with refractory solid tumors: pharmacokinetics, clinical outcome, and comparison of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 18. static.igem.org [static.igem.org]
"troubleshooting inconsistent results in Carboxyamidotriazole angiogenesis assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in angiogenesis assays using Carboxyamidotriazole (CAI).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during in vitro and ex vivo angiogenesis experiments with CAI.
Question 1: Why am I seeing variable inhibition of tube formation with CAI in my endothelial cell tube formation assay?
Answer: Inconsistent results in tube formation assays when using CAI can stem from several factors related to the cells, the matrix, and the experimental setup.
Troubleshooting Guide:
-
Cell-Related Issues:
-
Cell Health and Passage Number: Use endothelial cells (e.g., HUVECs) at a low passage number (ideally <6).[1] High-passage cells may exhibit altered gene expression, reduced proliferation, and morphological changes, leading to variability.[1] Ensure cells are healthy and subconfluent on the day of the experiment.
-
Cell Seeding Density: The number of cells seeded is critical. Too few cells will result in a sparse network, while too many can lead to cell clumping and monolayer formation, masking the effects of CAI.[1] The optimal seeding density is cell-type specific and should be determined empirically. A starting point for HUVECs is often around 1 x 10^4 to 1.5 x 10^4 cells per well in a 96-well plate.
-
-
Matrix and Media Issues:
-
Extracellular Matrix (ECM) Gel: The type and handling of the basement membrane extract (e.g., Matrigel®, ECM Gel) are crucial. Ensure the gel is thawed slowly on ice to prevent premature polymerization. Inconsistent gel thickness can lead to variable tube formation. Work quickly and use pre-chilled pipette tips to ensure an even layer.[2]
-
Serum Concentration: Serum can contain growth factors that may interfere with the anti-angiogenic effect of CAI. It is advisable to use serum-free or low-serum (e.g., <2%) media during the assay to minimize this variability.[1]
-
-
CAI Concentration and Preparation:
-
Dose-Response: Ensure you are using a relevant concentration range for CAI. Studies have shown dose-dependent inhibition.[3] Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve CAI is consistent across all wells and is at a non-toxic level.
-
Question 2: My aortic ring assay shows inconsistent sprouting and high variability between rings treated with CAI. What are the possible causes?
Answer: The aortic ring assay is an ex vivo model that, while more physiologically relevant than 2D cell culture, has inherent variability. Inconsistencies can arise from the dissection process, ring handling, and culture conditions.[4][5]
Troubleshooting Guide:
-
Aortic Ring Preparation:
-
Dissection and Cleaning: Be meticulous when cleaning the aorta to remove all surrounding fibro-adipose tissue, as this can influence microvessel outgrowth.[4][6]
-
Ring Uniformity: Cut the aorta into rings of a consistent size (e.g., 1-2 mm in length).[6] Uneven cuts can lead to variable sprouting.
-
Handling: Avoid drying out the aorta at any stage of the process.[4] Keep the tissue in cold, sterile PBS or serum-free medium.
-
-
Embedding and Culture:
-
Matrix Embedding: Ensure the aortic rings are properly embedded within the collagen or basement membrane extract. Incomplete polymerization can lead to broken endothelial networks.[7] Embedding the ring between two layers of the matrix can improve consistency.
-
Replicates: Due to the inherent variability of the assay, it is highly recommended to use multiple replicates (e.g., 6-plicates) for each experimental condition.[4]
-
-
Quantification:
-
3D Outgrowth: Angiogenic sprouting occurs in three dimensions, which can make quantification challenging.[4] Establish a standardized method for imaging and quantifying the outgrowth, such as measuring the radial distance of sprouting or counting the number of sprouts.
-
Question 3: In my Chick Chorioallantoic Membrane (CAM) assay, the anti-angiogenic effect of CAI is not reproducible. What could be wrong?
Answer: The CAM assay is a powerful in vivo model, but its success is highly dependent on embryo viability and consistent application of the test compound.
Troubleshooting Guide:
-
Embryo Viability and Handling:
-
Egg Quality and Incubation: Start with fresh, fertilized eggs and maintain optimal incubation conditions (temperature: ~37.5°C, humidity: ~85%).[8]
-
Sterile Technique: Contamination is a major cause of embryo death.[8] Clean the eggs with 70% ethanol and work in a sterile environment to minimize this risk.[9]
-
-
Compound Application:
-
Carrier/Scaffold: The method of delivering CAI to the CAM can influence the results. Using a carrier like a filter paper disk or embedding CAI in a hydrogel can provide a more localized and sustained release.[8][10] Be aware that some carrier materials can themselves induce an inflammatory or angiogenic response.[10]
-
Salt Crystallization: False-positive results can be caused by salt crystals from the sample buffer.[8] Ensure your CAI solution is properly prepared and does not precipitate on the CAM.
-
-
Data Analysis:
-
Quantification: Quantify angiogenesis by counting blood vessel branch points in a standardized area around the application site.[8] Image analysis software can aid in obtaining objective and reproducible results.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound (CAI) in various angiogenesis assays as reported in the literature.
| Assay Type | Cell/Tissue Type | Parameter Measured | Effective Concentration / IC50 | Reference |
| Aortic Ring Assay | Rat Aorta | Microvessel Formation | 0.25 - 12.0 µg/ml (Dose-dependent inhibition) | [3] |
| Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | Cell Proliferation | IC50 = 1.53 µg/ml | [3] |
| In vivo Metastasis Model | B16F1 Melanoma in Mouse Liver | Tumor Angiogenesis | Oral administration led to a significant decrease in vascular volume within metastases | [11] |
| Choroidal Neovascularization | Mouse Model | Choroidal Neovascular Volume | 1 µg intravitreal injection significantly decreased neovascular volume | [12] |
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below. These protocols are intended as a guide and may require optimization for your specific experimental conditions.
Endothelial Cell Tube Formation Assay
This protocol describes the induction of endothelial cell differentiation into tube-like structures on a basement membrane extract.
-
Plate Coating:
-
Thaw basement membrane extract (BME), such as Matrigel®, on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. Use cells between passages 2 and 6 for optimal results.[1]
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin/EDTA) and neutralize.[13]
-
Resuspend the cells in serum-free or low-serum (e.g., <2%) medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2 x 10^5 cells/mL for a final density of 2 x 10^4 cells/well).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound (CAI) in the same low-serum medium. Include appropriate vehicle controls.
-
Add the cell suspension containing the various concentrations of CAI to the BME-coated wells (100 µL per well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Quantification:
-
Examine the formation of capillary-like structures using an inverted microscope.
-
Capture images and quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).[1]
-
Aortic Ring Assay
This ex vivo protocol assesses angiogenesis by observing microvessel sprouting from aortic explants.
-
Aorta Dissection:
-
Sacrifice a rat or mouse according to approved institutional protocols.
-
Excise the thoracic aorta and place it in a petri dish containing cold, sterile serum-free medium.[6]
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.[6]
-
Cross-section the aorta into 1-2 mm thick rings using a sterile surgical blade.[6]
-
-
Embedding Aortic Rings:
-
Coat the wells of a 48-well plate with a layer of collagen gel or BME and allow it to polymerize at 37°C.[14]
-
Place a single aortic ring in the center of each well on top of the polymerized matrix.
-
Add a second layer of the matrix over the ring to embed it completely.[6] Allow this layer to polymerize.
-
-
Treatment and Incubation:
-
Prepare culture medium (e.g., serum-free EBM-2) containing different concentrations of CAI or vehicle control.
-
Add the medium to each well.
-
Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
-
Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images at a defined endpoint (e.g., day 7).
-
Quantify the angiogenic response by measuring the length and number of microvessel outgrowths.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of CAI on blood vessel formation on the CAM of a developing chick embryo.
-
Egg Preparation and Incubation:
-
Obtain fertilized chicken eggs and clean the shells with 70% ethanol.
-
Incubate the eggs at 37.5°C in a humidified incubator.
-
-
Windowing the Egg:
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM, being careful not to damage the underlying membrane.
-
-
Application of CAI:
-
On embryonic day 7 or 8, apply CAI to the CAM. The compound can be dissolved in a solvent and adsorbed onto a sterile filter paper disk, or incorporated into a slow-release pellet (e.g., alginic acid).[9]
-
Place the disk or pellet directly onto the CAM in an area with a clear vascular network.
-
Seal the window with sterile tape and return the egg to the incubator.
-
-
Analysis:
-
After 48-72 hours of incubation, re-open the window.
-
Observe and photograph the vasculature in the area surrounding the implant.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius of the implant. An avascular zone around the implant indicates an anti-angiogenic effect.
-
Visualizations
Signaling Pathway of this compound (CAI) in Angiogenesis
Caption: CAI inhibits angiogenesis by blocking calcium influx and signaling pathways downstream of VEGFR2.
General Experimental Workflow for an In Vitro Angiogenesis Assay
Caption: Standard workflow for conducting an in vitro tube formation assay with an anti-angiogenic compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to troubleshoot common sources of variability in angiogenesis assays.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 7. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sustained-Release Formulations of Carboxyamidotriazole (CAI)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing sustained-release formulations of Carboxyamidotriazole (CAI).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and evaluation of sustained-release CAI tablets.
| Problem | Potential Cause | Suggested Solution |
| Tablet Sticking and Picking | Excessive moisture in the granules. | Dry the granules to an optimal moisture content. |
| Low melting point excipients. | Incorporate a high melting point excipient as a lubricant or glidant. | |
| Worn or improperly prepared punches and dies. | Inspect, clean, and polish the tooling. Apply anti-adherent coatings if necessary. | |
| Capping and Lamination | Entrapment of air in the granules. | Pre-compress the powder blend to remove entrapped air. Optimize granulation process to achieve a more uniform particle size. |
| Excessive "fines" (very small particles) in the granulation. | Remove fines by sieving. | |
| High turret speed. | Reduce the speed of the tablet press. | |
| Inconsistent Tablet Hardness | Uneven powder flow into the die. | Improve powder flowability by adding a glidant (e.g., colloidal silicon dioxide). Ensure proper hopper design and agitation. |
| Segregation of the powder blend. | Use a suitable blending technique and avoid excessive vibration. Consider granulation to create a more uniform mixture. | |
| High Tablet Friability | Insufficient binder concentration. | Increase the concentration of the binder in the formulation. |
| Low compression force. | Increase the compression force within the acceptable range for the formulation. | |
| Dose Dumping (Rapid initial release) | High concentration of hydrophilic polymer. | Decrease the concentration of the hydrophilic polymer or blend with a hydrophobic polymer to retard the initial burst release. |
| High drug solubility in the dissolution medium. | Modify the dissolution medium to better reflect in vivo conditions where solubility may be lower. | |
| Incomplete Drug Release | High concentration of hydrophobic polymer. | Decrease the concentration of the hydrophobic polymer or incorporate a channeling agent (e.g., lactose) to create pores for drug release. |
| High tablet hardness. | Reduce the compression force to decrease tablet density and facilitate water penetration. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key considerations when selecting polymers for a sustained-release CAI matrix tablet? A1: As this compound is a poorly water-soluble drug (BCS Class II), the choice of polymer is critical. A combination of hydrophilic and hydrophobic polymers is often used to achieve the desired release profile. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) can form a gel layer upon contact with water, controlling drug release through diffusion and erosion.[1] Hydrophobic polymers such as ethylcellulose can be used to create an inert matrix that slows down water penetration and drug diffusion.[2] The ideal polymer or polymer blend will depend on the desired release rate and duration.
-
Q2: How can I improve the flowability of the powder blend for direct compression of CAI tablets? A2: To improve flowability, you can incorporate glidants such as fumed silica (colloidal silicon dioxide) or talc into your formulation. Additionally, ensuring a narrow particle size distribution of both the drug and excipients can minimize segregation and improve flow.
-
Q3: What manufacturing method is most suitable for sustained-release CAI tablets? A3: Both direct compression and wet granulation can be used.[3] Direct compression is a simpler and more cost-effective method, but it requires excipients with good flowability and compressibility. Wet granulation can improve the flow properties and content uniformity of the powder blend, which is particularly beneficial for high-dose drugs or formulations with poor flow characteristics.[4]
Evaluation and Troubleshooting
-
Q4: My CAI sustained-release tablets show a high initial burst release. How can I control this? A4: A high burst release can be due to the rapid dissolution of the drug from the tablet surface. To control this, you can try:
-
Increasing the concentration of the release-retarding polymer.
-
Using a higher viscosity grade of HPMC.
-
Incorporating a hydrophobic polymer into the matrix.
-
Applying a thin, non-functional coating to the tablet.
-
-
Q5: The drug release from my CAI tablets is incomplete after 24 hours. What could be the cause? A5: Incomplete drug release is often due to the formulation being too hydrophobic or the tablet being too dense. To address this, you can:
-
Decrease the concentration of the hydrophobic polymer.
-
Incorporate a soluble excipient (e.g., lactose) to act as a channeling agent, creating pores for the drug to diffuse out.
-
Reduce the compression force during tableting to decrease the tablet's density.
-
-
Q6: I am observing high variability in my dissolution results. What are the potential reasons? A6: High variability in dissolution can stem from several factors:
-
Formulation: Inconsistent mixing of the powder blend, leading to non-uniform drug distribution.
-
Manufacturing: Variations in tablet weight, hardness, or thickness.
-
Testing: Improper deaeration of the dissolution medium, coning of the tablet at the bottom of the vessel, or incorrect sampling technique.
-
Quantitative Data Summary
The following table provides an example of how different concentrations of a hydrophilic polymer (HPMC K100M) could influence the release of a poorly soluble triazole drug from a sustained-release matrix tablet. This data is illustrative and should be adapted based on experimental results for CAI.
| Formulation Code | HPMC K100M (%) | Drug Release at 2h (%) | Drug Release at 8h (%) | Drug Release at 24h (%) |
| F1 | 15 | 35.2 | 75.8 | 98.5 |
| F2 | 25 | 28.7 | 65.1 | 95.2 |
| F3 | 35 | 21.5 | 54.3 | 90.8 |
Data is hypothetical and based on typical release profiles for BCS Class II drugs in HPMC matrices.
Experimental Protocols
1. Preparation of Sustained-Release CAI Matrix Tablets (Wet Granulation)
-
Blending: Mix this compound, the chosen polymer(s) (e.g., HPMC), and a diluent (e.g., lactose) in a planetary mixer for 15 minutes.
-
Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone in isopropyl alcohol). Slowly add the binder solution to the powder blend while mixing until a suitable granular mass is formed.
-
Drying: Pass the wet granules through a #12 mesh sieve and dry them in a hot air oven at 50°C until the moisture content is within the desired range (typically 1-2%).
-
Sizing: Pass the dried granules through a #16 mesh sieve.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc) to the sized granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
2. In-Vitro Dissolution Testing of Sustained-Release CAI Tablets
This protocol is a general guideline and should be optimized based on the specific formulation.
-
Apparatus: USP Type II (Paddle) Apparatus.
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (to ensure sink conditions for the poorly soluble drug).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 1, 2, 4, 8, 12, and 24 hours.
-
Sample Volume: 5 mL. Replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of CAI in the samples using a validated HPLC-UV method at an appropriate wavelength.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathways
This compound is known to inhibit calcium-dependent signaling pathways, including those involving Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB).
Caption: CAI inhibits VEGF-induced endothelial cell proliferation by blocking IP3 formation and subsequent calcium release.[5]
Experimental Workflow
Caption: A typical workflow for the development and evaluation of sustained-release CAI tablets.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of sustained release matrix tablet of rabeprazole using wet granulation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Carboxyamidotriazole (CAI) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Carboxyamidotriazole (CAI) resistance in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CAI)?
A1: this compound is a small molecule inhibitor that primarily targets non-voltage-operated calcium channels, including store-operated calcium channels (SOCs).[1] By blocking these channels, CAI inhibits the influx of calcium (Ca2+) into the cell, which disrupts calcium-dependent signaling pathways crucial for cancer cell proliferation, angiogenesis, and survival.[1] One of the key pathways affected is the PI3K/Akt/mTOR signaling cascade.[1]
Q2: My cancer cell line is showing reduced sensitivity to CAI. What are the potential mechanisms of resistance?
A2: While research into specific CAI resistance mechanisms is ongoing, resistance can be multifactorial. Based on its mechanism of action and general principles of drug resistance, likely mechanisms include:
-
Alterations in the PI3K/Akt/mTOR Pathway: Since CAI's effects are partly mediated through the inhibition of this pathway, mutations or adaptations within this cascade can confer resistance.[2][3]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-xL can make cells more resistant to apoptosis induced by CAI.[4][5] CAI normally downregulates Mcl-1, so mechanisms that counteract this effect can lead to resistance.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove CAI from the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolic pathways to become less reliant on the processes inhibited by CAI. For instance, CAI has been shown to inhibit oxidative phosphorylation, so cells that enhance glycolysis might show some resistance.[6][7]
-
Influence of the Tumor Microenvironment (TME): Factors secreted by stromal cells within the TME can promote pro-survival signaling pathways in cancer cells, potentially counteracting the effects of CAI.[8][9]
Q3: How can I overcome CAI resistance in my experiments?
A3: A primary strategy to overcome CAI resistance is through combination therapies. Preclinical studies have shown success with the following combinations:
-
With Bcl-xL Inhibitors (e.g., ABT-737/Navitoclax): Since CAI downregulates Mcl-1, combining it with a Bcl-xL inhibitor can lead to a synergistic induction of apoptosis, particularly in chemoresistant ovarian cancer cells.[4][5]
-
With Glycolysis Inhibitors (e.g., 2-Deoxyglucose, 2-DG): As CAI can inhibit oxidative phosphorylation, co-treatment with a glycolysis inhibitor like 2-DG can create an energy crisis in cancer cells, leading to enhanced cell death.[6][7]
Q4: Is there a known biomarker for sensitivity to CAI?
A4: Deficiencies in the DNA mismatch repair (MMR) system have been linked to increased sensitivity to CAI.[10][11] Cancer cell lines with deficient MMR (dMMR) have shown significantly greater sensitivity to the growth-inhibitory effects of CAI compared to their MMR-proficient counterparts.[10][11]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability After CAI Treatment
| Potential Cause | Recommended Action |
| Development of Resistance | Confirm resistance by determining the IC50 value and comparing it to published data for sensitive lines (see Table 1). If resistance is confirmed, consider combination therapy strategies (see FAQ Q3). |
| Suboptimal CAI Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. CAI's anti-proliferative effects can be time-dependent, sometimes requiring 48-72 hours of treatment.[1] |
| Cell Seeding Density | High cell density can lead to contact inhibition and reduced drug sensitivity. Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| CAI Degradation | Ensure proper storage of CAI stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working dilutions for each experiment. |
| Assay-Specific Issues (e.g., MTT/MTS) | Metabolic-based assays can sometimes produce artifacts. If you suspect this, validate your results with a different viability assay, such as trypan blue exclusion or a cytotoxicity assay that measures LDH release. |
Guide 2: Inconsistent or Noisy Results in Calcium Imaging (Fura-2 AM)
| Potential Cause | Recommended Action |
| Uneven Dye Loading | Optimize Fura-2 AM concentration and incubation time for your cell line. Ensure even distribution of the loading buffer and gentle handling of the cells.[1][2] |
| High Background Fluorescence | Ensure complete removal of extracellular Fura-2 AM by thorough washing after the loading step. Use a background subtraction algorithm during image analysis.[1][2] |
| Phototoxicity or Photobleaching | Minimize exposure to the excitation light. Use the lowest possible illumination intensity and exposure time.[12] |
| CAI-Related Artifacts | If using high concentrations of CAI, consider potential off-target effects. Run appropriate vehicle controls (e.g., DMSO). |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect dye loading and cellular responses. |
Guide 3: Difficulty in Detecting Changes in Protein Expression via Western Blot
| Potential Cause | Recommended Action |
| Suboptimal Antibody | Validate your primary antibody for the target protein. Use a positive control lysate if available. |
| Poor Protein Extraction (especially for membrane proteins like calcium channels) | Use a lysis buffer optimized for membrane proteins. For some transmembrane proteins, avoiding heating the sample before loading can improve detection.[13] |
| Timing of Lysate Collection | The downregulation of proteins like Mcl-1 by CAI is time-dependent. Collect lysates at various time points (e.g., 24, 48, 72 hours) after CAI treatment to capture the change.[1] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. Consider using an antibody enhancer solution. |
| Transfer Issues | Optimize transfer conditions (time and voltage) based on the molecular weight of your target protein. Use a PVDF membrane for better protein retention. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| IGROV1-R10 | Ovarian Carcinoma | ~2.5 - 5 | [1] |
| OVCAR3 | Ovarian Carcinoma | ~2.5 - 5 | [1] |
| SKOV3 | Ovarian Carcinoma | ~2.5 - 5 | [1] |
| HCT116 (MMR-deficient) | Colon Carcinoma | More sensitive than MMR-proficient | [11] |
| LoVo (MMR-deficient) | Colon Carcinoma | More sensitive than MMR-proficient | [11] |
| AN3CA (MMR-deficient) | Endometrial Carcinoma | More sensitive than MMR-proficient | [11] |
Note: IC50 values can vary depending on experimental conditions such as cell density and assay duration. Researchers should establish their own baseline IC50 for their specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CAI (and/or combination agents). Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Mcl-1 and Phospho-Akt
-
Cell Lysis: After CAI treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes (Note: for membrane proteins, heating may need to be omitted[13]).
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Calcium Imaging with Fura-2 AM to Measure Store-Operated Calcium Entry (SOCE)
-
Cell Preparation: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C, protected from light.
-
De-esterification: Wash the cells and incubate for an additional 30 minutes in Fura-2 AM-free buffer to allow for complete de-esterification of the dye.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on a fluorescence microscope. In a calcium-free buffer, measure the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Store Depletion: Deplete intracellular calcium stores by adding a SERCA inhibitor like thapsigargin to the calcium-free buffer.
-
SOCE Measurement: Reintroduce a buffer containing calcium (e.g., 2 mM CaCl2). The subsequent increase in the Fura-2 ratio indicates SOCE.
-
CAI Inhibition: To test the effect of CAI, pre-incubate the cells with the desired concentration of CAI before store depletion and keep it present throughout the experiment.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak of the ratio increase after calcium re-addition represents the magnitude of SOCE.
Visualizations
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Selective sensitivity to this compound by human tumor cell lines with DNA mismatch repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Angiogenic Effects of Carboxyamidotriazole In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic performance of Carboxyamidotriazole (CAI) against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
This compound (CAI): A Multi-faceted Angiogenesis Inhibitor
This compound is a small molecule inhibitor of non-voltage-gated calcium channels that has demonstrated significant anti-angiogenic properties in various in vivo models.[1][2] Its mechanism of action is distinct from many conventional anti-angiogenic agents, primarily involving the inhibition of calcium-mediated signal transduction.[3][4] This disruption of calcium signaling interferes with key pathways involved in endothelial cell proliferation, migration, and new vessel formation.[4][5]
The primary anti-angiogenic activity of CAI is attributed to its inhibition of the Orai1 protein, a crucial component of the Ca2+- release activated Ca2+ (CRAC) channel.[5] This channel is pivotal for vascular endothelial growth factor (VEGF)-induced Ca2+ entry into endothelial cells.[4][5] By blocking Orai1, CAI effectively dampens the downstream signaling cascade that promotes angiogenesis.[5] Furthermore, CAI has been shown to modulate the nitric-oxide synthase (NOS)-nitric oxide (NO)-VEGF pathway, further contributing to its anti-angiogenic effects.[1][3]
In Vivo Performance: CAI vs. Aflibercept in Ocular Neovascularization Models
Recent studies have directly compared the efficacy of CAI to Aflibercept, a well-established VEGF inhibitor, in preclinical models of neovascular retinal disease.
Data Presentation:
Table 1: Comparison of CAI and Aflibercept in a Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [4]
| Treatment Group | Dose | Reduction in CNV Volume (vs. Saline) at Day 7 | Reduction in CNV Volume (vs. Saline) at Day 14 |
| CAI-Nano | 1 µg | ~75% | ~70% |
| Aflibercept | 10 µg | Comparable to CAI | Comparable to CAI |
Table 2: Comparison of CAI and Aflibercept in a Rabbit Model of VEGF-Induced Retinal Permeability [4][6]
| Treatment Group | Outcome at Day 30 | Outcome at Day 60 |
| CAI-PLGA Implant | Similar reduction in vascular leakage to Aflibercept | Significantly greater reduction in neovascularization than Aflibercept |
| Aflibercept | Significant reduction in vascular leakage | Less reduction in neovascularization compared to CAI |
Other Anti-Angiogenic Agents
While direct in vivo comparative studies are limited, other agents with anti-angiogenic properties provide context for CAI's profile.
-
Thalidomide: Known to inhibit growth factor-induced neovascularization, thalidomide is an oral agent that has been investigated in various cancer types.[7][8]
-
TNP-470: A fumagillin analog, TNP-470 is a potent inhibitor of angiogenesis at cytostatic concentrations for endothelial and tumor cells.[7][8]
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is a standard for studying the exudative form of age-related macular degeneration.[3]
-
Animal Model: C57BL/6J mice are typically used due to their pigmented retina, which is necessary for effective laser absorption.[2]
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create small burns on the retina, rupturing Bruch's membrane. This injury induces the growth of new blood vessels from the choroid into the subretinal space.[2][3]
-
Treatment Administration: Test agents, such as CAI or Aflibercept, are administered, often via intravitreal injection, immediately after the laser procedure.[4]
-
Quantification of Neovascularization: After a set period (e.g., 7 or 14 days), the mice are euthanized, and the eyes are enucleated. The choroidal neovascularization is then quantified, often by staining the retinal flat mounts with an endothelial cell marker (e.g., isolectin B4) and measuring the lesion volume using imaging techniques like optical coherence tomography (OCT).[2][4]
VEGF-Induced Retinal Permeability in Rabbits
This model is used to evaluate the ability of a compound to inhibit vascular leakage in the retina.[6]
-
Animal Model: New Zealand white rabbits are commonly used.[6]
-
Induction of Vascular Permeability: Vascular endothelial growth factor (VEGF) is injected into the vitreous cavity of the rabbit eye to induce retinal vascular hyperpermeability.[6][9]
-
Assessment of Vascular Leakage: Vascular leakage is assessed at various time points (e.g., day 30 and day 60) using vitreous fluorophotometry. This technique measures the amount of fluorescein dye that has leaked from the blood vessels into the vitreous.[6]
-
Histopathological Analysis: At the end of the study, the eyes are enucleated for histological examination to assess any structural changes in the retina.[6]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound (CAI)
Caption: CAI inhibits angiogenesis by blocking the Orai1 channel, reducing Ca²⁺ influx.
Experimental Workflow for Laser-Induced CNV Model
Caption: Workflow of the in vivo laser-induced choroidal neovascularization model.
Experimental Workflow for Rabbit Retinal Permeability Model
Caption: Workflow of the in vivo VEGF-induced retinal permeability model in rabbits.
References
- 1. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [app.jove.com]
- 2. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 3. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. New anti-angiogenesis agents: review of the clinical experience with carboxyamido-triazole (CAI), thalidomide, TNP-470 and interleukin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGF-induced Retinal Leakage | Genesis Drug Discovery & Development [gd3services.com]
Unveiling Carboxyamidotriazole's Action: A Comparative Guide to Mechanism Confirmation with CRISPR
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming the mechanism of action of Carboxyamidotriazole (CAI), with a special focus on the application of CRISPR-Cas9 technology. We delve into the established effects of CAI on cellular signaling and present a clear comparison with alternative validation techniques, supported by experimental data.
This compound is a small molecule inhibitor of non-voltage-operated calcium channels with known anti-angiogenic and antiproliferative properties.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of store-operated calcium entry (SOCE), a critical process for maintaining intracellular calcium homeostasis that, when dysregulated, contributes to cancer progression.[4][5] This guide will explore the experimental evidence supporting this mechanism and compare traditional validation methods with the precision of CRISPR-based approaches.
Comparing Methodologies for Target Validation
The confirmation of a drug's mechanism of action is a cornerstone of the drug development pipeline. While traditional biochemical and cellular assays have been instrumental, the advent of CRISPR-Cas9 gene editing offers a powerful and precise tool for target validation.
| Feature | CRISPR-Cas9 Gene Editing | Chemical Proteomics | Traditional Pharmacological Inhibition |
| Principle | Precise knockout or modification of a target gene to observe the phenotypic effect on drug efficacy. | Use of chemical probes to "fish out" and identify the direct binding partners of a drug from a complex protein mixture.[6][7][8] | Use of small molecule inhibitors or activators of a specific pathway to mimic or block the drug's effect. |
| Specificity | High, directly interrogates the role of a specific gene. | Can identify direct binding targets but may also pull down interacting partners. | Can be limited by off-target effects of the inhibitors used. |
| Throughput | High-throughput screening with CRISPR libraries is possible. | Can be high-throughput, especially with quantitative mass spectrometry techniques.[8][9] | Generally lower throughput, focused on specific pathways. |
| Data Output | Phenotypic changes (e.g., cell viability, signaling pathway activity) upon gene knockout in the presence of the drug. | Identification and quantification of proteins that directly bind to the drug. | Measurement of downstream functional effects (e.g., enzyme activity, protein expression). |
| Confirmation | Provides strong genetic evidence for the role of a specific protein in the drug's mechanism. | Provides direct biochemical evidence of a drug-protein interaction. | Provides pharmacological evidence for the involvement of a pathway. |
This compound's Mechanism of Action: Experimental Evidence
Pre-clinical studies have established that CAI's primary mechanism involves the inhibition of SOCE, which in turn modulates downstream signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Store-Operated Calcium Entry (SOCE)
CAI has been shown to potently inhibit SOCE in various cancer cell lines.[4][5] This process is initiated by the depletion of calcium from the endoplasmic reticulum, leading to the activation of Orai1 channels on the plasma membrane and a subsequent influx of extracellular calcium.
Experimental Data: Effect of CAI on SOCE in Ovarian Carcinoma Cells
| Cell Line | Treatment | Inhibition of SOCE (%) |
| IGROV1-R10 | 5 µM CAI | Potent inhibition observed |
| OVCAR3 | 5 µM CAI | Potent inhibition observed |
| SKOV3 | 5 µM CAI | Potent inhibition observed |
| Data summarized from a study by Bonnefond et al., which demonstrated that CAI potently inhibited SOCE in three different ovarian carcinoma cell lines.[4] |
Downstream Effects on mTORC1 Signaling and Mcl-1 Expression
The inhibition of SOCE by CAI has significant downstream consequences, most notably the deactivation of the mTORC1 signaling pathway.[4][5] This leads to a reduction in the translation of Mcl-1, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis.[4][5]
Experimental Data: Effect of CAI on Protein Expression in Ovarian Cancer Cells
| Protein | Treatment | Change in Expression |
| Mcl-1 | CAI | Strong down-regulation |
| P-p70S6K (mTORC1 target) | CAI | Inhibition |
| P-4E-BP1 (mTORC1 target) | CAI | Inhibition |
| This table summarizes findings that CAI treatment leads to a decrease in the expression of the anti-apoptotic protein Mcl-1 and the inhibition of key mTORC1 downstream targets.[4] |
Confirming CAI's Mechanism with CRISPR: A Proposed Workflow
While existing evidence strongly supports the role of SOCE and mTORC1 in CAI's mechanism, CRISPR-Cas9 can provide definitive genetic validation. Below is a proposed experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of store-operated channels by this compound sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products [agris.fao.org]
- 8. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of Carboxyamidotriazole with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyamidotriazole (CAI), and its orally bioavailable orotate salt (CTO), is a novel anti-cancer agent that functions as a calcium channel blocker. By inhibiting non-voltage-operated calcium channels, CAI disrupts calcium-mediated signal transduction pathways crucial for tumor growth, angiogenesis, and metastasis.[1] Emerging preclinical and clinical evidence suggests that CAI can act synergistically with conventional chemotherapy agents, potentially enhancing their efficacy and overcoming drug resistance. This guide provides a comparative overview of the synergistic effects of CAI in combination with various chemotherapies, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of Synergistic Efficacy
The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the combination of this compound (CAI/CTO) with different chemotherapy agents.
Table 1: Preclinical In Vivo Studies in Xenograft Models
| Cancer Type | Chemotherapy Agent | Animal Model | Key Findings | Reference |
| Glioblastoma | Temozolomide | U251 human glioblastoma xenografts in athymic NCr-nu/nu mice | Combination of CTO (513 mg/kg) and temozolomide showed a statistically significant inhibition of tumor growth compared to temozolomide alone (p=0.028). In the combination group, 6 out of 9 tumors did not reach three mass doublings.[2] | [2] |
| Colon Cancer | 5-Fluorouracil (5-FU) | HT29 human colon tumor xenografts in athymic NCr-nu/nu mice | Low- and high-dose CTO in combination with 5-FU demonstrated greater efficacy in inhibiting tumor growth compared to the combination of bevacizumab and 5-FU.[2] | [2] |
| Ovarian Cancer | Paclitaxel | OVCAR-5 human ovarian tumor xenografts in female athymic NCr-nu/nu mice | The combination of a lower dose of paclitaxel (10 mg/kg) with CTO (342 mg/kg) showed significant tumor inhibition, suggesting CTO may enhance sensitivity to paclitaxel and allow for dose reduction.[3] | [3][4] |
Table 2: Clinical Trial Data
| Cancer Type | Chemotherapy Agents | Trial Phase | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin + Vinorelbine | Phase III | The combination of CAI with chemotherapy significantly prolonged Progression-Free Survival (PFS) to a median of 134 days compared to 98 days with chemotherapy plus placebo (p=0.003). The Objective Response Rate (ORR) was also higher in the CAI group (34.6% vs. 25.0%, p=0.042).[5] | [5] |
| Recurrent Glioblastoma | Temozolomide | Phase IB | The combination of CTO and temozolomide was well-tolerated. In patients with recurrent glioblastoma, the combination showed promising signals of activity, including partial and complete responses.[6] | [6] |
| Advanced Solid Tumors | Paclitaxel | Phase I | The combination of CAI and paclitaxel was found to be tolerable and showed potential antitumor activity, with six patients achieving a confirmed partial response.[2] | [2] |
Experimental Protocols
Glioblastoma Xenograft Study (CTO + Temozolomide)
-
Cell Line: U251 human glioblastoma cells.
-
Animal Model: Male athymic NCr-nu/nu mice.
-
Tumor Implantation: Subcutaneous injection of U251 cells.
-
Treatment Groups:
-
Vehicle control
-
CTO alone (342 mg/kg and 513 mg/kg)
-
Temozolomide alone (17 mg/kg)
-
CTO (342 mg/kg or 513 mg/kg) + Temozolomide (17 mg/kg)
-
-
Dosing Regimen: CTO administered orally daily; Temozolomide administered as per its standard protocol.
-
Efficacy Evaluation: Tumor volume was measured regularly, and the time for the tumor to double or triple in size, as well as overall tumor growth delay, were used as endpoints.[2]
Colon Cancer Xenograft Study (CTO + 5-Fluorouracil)
-
Cell Line: HT29 human colon adenocarcinoma cells.
-
Animal Model: Male athymic NCr-nu/nu mice.
-
Tumor Implantation: Subcutaneous injection of HT29 cells.
-
Treatment Groups:
-
Vehicle control
-
CTO alone
-
5-FU alone
-
Bevacizumab alone
-
CTO + 5-FU
-
Bevacizumab + 5-FU
-
-
Dosing Regimen: Specific doses for each agent were administered as described in the study.[2]
-
Efficacy Evaluation: Tumor growth inhibition was the primary endpoint.[2]
NSCLC Phase III Clinical Trial (CAI + Cisplatin + Vinorelbine)
-
Patient Population: Patients with advanced non-small cell lung cancer.
-
Treatment Arms:
-
Chemotherapy (Cisplatin 25 mg/m² on days 1-3 and Vinorelbine 25 mg/m² on days 1 and 8 of a 3-week cycle) + Placebo.
-
Chemotherapy (same regimen) + CAI (100 mg daily).
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and Quality of Life.[5]
Signaling Pathways and Mechanism of Synergy
This compound's primary mechanism of action is the inhibition of non-voltage-operated calcium channels, leading to a reduction in intracellular calcium levels. This disruption of calcium homeostasis interferes with key signaling pathways that drive cancer progression and angiogenesis.
VEGF Signaling Pathway
CAI has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. By blocking calcium influx, CAI inhibits the formation of inositol 1,4,5-trisphosphate (IP3), which is a crucial second messenger in the VEGF signaling cascade.[7] This leads to a downstream reduction in the activation of nitric oxide synthase (NOS) and subsequent VEGF expression and secretion.[8] The inhibition of this pathway contributes to the anti-angiogenic effects of CAI and can synergize with chemotherapies that are less effective in hypoxic tumor microenvironments.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. CAI has been shown to inhibit the PI3K/Akt/mTOR pathway.[2] By modulating intracellular calcium levels, CAI can interfere with the activation of key components of this pathway. This inhibition can lead to decreased cell proliferation and increased apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the synergistic effects of CAI and chemotherapy in a preclinical xenograft model.
Conclusion
The available data strongly suggest that this compound (CAI/CTO) exhibits synergistic effects when combined with various chemotherapy agents across different cancer types. In preclinical models, these combinations lead to enhanced tumor growth inhibition. Clinical trials have demonstrated improved progression-free survival and objective response rates in cancer patients. The mechanism underlying this synergy appears to be rooted in CAI's ability to disrupt calcium-dependent signaling pathways, such as the VEGF and PI3K/Akt/mTOR pathways, which are critical for tumor progression and angiogenesis. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical potential of CAI as a synergistic partner to conventional chemotherapy. The detailed experimental protocols provided in this guide can serve as a foundation for future investigations in this promising area of cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I study of paclitaxel and continuous daily CAI in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. Combinatorial treatment using CTO with paclitaxel or paclitaxel orotate in sc-implanted human OVCAR-5 ovarian tumor model. - ASCO [asco.org]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carboxyamidotriazole (CAI) in Phase II Clinical Trials
An In-depth Review of Efficacy, Safety, and Methodologies Across Various Cancer Types
Carboxyamidotriazole (CAI), a synthetic inhibitor of non-voltage-gated calcium channels, has been the subject of numerous clinical investigations for its potential as an anti-cancer agent. By disrupting calcium-mediated signal transduction, CAI aims to inhibit angiogenesis, tumor cell proliferation, and metastasis. This guide provides a cross-study comparison of Phase II clinical trial results for CAI in various malignancies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, experimental protocols, and underlying mechanisms of action.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from several Phase II clinical trials of this compound, providing a comparative perspective on its efficacy and safety across different cancer types and treatment regimens.
Table 1: Efficacy Outcomes of this compound (CAI) in Phase II Trials
| Cancer Type | Treatment Regimen | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Stabilization |
| Glioblastoma Multiforme (Newly Diagnosed) | CAI + Radiation Therapy | 55 | 10.3 months | - | - | - |
| Reference Group (NABTT) | - | 12.1 months | - | - | - | |
| Glioblastoma (Recurrent/Newly Diagnosed) | This compound Orotate (CTO) + Temozolomide (Recurrent) | 27 | 10.2 months | 3.1 months | 26% (1 CR, 6 PR) | 41% |
| CTO + Radiotherapy + Temozolomide (Newly Diagnosed) | 15 | Not Reached (at 28 mos follow-up) | 15 months | - | - | |
| Renal Cell Carcinoma (Advanced, Refractory) | CAI Monotherapy | 53 | 12.5 months | 11.3% at 6 months | 1.9% (1 PR) | - |
| Prostate Cancer (Androgen-Independent) | CAI Monotherapy | 15 | - | - | 0% | All patients progressed at ~2 months |
| Non-Small Cell Lung Cancer (Advanced) - Phase III | CAI + Chemotherapy (Cisplatin + Vinorelbine) | 378 | 360 days | 134 days | 34.6% | - |
| Placebo + Chemotherapy | 117 | 353 days | 98 days | 25.0% | - |
CR: Complete Response; PR: Partial Response; NABTT: New Approaches to Brain Tumor Therapy CNS Consortium.
Table 2: Notable Toxicities in this compound (CAI) Phase II/III Trials
| Cancer Type | Treatment Regimen | Grade ≥3 Toxicities | Key Adverse Events |
| Glioblastoma Multiforme | CAI + Radiation Therapy | 29% (possibly related to CAI) | Reversible vision loss (2 incidents) |
| Glioblastoma (Recurrent/Newly Diagnosed) | CTO + Temozolomide +/- Radiotherapy | Well-tolerated, no Grade ≥3 TRAEs in recurrent cohort | Fatigue, constipation, nausea, vomiting, hypophosphatemia |
| Renal Cell Carcinoma | CAI Monotherapy | Grade 3/4 toxicities occurred | Majority were gastrointestinal in nature |
| Prostate Cancer | CAI Monotherapy | Grade III toxicity requiring discontinuation observed | Grade II peripheral neuropathy (1 patient) |
| Non-Small Cell Lung Cancer (Phase III) | CAI + Chemotherapy | 68.1% | More frequent than chemotherapy alone (55.2%) |
TRAEs: Treatment-Related Adverse Events.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these trials is crucial for interpreting the comparative data. Below are summaries of the experimental protocols for the key studies cited.
Glioblastoma Multiforme (Newly Diagnosed) - CAI and Radiation
-
Objective: To evaluate the efficacy, safety, and pharmacokinetics of oral CAI with concomitant radiation therapy in adults with newly diagnosed glioblastoma multiforme.
-
Patient Population: 55 patients with histologically confirmed glioblastoma multiforme.
-
Dosing Regimen: CAI was administered orally at a dose of 250 mg daily, starting on the first day of radiation therapy (6000 cGy in 30 fractions) and continuing until disease progression or unacceptable toxicity.
-
Primary Outcome: Overall survival compared to historical controls from the NABTT CNS Consortium database.
-
Secondary Outcomes: Toxicity and pharmacokinetic parameters.[1][2]
Glioblastoma (Recurrent and Newly Diagnosed) - this compound Orotate (CTO) and Temozolomide
-
Objective: A Phase IB study to assess the safety and signals of activity of CTO combined with standard temozolomide schedules.
-
Patient Population: 47 patients with recurrent anaplastic gliomas or glioblastoma, or newly diagnosed glioblastoma.
-
Dosing Regimen:
-
Recurrent Cohort (n=27): Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed dose) combined with temozolomide (150 mg/m² for 5 days each 28-day cycle).[3][4][5]
-
Newly Diagnosed Cohort (n=15): Escalating doses of CTO (219 to 481 mg/m²/day once daily) with radiotherapy and temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150-200 mg/m² for 5 days each 28-day cycle).[3][4][5]
-
-
Endpoints: Safety, tolerability, pharmacokinetics, and signals of anti-tumor activity (response rate, progression-free survival, overall survival).[3][4]
Advanced Renal Cell Carcinoma (Refractory to Immunotherapy)
-
Objective: To evaluate the response rate and 6-month time to disease progression of CAI in patients with metastatic renal cell carcinoma that had progressed after biologic therapy.
-
Patient Population: 57 patients with histologically confirmed metastatic renal cell carcinoma.
-
Dosing Regimen: CAI was administered orally as a 28-day cycle.
-
Primary Endpoints: Response and time to disease progression.[6]
Androgen-Independent Prostate Cancer
-
Objective: A Phase II clinical trial of CAI using pharmacokinetic assessment to guide drug dosing.
-
Patient Population: 15 patients with stage D2 androgen-independent prostate cancer with soft tissue metastases.
-
Dosing Regimen: The dose of CAI was calculated to maintain plasma steady-state maximum concentrations between 2.0 and 5.0 µg/ml.
-
Primary Endpoint: Clinical response. Prostate-specific antigen (PSA) was not used to assess disease status due to CAI's known effect on its secretion.[7][8]
Advanced Non-Small Cell Lung Cancer (Phase III)
-
Objective: To determine if CAI combined with conventional chemotherapy could prolong progression-free survival in patients with non-small cell lung cancer.
-
Patient Population: 495 patients were randomized (3:1) to receive either chemotherapy with CAI or chemotherapy with a placebo.
-
Dosing Regimen: Cisplatin (25 mg/m²) on days 1, 2, and 3, and vinorelbine (25 mg/m²) on days 1 and 8 of each 3-week cycle for four cycles. CAI (100 mg daily) or placebo was administered concomitantly and continued after chemotherapy until disease progression or serious toxicity.[9][10]
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Objective response rate, disease control rate, overall survival, and quality of life.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the structure of these clinical investigations, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound (CAI).
Caption: Generalized workflow of a randomized Phase II/III clinical trial.
Discussion and Future Directions
The Phase II clinical trial results for this compound present a mixed but informative picture. In newly diagnosed glioblastoma, CAI in combination with radiation did not improve survival compared to historical controls.[1][2] However, a later Phase IB study using a different formulation, this compound Orotate (CTO), in combination with temozolomide and radiation showed promising signals of activity, particularly in newly diagnosed patients, with a median progression-free survival of 15 months and a 2-year overall survival of 62%.[3][4]
Conversely, a Phase III trial in advanced non-small cell lung cancer indicated that the addition of CAI to standard chemotherapy significantly prolonged progression-free survival by over a month compared to chemotherapy alone (134 vs. 98 days), and also improved the objective response rate (34.6% vs. 25.0%).[9][10]
The disparate outcomes across different cancer types and in combination with various therapies highlight the complexity of CAI's anti-tumor activity. Its mechanism as a calcium signal transduction inhibitor affects multiple downstream pathways, including those involved in angiogenesis (VEGF signaling) and cell survival (Bcl-2, Mcl-1).[11][12][13][14] The efficacy of CAI may, therefore, be highly dependent on the specific molecular context of the tumor and the synergistic potential with co-administered therapies.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CAI treatment. Further investigation into optimal dosing, formulation (as suggested by the CTO results), and combination strategies is also warranted to harness the therapeutic potential of this novel anti-cancer agent.
References
- 1. Phase II Clinical and Pharmacologic Study of Radiation Therapy and Carboxyamido-triazole (CAI) in Adults with Newly Diagnosed Glioblastoma Multiforme1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of this compound in patients with advanced renal cell carcinoma refractory to immunotherapy: E4896, an Eastern Cooperative Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetically guided Phase II study of carboxyamido-triazole in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxyamidotriazole in Patient-Derived Xenografts: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carboxyamidotriazole's (CAI) efficacy, primarily focusing on its performance in preclinical xenograft models of glioblastoma and colon cancer. While the core request specified patient-derived xenograft (PDX) data, the available peer-reviewed literature predominantly features studies of this compound Orotate (CTO), a salt of CAI, in cell-line-derived xenograft (CDX) models. To offer a valuable comparative perspective, this document presents the robust data from these CDX studies and juxtaposes it with the performance of standard-of-care alternatives in patient-derived xenograft (PDX) models of the same cancer types. This approach allows for an indirect comparison, highlighting the potential of CAI while acknowledging the distinct nature of the preclinical models.
Executive Summary
This compound is a small molecule inhibitor of non-voltage-gated calcium channels, exhibiting anti-angiogenic and anti-proliferative effects by modulating calcium-dependent signaling pathways, including those involving VEGF and PI3K. Preclinical studies in xenograft models of glioblastoma and colon cancer have demonstrated that CTO, in combination with standard chemotherapeutic agents, can offer superior tumor growth inhibition compared to standard treatments alone. This guide synthesizes these findings, presenting the quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to aid in the evaluation of this compound as a potential therapeutic agent.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the efficacy of this compound Orotate (CTO) in combination with standard therapies in cell-line-derived xenograft models, and the efficacy of standard therapies in patient-derived xenograft models.
Table 1: Efficacy of this compound Orotate (CTO) in a U251 Glioblastoma Cell-Line-Derived Xenograft Model [1][2]
| Treatment Group | Dosing Schedule | Median Tumor Growth Delay (days) | Statistical Significance (p-value) vs. Temozolomide alone |
| Vehicle Control | - | - | - |
| CTO (342 mg/kg) | Daily | - | - |
| Temozolomide (17 mg/kg) | Daily, Days 1-5 | 10 | - |
| CTO (342 mg/kg) + Temozolomide (17 mg/kg) | Daily CTO; Temozolomide Days 1-5 | 21 | p = 0.028 |
Note: This study utilized a cell-line-derived xenograft model (U251), not a patient-derived xenograft model.
Table 2: Efficacy of Standard of Care (Temozolomide) in Glioblastoma Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| GBM10 (TMZ-resistant) | Temozolomide + Nutlin3a | 3 x 5-day cycles | Significant increase in survival vs. single agents | [3][4] |
| Various GBM PDX | Temozolomide | - | Varied responses, some models showing resistance | [5] |
Table 3: Efficacy of this compound Orotate (CTO) in an HT29 Colon Cancer Cell-Line-Derived Xenograft Model [1][2]
| Treatment Group | Dosing Schedule | Mean Tumor Weight on Day 41 (mg) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1031 | - |
| 5-FU (50 mg/kg) | Weekly | 727 | 29.5% |
| Bevacizumab (40 mg/kg) | Twice weekly | 464 | 55.0% |
| CTO (256.5 mg/kg) + 5-FU (50 mg/kg) | Daily CTO; Weekly 5-FU | 258 | 75.0% |
| Bevacizumab (40 mg/kg) + 5-FU (50 mg/kg) | Twice weekly Bevacizumab; Weekly 5-FU | 321 | 68.9% |
Note: This study utilized a cell-line-derived xenograft model (HT29), not a patient-derived xenograft model.
Table 4: Efficacy of Standard of Care (5-Fluorouracil and Bevacizumab) in Colon Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| 49 CRC PDX models | 5-FU | - | 45% of models responded | [6] |
| 49 CRC PDX models | Bevacizumab | - | 65% of models responded | [6] |
| Various CRC PDX | 5-FU | - | Reduced tumor growth compared to untreated | [7] |
| Various CRC PDX | Aflibercept and Bevacizumab | - | Both active in 8 of 9 models, with similar efficacy | [8] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (General Protocol)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1,500 mm³). The initial tumor-bearing mouse is designated as F0. For expansion, the F0 tumor is harvested, fragmented, and implanted into a new cohort of mice (F1), and this process is repeated for subsequent generations. Efficacy studies are typically performed in early passages (≤F5).
Drug Administration in Xenograft Studies
-
This compound Orotate (CTO): Formulated as a suspension in a vehicle like PEG 400 and administered orally (p.o.) once daily.[1][2]
-
Temozolomide: Administered orally (p.o.) or intraperitoneally (i.p.) typically for 5 consecutive days followed by a rest period.[1][2]
-
5-Fluorouracil (5-FU): Typically administered intraperitoneally (i.p.) on a weekly schedule.[1][2]
-
Bevacizumab: Administered intraperitoneally (i.p.) twice weekly.[1][2]
Assessment of Tumor Response
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Efficacy is assessed by comparing the tumor growth in treated groups to the vehicle control group. Key metrics include tumor growth inhibition, tumor growth delay, and changes in tumor weight at the end of the study.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its efficacy in xenograft models.
Caption: Simplified signaling pathway affected by this compound (CAI).
Caption: Experimental workflow for evaluating drug efficacy in PDX models.
Caption: Logical relationship for the comparative analysis.
References
- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Carboxyamidotriazole's Long-Term Efficacy and Safety
Carboxyamidotriazole (CAI), a novel, orally bioavailable small molecule, is under investigation for its antiangiogenic and antiproliferative properties in various oncological and ophthalmological conditions. This guide provides a comprehensive comparison of the long-term efficacy and safety of CAI with established alternative therapies, supported by experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of CAI's therapeutic potential.
Mechanism of Action: A Multi-faceted Approach to Disease Modulation
This compound's primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-dependent signal transduction pathways crucial for cell proliferation and angiogenesis.[1] Specifically, CAI has been shown to modulate the Orai1 channel, which in turn interferes with vascular endothelial growth factor (VEGF) signaling.[2] The co-localization of Orai1 and the VEGFR2 receptor suggests that CAI can exert anti-VEGF activity through this receptor crosstalk.[2] Furthermore, CAI has been found to inhibit the PI3K/Akt and Wnt-Norrin signaling pathways, both of which are implicated in tumor growth and pathological angiogenesis.[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound (CAI) inhibits the Orai1 calcium channel, disrupting VEGF-mediated signaling and subsequent angiogenesis.
Caption: CAI demonstrates inhibitory effects on the PI3K/Akt and Wnt/Norrin signaling pathways, impacting cell growth and angiogenesis.
Long-Term Efficacy and Safety: A Comparative Overview
The following tables summarize the long-term efficacy and safety data for this compound in comparison to standard-of-care treatments for glioblastoma, non-small cell lung cancer, and neovascular retinal disease.
Glioblastoma
Table 1: Long-Term Efficacy in Glioblastoma
| Treatment Regimen | Median Overall Survival (mOS) | 1-Year OS Rate | 2-Year OS Rate | Median Progression-Free Survival (mPFS) | Citation(s) |
| CAI (CTO) + Temozolomide (Recurrent HGG) | 10.5 months | 47.4% | - | 3.1 months | [3][4] |
| Lomustine (Historical Control for Recurrent HGG) | 7.0 months | 25.4% | - | - | [3] |
| CAI (CTO) + TMZ/RT -> TMZ (Newly Diagnosed GBM) | 37.8 months | 93% | 69% | 15 months | [3][4][5] |
| Standard of Care (TMZ/RT -> TMZ) (Historical Control for ndGBM) | 15.8 months | - | 28.4% | - | [3] |
Table 2: Long-Term Safety in Glioblastoma (Grade 1/2 Treatment-Related Adverse Events)
| Adverse Event | CAI (CTO) + Temozolomide (Recurrent HGG) | CAI (CTO) + TMZ/RT -> TMZ (Newly Diagnosed GBM) | Citation(s) |
| Fatigue | 51.8% | 66.7% | [4] |
| Nausea | 40.7% | 46.7% | [4] |
| Constipation | 40.7% | 46.7% | [4] |
| Vomiting | 25.9% | - | [4] |
| Radiotherapy-related dermatitis | - | 33.3% | [4] |
| Skin rash | - | 20.0% | [4] |
| Headache | - | 20.0% | [4] |
| Note: No dose-limiting toxicities (DLTs) were observed in the recurrent HGG cohort. In the newly diagnosed GBM cohort, Grade 3/4 febrile neutropenia, neutropenia, platelets, and ALT elevation were observed after the DLT observation period.[4] |
Non-Small Cell Lung Cancer (NSCLC)
Table 3: Long-Term Efficacy in Advanced NSCLC
| Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Citation(s) |
| CAI + Cisplatin/Vinorelbine | 134 days | 360 days | 34.6% | [6][7] |
| Placebo + Cisplatin/Vinorelbine | 98 days | 353 days | 25.0% | [6][7] |
Table 4: Long-Term Safety in Advanced NSCLC (Grade ≥3 Adverse Events)
| Adverse Event Category | CAI + Cisplatin/Vinorelbine | Placebo + Cisplatin/Vinorelbine | Citation(s) |
| Overall Grade ≥3 AEs | 68.1% | 55.2% | [6][7] |
| Note: The most frequent adverse events were associated with hematological and gastrointestinal toxicity, which were mostly manageable.[6] |
Neovascular Retinal Disease
Table 5: Preclinical Efficacy in a Rabbit Model of Vascular Leakage
| Treatment Group | Reduction in Neovascularization vs. Sham (Day 60) | Citation(s) |
| CAI Implant | Significantly reduced | [2][8][9] |
| Aflibercept | Less reduction compared to CAI implant | [2][8][9] |
| Note: No toxicity was observed in any group.[8][9] |
Experimental Protocols: A Glimpse into the Research Methodology
The following provides an overview of the methodologies employed in key clinical trials cited in this guide.
Glioblastoma: Phase IB Trial of this compound Orotate (CTO) with Temozolomide (TMZ)
-
Study Design: This was a multicenter, open-label, dose-escalation Phase IB trial with two cohorts.[5]
-
Cohort 1 (Recurrent Glioma): Patients received escalating doses of CTO daily in combination with a standard TMZ regimen (150 mg/m² for 5 days every 28-day cycle).[5]
-
Cohort 2 (Newly Diagnosed GBM): Patients received escalating doses of CTO daily with standard radiotherapy and concurrent TMZ (75 mg/m² daily), followed by adjuvant TMZ.[5]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of CTO in combination with TMZ.[5]
-
Secondary Objectives: To assess the pharmacokinetic profile and preliminary efficacy (response rate, progression-free survival, and overall survival).[5]
-
Assessments: Tumor response was evaluated using MRI scans. Safety was monitored through the recording of adverse events.[5]
Non-Small Cell Lung Cancer: Phase III Trial of this compound with Chemotherapy
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[6][7]
-
Patient Population: Patients with advanced non-small cell lung cancer.[6][7]
-
Treatment Arms:
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[6][7]
-
Assessments: Tumor assessments were performed at baseline and every 6 weeks. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.[6]
Experimental Workflow Diagram
Caption: A generalized workflow for a randomized controlled clinical trial assessing this compound.
Conclusion
The available long-term data suggests that this compound, particularly in its orotate salt form (CTO), demonstrates promising efficacy and a manageable safety profile when used in combination with standard therapies for glioblastoma and non-small cell lung cancer. In newly diagnosed glioblastoma, the addition of CTO to the standard of care resulted in a notable improvement in overall survival compared to historical controls.[3] For advanced NSCLC, combining CAI with chemotherapy led to a significant extension in progression-free survival.[6][7] Preclinical data in neovascular retinal disease also indicates potential for long-term, sustained efficacy.[2][8][9]
While these findings are encouraging, it is important to note that some studies have reported an increase in grade 3 or higher adverse events with the addition of CAI.[6][7] Further large-scale, randomized controlled trials are warranted to definitively establish the long-term risk-benefit profile of this compound across different indications and to directly compare its performance against current standards of care in a head-to-head manner. The multi-targeted mechanism of action of CAI presents a compelling rationale for its continued investigation as a valuable addition to the therapeutic armamentarium.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of long-term therapy for high-grade glioma with temozolomide: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and safety of bevacizumab for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficacy and safety of bevacizumab in the treatment of adult gliomas: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- 8. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Prolonged Adjuvant Temozolomide Treatment in Glioblastoma: Prospective Study of 81 Patients Undergoing up to 101 Cycles of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings on Carboxyamidotriazole's Anti-Tumor Activity: A Comparative Guide
An objective analysis of the preclinical anti-tumor efficacy of Carboxyamidotriazole (CAI) and its orally bioavailable salt, this compound Orotate (CTO), reveals a consistent pattern of activity across various cancer models. This guide synthesizes key preclinical findings, offering a comparative look at its performance against other agents and providing detailed experimental methodologies to aid in the assessment of reproducibility.
This compound is a small molecule inhibitor of non-voltage-operated calcium channels, a mechanism that disrupts calcium-dependent signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][2] Preclinical investigations have consistently demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis. The development of this compound Orotate (CTO) aimed to improve upon the limited oral bioavailability of the parent compound, CAI.[3]
In Vivo Anti-Tumor Efficacy: A Comparative Look
Preclinical studies utilizing xenograft models have been pivotal in demonstrating the anti-tumor activity of CAI and CTO. The data presented below summarizes the efficacy of CTO, both as a monotherapy and in combination, and provides a comparison with the established anti-angiogenic agent, bevacizumab.
Table 1: Comparative Efficacy of this compound Orotate (CTO) in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (vs. Vehicle) | Comparison to Other Agents | Reference |
| Glioblastoma | U251 | CTO | 342 mg/kg, oral, daily | Statistically significant (P<0.001) | - | |
| U251 | Temozolomide | Not specified | Statistically significant | - | ||
| U251 | CTO + Temozolomide | 342 mg/kg CTO + Temozolomide | Greater than additive effect compared to each agent alone | Combination showed greater inhibition than temozolomide monotherapy. | ||
| Colon Cancer | HT29 | CTO | 342 mg/kg, oral, daily | Statistically significant (P<0.0001) | - | |
| HT29 | CTO | 513 mg/kg, oral, daily | Statistically significant (P<0.0001) | - | ||
| HT29 | 5-Fluorouracil (5-FU) | Not specified | Statistically significant (P=0.0046) | - | ||
| HT29 | CTO + 5-FU | 342 mg/kg CTO + 5-FU | Statistically significant | Greater efficacy than the combination of bevacizumab and 5-FU. | ||
| HT29 | CTO + 5-FU | 513 mg/kg CTO + 5-FU | Statistically significant | Greater efficacy than the combination of bevacizumab and 5-FU. | ||
| HT29 | Bevacizumab | 40 mg/kg, route not specified | Statistically significant (P=0.0286) | - | ||
| HT29 | Bevacizumab | 60 mg/kg, route not specified | Statistically significant (P=0.0024) | - | ||
| HT29 | Bevacizumab + 5-FU | 40 mg/kg Bevacizumab + 5-FU | Statistically significant (P=0.0029) | - | ||
| HT29 | Bevacizumab + 5-FU | 60 mg/kg Bevacizumab + 5-FU | Statistically significant (P=0.0036) | - |
Impact on Apoptosis and Cellular Proliferation
The anti-tumor effects of CAI are underpinned by its ability to modulate fundamental cellular processes like apoptosis and proliferation. Studies in a chemically induced rat bladder cancer model provide reproducible evidence of this activity.
Table 2: Effect of this compound (CAI) on Apoptosis and Proliferation in a Rat Bladder Cancer Model
| Treatment Group | Dosing Schedule | Apoptotic Rate (TUNEL Assay) | Proliferation Rate (Ki-67 Immunohistochemistry) | Tumor Incidence | Reference |
| Control (Vehicle) | Not specified | Baseline | Baseline | High | [4] |
| CAI (Group A) | 100 mg/kg, oral, daily for 4 weeks | Increased | Decreased | Reduced | [4] |
| CAI (Group B) | 100 mg/kg, oral, 3 days/week for 6 weeks | Increased | Decreased | Reduced (5 out of 10 animals tumor-free) | [4] |
| CAI (Group C) | Intravesical, twice a week for 6 weeks | Increased | Decreased | Reduced (3 out of 10 animals tumor-free) | [4] |
Mechanism of Action: Inhibition of Calcium-Mediated Signaling
The primary mechanism of action of this compound involves the inhibition of non-voltage-operated calcium channels. This disruption of calcium influx interferes with downstream signaling pathways that are critical for cancer cell survival and proliferation, most notably the VEGF and PI3K/mTOR pathways.
Caption: Proposed signaling pathway of this compound's anti-tumor activity.
Experimental Protocols
To facilitate the independent verification and replication of the findings presented, this section outlines the key experimental methodologies employed in the cited preclinical studies.
Human Tumor Xenograft Models
-
Cell Lines and Animals: U251 human glioblastoma and HT29 human colon adenocarcinoma cell lines were used. Male athymic NCr-nu/nu mice served as the hosts for tumor implantation.[5]
-
Tumor Implantation: For the U251 model, cells were implanted intracranially.[5] For the HT29 model, 2.5 x 10^6 cells were injected subcutaneously into the right flank of the mice.[6]
-
Drug Formulation and Administration:
-
Efficacy Evaluation: Tumor growth was monitored regularly, and efficacy was assessed by measuring the delay in tumor growth and the final tumor weight relative to the vehicle-treated control group.
Caption: Generalized workflow for preclinical xenograft studies.
Chemically Induced Rat Bladder Cancer Model
-
Animal Model: Female Fischer 344 rats were used for this model.[4]
-
Carcinogen Induction: Transitional cell carcinoma (TCC) was induced by the intravesical instillation of N-methyl-N-nitrosourea (MNU).[4][9] The induction process typically takes several weeks to months.[10]
-
Treatment: this compound (CAI) was administered either orally or intravesically.[4]
-
Evaluation: The development of TCC was monitored, and at the end of the study, bladders were harvested for histological analysis to determine tumor stage and grade.[4]
Apoptosis and Proliferation Assays
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in bladder tumor tissue sections. The method involves the enzymatic labeling of the 3'-OH termini of DNA breaks.[4][11]
-
General Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate with TdT enzyme and labeled nucleotides (e.g., FITC-dUTP).
-
Wash and mount for visualization under a fluorescence microscope.[12]
-
-
-
Ki-67 Immunohistochemistry: This technique was employed to assess the proliferation rate in bladder tumor tissues. Ki-67 is a nuclear protein that is expressed in proliferating cells.[4]
-
General Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against Ki-67.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
Visualize with a chromogen (e.g., DAB) and counterstain with hematoxylin.[13] The percentage of Ki-67 positive cells is then quantified.[14]
-
-
Conclusion
The available preclinical data consistently support the anti-tumor activity of this compound and its orotate salt. The reproducibility of its effects on tumor growth inhibition, apoptosis induction, and proliferation suppression is evident across different cancer models and experimental setups. The direct comparison with bevacizumab in a colon cancer model suggests that CTO, in combination with chemotherapy, may offer a competitive or even superior therapeutic benefit. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to replicate or build upon these foundational preclinical findings. Further head-to-head comparative studies with other targeted agents would be beneficial to fully delineate the therapeutic potential of this class of compounds.
References
- 1. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. Carboxyamido-triazole (CAI) reverses the balance between proliferation and apoptosis in a rat bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Bevacizumab‐enhanced antitumor effect of 5‐fluorouracil via upregulation of thymidine phosphorylase through vascular endothelial growth factor A/vascular endothelial growth factor receptor 2‐specificity protein 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of bladder cancer in rats by fractionated intravesicular doses of N-methyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. TUNEL assay - Wikipedia [en.wikipedia.org]
- 12. genscript.com [genscript.com]
- 13. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 14. mdpi.com [mdpi.com]
Statistical Validation of Carboxyamidotriazole's Effect on Progression-Free Survival: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical evidence supporting the effect of Carboxyamidotriazole (CAI) on progression-free survival (PFS) in various cancers. By objectively comparing its performance with alternative therapeutic strategies and presenting the underlying experimental data and methodologies, this document serves as a valuable resource for researchers and drug development professionals.
Comparative Analysis of Progression-Free Survival
Non-Small Cell Lung Cancer (NSCLC)
A pivotal phase III, randomized, double-blind, controlled trial evaluated the efficacy of CAI in combination with standard chemotherapy (Cisplatin and Vinorelbine) in patients with advanced NSCLC.[3][4] The addition of CAI to the chemotherapy regimen demonstrated a statistically significant improvement in progression-free survival compared to chemotherapy alone.
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | 95% Confidence Interval (CI) | Hazard Ratio (HR) | p-value |
| Chemotherapy + CAI | 378 | 134 days | 127–139 days | 0.690 | 0.003 |
| Chemotherapy + Placebo | 117 | 98 days | 88–125 days |
Table 1: Progression-Free Survival in Advanced NSCLC Patients Treated with this compound and Chemotherapy.[3][4]
Glioblastoma
In a phase IB study, this compound Orotate (CTO), a salt form of CAI with improved bioavailability, was evaluated in combination with temozolomide for the treatment of recurrent and newly diagnosed glioblastoma.[5][6] The results showed promising signals of activity, particularly in newly diagnosed patients.
| Cohort | Treatment | Number of Patients | Median Progression-Free Survival (PFS) | Additional Details |
| Cohort 1 (Recurrent) | CTO + Temozolomide | 27 | 3.1 months | 6-month PFS rate: 37% |
| Cohort 2 (Newly Diagnosed) | CTO + Radiotherapy + Temozolomide | 15 | 15 months | 2-year overall survival: 62% |
Table 2: Progression-Free Survival in Glioblastoma Patients Treated with this compound Orotate and Temozolomide.[5][6]
Renal Cell Carcinoma
A phase II study of CAI in patients with advanced renal cell carcinoma refractory to immunotherapy showed limited single-agent activity. While a partial response was observed in one patient, the overall impact on progression-free survival was not significant.
| Treatment | Number of Evaluable Patients | Patients Progression-Free at 6 Months | Median Overall Survival |
| This compound (CAI) | 47 | 6 (11.3%) | 12.5 months |
Table 3: Efficacy of this compound in Advanced Renal Cell Carcinoma.[7]
Experimental Protocols
Phase III Trial in Non-Small Cell Lung Cancer
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III trial.[3][4]
Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC who had not received prior chemotherapy.[3][4]
Treatment Regimen:
-
Experimental Arm: Cisplatin (25 mg/m² on days 1, 2, and 3) and Vinorelbine (25 mg/m² on days 1 and 8) of a 21-day cycle for four cycles, in combination with oral this compound (100 mg daily). CAI treatment was continued until disease progression or unacceptable toxicity.[3][4]
-
Control Arm: The same chemotherapy regimen with a matching placebo.[3][4]
Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to the first documented evidence of disease progression or death from any cause.[3][4]
Statistical Analysis:
-
The primary analysis of PFS was based on the intent-to-treat (ITT) population.
-
PFS was estimated using the Kaplan-Meier method, and the treatment arms were compared using the log-rank test.[3][4]
-
The hazard ratio and its 95% confidence interval were calculated using a Cox proportional hazards model.[3][4]
Signaling Pathways and Experimental Workflows
The antitumor effects of this compound are linked to its ability to inhibit calcium influx, which subsequently modulates several downstream signaling pathways crucial for tumor growth and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of statistical issues with progression-free survival as an interval-censored time-to-event endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. An Introduction to Survival Statistics: Kaplan-Meier Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
A Comparative Guide to Clinical Trials of Carboxyamidotriazole (CAI)
Carboxyamidotriazole (CAI) is an inhibitor of non-voltage-dependent calcium channels, which plays a role in various cellular signaling pathways.[1] Its anti-tumor effects are attributed to its ability to inhibit tumor cell proliferation, metastasis, and angiogenesis.[1][2] This guide provides a comparative meta-analysis of key clinical trials involving CAI and its enhanced formulation, this compound Orotate (CTO), offering insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The clinical efficacy of this compound has been evaluated in various cancer types, primarily as an adjunct to standard chemotherapy or as a standalone therapy in refractory cases. The following tables summarize the key quantitative outcomes from these trials.
Table 1: Efficacy of this compound in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Trial Phase | Treatment Arms | Number of Patients | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS (95% CI) | p-value (PFS) | Objective Response Rate (ORR) | p-value (ORR) | Median Overall Survival (OS) |
| Phase III[1] | Chemotherapy + CAI | 378 | 134 days | 0.690 (0.539–0.883) | 0.003 | 34.6% | 0.042 | 360 days |
| Chemotherapy + Placebo | 117 | 98 days | 25.0% | 353 days | ||||
| Phase II[1] | CAI 100 mg + Chemo | 60 | - | - | - | 25.4% | 0.171 | - |
| Placebo + Chemo | 63 | - | - | - | 14.3% | - |
Table 2: Efficacy of this compound in Advanced Renal Cell Carcinoma (RCC)
| Trial Phase | Treatment | Number of Evaluable Patients | Partial Response | 6-Month Progression-Free Survival | Median Overall Survival |
| Phase II (E4896)[3] | CAI | 47 | 1.9% (1 patient) | 11.3% | 12.5 months |
Table 3: Efficacy of this compound Orotate (CTO) in Glioblastoma (GBM)
| Trial Phase | Cohort | Treatment | Number of Patients | Response | Median PFS | Median OS (2-year OS) |
| Phase IB[4] | 1 (Recurrent) | CTO + Temozolomide | 27 | 6 Partial, 1 Complete | - | - |
| 2 (Newly Diagnosed) | CTO + Radiotherapy + Temozolomide | 15 | - | 15 months | Not reached (62%) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.
Phase III Trial in Advanced NSCLC[1]
-
Patient Population: Patients aged 18-75 with histologically or cytologically confirmed stage IV NSCLC, ECOG performance status of 0 or 1, and adequate organ function. Patients with squamous cell carcinoma with hemoptysis or uncontrolled brain metastases were excluded.
-
Randomization: Patients were randomly assigned in a 3:1 ratio to receive either chemotherapy with CAI or chemotherapy with a placebo.
-
Treatment Regimen:
-
Chemotherapy consisted of intravenous cisplatin (25 mg/m²) on days 1, 2, and 3, and vinorelbine (25 mg/m²) on days 1 and 8 of a 3-week cycle for up to four cycles.
-
CAI (100 mg daily) or a matching placebo was administered orally alongside chemotherapy and continued until disease progression or unacceptable toxicity.
-
-
Assessments: Tumor responses were evaluated every 6 weeks using RECIST 1.1 criteria. Adverse events were monitored and graded according to the Functional Assessment of Cancer Therapy-Lung Cancer Subscale (FACT-LCS, version 3).
Phase II Trial in Advanced RCC (E4896)[3]
-
Patient Population: Patients with histologically confirmed metastatic RCC that had progressed after biologic therapy (interferon or interleukin-2).
-
Treatment Regimen: CAI was administered orally as a 28-day cycle.
-
Primary Endpoints: Response rate and 6-month time to disease progression.
-
Assessments: Response and time to disease progression were evaluated.
Phase IB Trial of CTO in Glioblastoma[4]
-
Patient Population:
-
Cohort 1: Patients with recurrent anaplastic gliomas or GBM.
-
Cohort 2: Patients with newly diagnosed GBM.
-
-
Treatment Regimen:
-
Cohort 1: Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed dose) combined with temozolomide (150 mg/m² for 5 days each 28-day cycle).
-
Cohort 2: Escalating doses of CTO (219 to 481 mg/m²/day) with standard radiotherapy and temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150-200 mg/m² for 5 days each 28-day cycle).
-
-
Assessments: Safety, tolerability, pharmacokinetics, and tumor response were evaluated.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by blocking non-voltage-dependent calcium channels, which in turn affects multiple downstream signaling pathways involved in cell proliferation and angiogenesis.[1][5] It has been shown to inhibit oxidative phosphorylation in cancer cells.[6]
Caption: Mechanism of action for this compound (CAI).
NSCLC Phase III Clinical Trial Workflow
The workflow for the Phase III clinical trial in NSCLC involved patient screening, randomization, treatment, and follow-up assessments.
Caption: Workflow of the Phase III NSCLC clinical trial.
Glioblastoma Phase IB Clinical Trial Design
This trial utilized a two-cohort design to evaluate CTO in both recurrent and newly diagnosed GBM.
Caption: Design of the Phase IB Glioblastoma clinical trial.
References
- 1. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 3. Phase II study of this compound in patients with advanced renal cell carcinoma refractory to immunotherapy: E4896, an Eastern Cooperative Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 6. This compound inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Carboxyamidotriazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. Carboxyamidotriazole (CAI), an orally active inhibitor of nonvoltage-operated calcium channels with antineoplastic properties, requires meticulous disposal procedures due to its inherent toxicity and potential environmental impact.[1][2][3][4] This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains critical information regarding its hazards and the necessary precautions.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Double chemotherapy gloves are recommended.[5][6][7]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[6]
-
Lab Coat/Gown: A protective gown, preferably with a solid front, should be worn.[6][7]
-
Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.[6]
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[7]
Quantitative Safety Data Summary
The following table summarizes the key hazard classifications for this compound, providing a quick reference for its safe handling and disposal.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[1][8] |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin.[9] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[9] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[9] |
| Aquatic Hazard (Acute) | H402 | - | Harmful to aquatic life.[9] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all applicable federal, state, and local regulations for hazardous and antineoplastic waste.[5][10]
Step 1: Waste Segregation and Collection
-
Do Not Mix: this compound waste should be segregated from other laboratory waste streams.[5] Do not commingle it with non-hazardous trash or other chemical waste.
-
Designated Containers: Use only approved, properly labeled hazardous waste containers.[5] These are often color-coded (e.g., yellow for trace chemotherapy waste, black for bulk hazardous waste) and must be leak-proof with a secure lid.[5]
-
Types of Waste:
-
Bulk Waste: This includes any unused or expired this compound, solutions containing the compound, and heavily contaminated items. This waste must be disposed of in a designated hazardous chemical waste container.[5]
-
Trace Waste: This includes empty vials, used gloves, absorbent pads, and other disposable items with minimal residual contamination. These should be collected in a designated trace chemotherapy waste container.[5][6]
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated chemotherapy sharps container.[5][6] If the syringe contains more than a trace amount of the drug, it should be disposed of as bulk hazardous waste.[5]
-
Step 2: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Secure Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general traffic.
Step 3: Waste Pickup and Disposal
-
Contact EHS: Once a waste container is full or is no longer being used, contact your institution's EHS department to arrange for a hazardous waste pickup.[5]
-
Professional Disposal: Do not attempt to dispose of this compound waste through standard trash or sewer systems.[11] It must be transported and disposed of by a licensed hazardous waste management company in accordance with all regulations.[9]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's SDS for the most comprehensive and up-to-date information.
References
- 1. This compound | C17H12Cl3N5O2 | CID 108144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 4. Phase I trial of micronized formulation this compound in patients with refractory solid tumors: pharmacokinetics, clinical outcome, and comparison of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. This compound | CAS 99519-84-3 | Cayman Chemical | Biomol.com [biomol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Carboxyamidotriazole
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Carboxyamidotriazole. Strict adherence to these procedures is critical to ensure personal safety and proper disposal.
This compound is an investigational drug with potential antineoplastic properties.[1] Due to its cytotoxic potential, it should be handled with the utmost care as a hazardous chemical. All personnel must be thoroughly trained on the procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstitution, Dilution) | Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change the outer glove immediately if contaminated. Eye Protection: Chemical safety goggles or a face shield. Lab Coat: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs. Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device. |
| Administering to Cell Cultures or Animals | Gloves: Double chemotherapy-rated nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Disposable, non-permeable gown. |
| Spill Cleanup | Gloves: Double chemotherapy-rated nitrile gloves. Eye Protection: Chemical safety goggles and a face shield. Lab Coat: Disposable, non-permeable gown. Respiratory Protection: A NIOSH-approved respirator is mandatory. |
| Waste Disposal | Gloves: Double chemotherapy-rated nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Disposable, non-permeable gown. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Detailed Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
2. Weighing and Reconstitution:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to prevent inhalation of airborne particles.
-
Use a dedicated set of utensils (spatula, weighing paper) for this compound.
-
When reconstituting, slowly add the solvent to the powder to minimize aerosolization.
3. Spill Management:
-
In the event of a spill, immediately evacuate and restrict access to the area.
-
Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local regulations for hazardous waste.
-
Waste Segregation:
-
Sharps: Needles and syringes used for administering this compound should be placed in a designated chemotherapy sharps container.
-
Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and vials should be double-bagged in clearly labeled hazardous waste bags.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste.
-
Do not dispose of any this compound waste in regular trash or down the drain.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
